Manganese ammonium phosphate
Description
Properties
IUPAC Name |
azane;hydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the fundamental properties of Manganese ammonium phosphate?
An In-depth Technical Guide on the Fundamental Properties of Manganese Ammonium Phosphate
Introduction
This compound (NH₄MnPO₄) and its hydrated forms, particularly the monohydrate (NH₄MnPO₄·H₂O), are inorganic compounds of significant interest in various scientific and industrial fields. Their applications range from agriculture, where they serve as slow-release fertilizers, to materials science as pigments and catalysts.[1][2] More recently, nanostructured forms of manganese phosphates are being explored for advanced biomedical applications, including drug delivery and as contrast agents in magnetic resonance imaging (MRI).[3][4] This guide provides a comprehensive overview of the core chemical, physical, and structural properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a double salt structure where ammonium and manganese cations balance the charge of the phosphate anion.[1] The most common and thermodynamically stable form under ambient conditions is the monohydrate, NH₄MnPO₄·H₂O.[1] This water molecule is integral to the crystal lattice, providing stability through hydrogen bonding.[1]
General Properties
A summary of the key chemical and physical properties for both the anhydrous and monohydrate forms of this compound is presented in Table 1. The data is compiled from various chemical databases and literature sources.
| Property | Value (Anhydrous) | Value (Monohydrate) | References |
| IUPAC Name | azane;hydrogen phosphate;manganese(2+) | Not specified | [5] |
| Molecular Formula | H₄MnNO₄P | NH₄MnPO₄·H₂O / H₆MnNO₅P | [1][5][6] |
| Molecular Weight | 167.95 g/mol | 185.96 g/mol | [1][6][7] |
| Exact Mass | 167.926 g/mol | 185.936 g/mol | [1][6] |
| Boiling Point | 158°C at 760 mmHg | Not specified | [1][7] |
| Vapor Pressure | 1.41 mmHg at 25°C | Not specified | [7][8] |
| Density | Not specified | 2.46 g/cm³ (measured), 2.49 g/cm³ (calculated) | [9] |
| Appearance | White crystalline powder | White crystalline powder | [2][9] |
| Solubility | Soluble characteristics in aqueous systems, but specific quantitative data is dependent on experimental conditions. The presence of common ions can significantly influence solubility. | Soluble in aqueous systems. The dissolution involves dissociation into ammonium cations, manganese divalent cations, and phosphate anions. | [1] |
Compositional Analysis
The elemental composition of this compound monohydrate reflects a 1:1:1 stoichiometric relationship between the core ions.[1] The approximate mass contributions are:
-
Manganese (Mn): ~32.7%
-
Phosphorus (P): ~18.4%
-
Nitrogen (N): ~8.3%
-
Oxygen (O): ~47.6%
-
Hydrogen (H): ~3.0%[1]
Crystallographic Data
This compound monohydrate (NH₄MnPO₄·H₂O) has a well-defined crystal structure. It is isostructural with the mineral niahite and ammonium magnesium phosphate monohydrate.[1][9]
Crystal System and Unit Cell Parameters
The compound crystallizes in the orthorhombic system.[1] Detailed crystallographic data obtained through X-ray powder diffraction are summarized in Table 2.
| Parameter | Value | References |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmnm (No. 59) | [9] |
| Lattice Parameter a | 5.7289(11) Å | [1][9] |
| Lattice Parameter b | 8.8167(12) Å | [1][9] |
| Lattice Parameter c | 4.9098(8) Å | [1][9] |
| Unit Cell Volume (V) | 248.1 ų / 247.99(5) ų | [1][9] |
| Formula Units per Cell (Z) | 2 | [1][9] |
Synthesis Methodologies
Several methods have been developed for the synthesis of this compound, each offering control over properties like crystallinity and particle morphology.
Common Synthesis Routes
-
Co-precipitation: This is a widely used method involving the simultaneous precipitation of manganese, ammonium, and phosphate ions from aqueous solutions under controlled pH and temperature.[1][2] The reaction of a soluble manganese salt (e.g., manganese acetate) with an ammonium phosphate source is a common approach.[2][9]
-
Hydrothermal/Solvothermal Synthesis: These methods utilize elevated temperatures and pressures in a sealed vessel (autoclave) to produce highly crystalline materials.[1][2] Temperatures around 150-200°C are typical.[1][2]
-
Homogeneous Precipitation (Urea Hydrolysis): This technique involves the slow hydrolysis of urea to gradually increase the pH of the reaction mixture, leading to the formation of larger, more uniform crystals compared to conventional precipitation.
-
Solid-State Reaction: This method involves grinding precursor materials, such as manganese oxide and ammonium phosphate, and heating them at elevated temperatures to induce a reaction in the solid phase.[1]
A generalized workflow for the widely used co-precipitation synthesis is illustrated below.
Caption: Generalized workflow for the synthesis of NH₄MnPO₄·H₂O via co-precipitation.
Thermal Analysis
The thermal stability of hydrated metal ammonium phosphates is a critical property. Upon heating, these compounds typically undergo dehydration and deammoniation. For the related compound magnesium ammonium phosphate hexahydrate (struvite), thermal decomposition begins with the loss of water to form the monohydrate (dittmarite) between 100-200°C, followed by the loss of ammonia and remaining water at higher temperatures (250-300°C).[10] A similar decomposition pathway is expected for this compound monohydrate, where heating leads to the loss of the water of crystallization and ammonia, ultimately forming manganese pyrophosphate.
Applications in Drug Development
While traditionally used in other fields, manganese-based nanoparticles, including phosphates, are gaining attention in biomedicine.[4] Their properties make them suitable for dual-modal applications in cancer therapy and diagnostics.
Drug Delivery Systems
Manganese phosphate nanoparticles can be engineered as carriers for chemotherapeutic agents.[3] The acidic microenvironment of tumors can trigger the degradation of these nanoparticles, leading to the controlled release of the encapsulated drug directly at the target site, which helps in reducing systemic toxicity.[3]
Caption: Workflow for manganese phosphate nanoparticles in targeted drug delivery and imaging.
Immunotherapy and Imaging
A significant recent finding is the ability of manganese ions (Mn²⁺), released from the nanoparticles, to activate the cGAS-STING innate immune pathway.[3] This activation enhances the anti-tumor immune response. The paramagnetic nature of Mn²⁺ also allows the nanoparticles to function as T1-weighted MRI contrast agents, enabling real-time monitoring of drug delivery and therapeutic efficacy.[3]
Caption: Activation of the cGAS-STING pathway by Mn²⁺ ions from manganese phosphate.
Experimental Protocols
A multi-technique approach is essential for the thorough characterization of this compound.[11]
Synthesis: Homogeneous Precipitation via Urea Hydrolysis
This method yields coarse, crystalline precipitates of NH₄MnPO₄·H₂O.
-
Reagents: Manganese(II) sulfate solution (~0.06M), ammonium sulfate solution (25%), ammonium dihydrogen phosphate solution (10%), urea, 1N sulfuric acid.
-
Procedure:
-
To an aliquot of the standard Mn(II) sulfate solution, add 50 mL of ammonium sulfate solution, 15 mL of ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the mixture to 5.5 using 1N sulfuric acid and dilute the total volume to 150 mL with deionized water.
-
Place the beaker containing the solution in a hot air oven maintained at 90-95°C for 5 hours. Replenish evaporated water periodically.
-
Allow the solution to cool to room temperature, permitting the precipitate to settle.
-
Filter the precipitate using a sintered crucible (e.g., IG3).
-
Wash the precipitate first with a 1% diammonium hydrogen phosphate solution until free of sulfate ions, followed by a wash with aqueous ethanol (1:1) to remove excess phosphate.
-
Dry the final product for 1 hour at 100-105°C and weigh as NH₄MnPO₄·H₂O.
-
Characterization: X-ray Powder Diffraction (XRD)
XRD is used to determine the crystal structure, phase purity, and unit cell parameters.[9]
-
Sample Preparation: The synthesized powder is finely ground in an agate mortar. The loose powder is then pressed into a diffractometer sample holder.[9]
-
Instrumentation: A powder diffractometer (e.g., TUR M 62) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54178 Å).[9]
-
Data Collection:
-
Operate the diffractometer at settings such as 30 kV and 30 mA.[9]
-
Use a Ni filter for the Cu Kα radiation.[9]
-
Calibrate the instrument using an external standard, such as silicon.[9]
-
Record the powder pattern at a controlled temperature (e.g., 25°C) over a 2θ range of 9° to 60°.[9]
-
Use a step size of 0.02° and a counting time of 6 seconds per step.[9]
-
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with standard diffraction databases (e.g., PDF). The unit cell parameters can be refined using software like NBS*AIDS83.[9]
Characterization: Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition behavior of the material.
-
Sample Preparation: A small, accurately weighed amount of the dried NH₄MnPO₄·H₂O powder is placed in an alumina or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Collection:
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under a controlled atmosphere, such as inert nitrogen or oxidizing air, with a constant flow rate.
-
-
Data Analysis: The resulting TGA curve plots the percentage weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps identify the temperatures of specific decomposition events, such as the loss of water and ammonia.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Manganese-Based Hybrid Nanomaterials for Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | H4MnNO4P | CID 102602548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of Manganese Ammonium Phosphate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of manganese ammonium phosphate monohydrate (NH₄MnPO₄·H₂O), a compound of significant academic and industrial interest. It is valued for its applications in materials science, particularly as a precursor for lithium-ion battery cathode materials, and for its structural and magnetic properties.[1][2] This document outlines the crystallographic data, details the experimental protocols for its synthesis and characterization, and provides visualizations to illustrate key workflows and structural relationships.
Crystallographic Data
This compound monohydrate is a crystalline solid that is isostructural with the naturally occurring mineral niahite.[1][3] Its structure is thermodynamically stable under ambient conditions, incorporating one water molecule per formula unit which is crucial for stabilizing the crystal lattice through hydrogen bonding.[2] The compound crystallizes in the orthorhombic space group Pmnm.[1][3] A summary of its key crystallographic parameters, determined through X-ray powder diffraction, is presented below.
| Parameter | Value | Reference |
| Chemical Formula | NH₄MnPO₄·H₂O | [4] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pmnm (No. 59) | [3] |
| Lattice Parameter (a) | 5.7289 (11) Å | [3] |
| Lattice Parameter (b) | 8.8167 (12) Å | [3] |
| Lattice Parameter (c) | 4.9098 (8) Å | [3] |
| Unit Cell Volume (V) | 247.99 (5) ų | [3] |
| Formula Units per Cell (Z) | 2 | [3] |
| Measured Density (Dₘ) | 2.46 g/cm³ | [3] |
| Calculated Density (Dₓ) | 2.49 g/cm³ | [3] |
| Color | White Crystalline Powder | [3] |
Experimental Protocols
The synthesis and structural analysis of this compound monohydrate involve precise experimental procedures. The most common synthesis route is a controlled precipitation method, followed by characterization using X-ray powder diffraction.
A reliable method for preparing this compound monohydrate is through a precipitation reaction from aqueous solutions.[2]
Materials and Reagents:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) (0.1 M solution)[3]
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)[3]
-
Ammonium acetate[3]
-
Ammonia solution[3]
-
Double-deionized water[3]
-
All reagents should be of analytical grade.[3]
Procedure:
-
Prepare a boiling solution of ammonium acetate.[3]
-
To this boiling solution, add a solution containing 0.1 M of Mn(CH₃COO)₂·4H₂O and (NH₄)₂HPO₄.[3]
-
Continuously monitor and maintain the pH of the reaction mixture between 7 and 8 by adding ammonia solution as needed.[3]
-
Allow the precipitation reaction to proceed to completion.
-
After the reaction, cool the solution to room temperature and filter the precipitate.
-
Wash the collected white precipitate first with a 1% diammonium hydrogen phosphate solution until free from sulphate, and then with aqueous ethanol (1:1) to remove excess phosphate ions.
-
Dry the final product, NH₄MnPO₄·H₂O, in an oven at 100-105°C for one hour.
The crystal structure and phase purity of the synthesized powder are determined using X-ray powder diffraction (XRD).[1]
Sample Preparation:
-
Grind the dried NH₄MnPO₄·H₂O sample into a fine powder using an agate mortar and pestle.[3]
-
Press the loose powder into a diffractometer sample holder to ensure a flat, uniform surface.[3]
Instrumentation and Data Collection:
-
Diffractometer: TUR M 62 diffractometer or equivalent.[3]
-
X-ray Source: Ni-filtered Cu Kα radiation (λ = 1.54178 Å).[3]
-
Operating Conditions: 30 kV and 30 mA.[3]
-
Alignment: Check the diffractometer alignment using a silicon external standard.[3]
-
Data Acquisition:
Data Analysis:
-
Analyze the resulting diffraction pattern to identify the crystal phase by comparing peak positions and intensities with reference data (e.g., PDF 35-04574 for the mineral niahite).[3]
-
Perform Rietveld refinement or other computational methods using programs like NBS*AIDS83 to refine the lattice parameters and determine figures of merit (e.g., M₂₀, F₃₀).[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the crystal structure.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 13446-31-6 [smolecule.com]
- 3. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular formula and weight of Manganese ammonium phosphate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese ammonium phosphate (MnNH₄PO₄·H₂O), an inorganic compound, is increasingly recognized for its diverse applications across various scientific disciplines. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and burgeoning role in biomedical research, particularly in drug delivery and immunotherapy. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
This compound is an inorganic salt that exists as a hydrated crystalline solid. Its fundamental properties are crucial for understanding its behavior in chemical and biological systems.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and structure. It is commonly found in its monohydrate form.
| Property | Value |
| Molecular Formula | H₈MnNO₅P (monohydrate) |
| Condensed Formula | MnNH₄PO₄·H₂O |
| Molecular Weight | 187.978 g/mol |
| IUPAC Name | azane;hydrogen phosphate;manganese(2+) |
| CAS Number | 13446-31-6 (monohydrate) |
Physical and Chemical Data
Key physical and chemical characteristics of this compound are summarized below.
| Property | Value |
| Boiling Point | 158°C at 760 mmHg |
| Appearance | Crystalline solid |
| Solubility | Insoluble in water |
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, each yielding products with potentially different characteristics. The choice of method depends on the desired properties of the final product, such as crystal size and purity.
Precipitation from Homogeneous Solution via Urea Hydrolysis
This method facilitates the gradual precipitation of this compound, leading to the formation of larger and more uniform crystals.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Mn(II) sulfate (~0.06M) and standardize it.
-
Prepare a 25% ammonium sulfate solution.
-
Prepare a 10% ammonium dihydrogen phosphate solution.
-
-
Reaction Mixture:
-
To an aliquot of the standard Mn(II) sulfate solution, add 50 ml of the ammonium sulfate solution, 15 ml of the ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the mixture to 5.5 using 1N sulfuric acid.
-
Dilute the final solution to 150 ml.
-
-
Precipitation:
-
Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish evaporated water periodically.
-
-
Product Recovery:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a sintered crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by aqueous ethanol (1:1).
-
Dry the final product at 100-105°C for 1 hour.
-
Caption: Workflow for the synthesis of this compound via urea hydrolysis.
Solid-State Synthesis
This method involves the direct reaction of solid precursors at elevated temperatures.
Experimental Protocol:
-
Precursor Preparation:
-
Combine manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), and orthophosphoric acid (H₃PO₄) in a stoichiometric ratio (e.g., 1:3:4 Mn:NH₄:P).[1]
-
-
Homogenization:
-
Thoroughly grind the mixture in a mortar and pestle or a ball mill to ensure intimate contact between the reactants.[1]
-
-
Heating:
-
Purification:
Caption: Workflow for the solid-state synthesis of Ammonium Manganese Diphosphate.
Applications in Drug Development and a Biomedical Context
Manganese-based nanomaterials, including manganese phosphates, are gaining significant attention in the biomedical field for their potential in diagnostics and therapeutics.[2]
Drug Delivery
Hollow manganese phosphate nanoparticles have been investigated as smart multifunctional probes for targeted drug delivery.[3] Their pH-sensitive nature allows for the controlled release of therapeutic agents in the acidic tumor microenvironment.[4] For instance, hollow manganese dioxide nanoparticles have been successfully used to load and deliver methotrexate, an anticancer drug.[5]
Cancer Immunotherapy and the cGAS-STING Pathway
A significant area of research is the use of manganese-based nanoparticles to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[6][7] The release of Mn²⁺ ions from these nanoparticles within tumor cells can enhance the activation of the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[6][7] This, in turn, promotes the maturation of dendritic cells, increases the infiltration of cytotoxic T lymphocytes, and boosts the overall anti-tumor immune response.[6][8]
The proposed mechanism involves the following steps:
-
Nanoparticles containing manganese phosphate are delivered to the tumor site.
-
The acidic tumor microenvironment or intracellular conditions trigger the release of Mn²⁺ ions.
-
Mn²⁺ enhances the sensitivity of cGAS to cytosolic DNA (e.g., from damaged tumor cells).
-
Activated cGAS produces cGAMP, which in turn activates STING.
-
STING activation leads to the phosphorylation of IRF3 and the activation of NF-κB.
-
These transcription factors move to the nucleus and induce the expression of type I interferons and other inflammatory cytokines, stimulating an anti-tumor immune response.[7]
Caption: Activation of the cGAS-STING pathway by manganese phosphate nanoparticles.
Other Applications
Agriculture
Manganese is an essential micronutrient for plants, playing a crucial role in photosynthesis and nitrogen metabolism.[9] this compound can serve as a source of both manganese and nitrogen. The ammonium form of nitrogen can help to acidify the rhizosphere, which may increase the availability of manganese to plants, especially in alkaline soils.[10][11]
Neurotoxicity of Manganese
It is imperative for researchers working with manganese compounds to be aware of the potential for manganese-induced neurotoxicity. While manganese is an essential element, chronic overexposure can lead to a neurological disorder known as manganism, which shares symptoms with Parkinson's disease.[2][12] The mechanisms of manganese neurotoxicity are complex and involve oxidative stress, mitochondrial dysfunction, inflammation, and excitotoxicity.[12][13] Research has shown that manganese can accumulate in the brain, particularly in the basal ganglia, leading to motor and cognitive deficits.[14] Studies on neonatal models suggest a particular vulnerability to manganese exposure.[15] It is important to note that these neurotoxicity studies have been conducted with various forms of manganese, and the specific toxicity profile of this compound would require dedicated investigation.
Analytical Characterization
A multi-technique approach is essential for the thorough characterization of synthesized this compound.
| Analytical Technique | Information Provided |
| X-ray Diffraction (XRD) | Crystal structure and phase purity |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., phosphate, ammonium) |
| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition profile |
Conclusion
This compound is a compound with significant potential, particularly in the realm of biomedicine. Its utility as a component in smart drug delivery systems and as an activator of the innate immune system for cancer therapy highlights its promise. Continued research into its synthesis, functionalization, and biological interactions will be crucial for translating its potential into clinical applications. Researchers must also remain cognizant of the potential for manganese-related neurotoxicity and handle the compound with appropriate safety measures. This guide serves as a foundational resource to support and inspire further investigation into this versatile inorganic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hollow manganese phosphate nanoparticles as smart multifunctional probes for cancer cell targeted magnetic resonance im… [ouci.dntb.gov.ua]
- 4. Recent Advances of Manganese-Based Hybrid Nanomaterials for Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mn-based cGAS-STING activation for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium Fertilization Enhances Nutrient Uptake, Specifically Manganese and Zinc, and Growth of Maize in Unlimed and Limed Acidic Sandy Soil [mdpi.com]
- 12. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]
- 13. Neurotoxicity mechanisms of manganese in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Manganese neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates [frontiersin.org]
- 15. Manganese Neurotoxicity: A Focus on the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of Manganese Ammonium Phosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of manganese ammonium phosphate (MnNH₄PO₄·H₂O) in aqueous solutions. While specific quantitative solubility data such as the solubility product constant (Ksp) remains elusive in readily available literature, this document consolidates existing knowledge on its qualitative solubility, factors influencing dissolution, and detailed experimental protocols for its synthesis and solubility determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with manganese-containing compounds, offering a foundational understanding of its behavior in aqueous environments and methodologies for its precise characterization.
Introduction
This compound, a struvite-group compound, is of significant interest in various scientific fields, including agriculture as a slow-release fertilizer and in materials science.[1] Its application often depends on its solubility, which governs the bioavailability of manganese, ammonium, and phosphate ions. In the context of drug development, understanding the dissolution behavior of such inorganic compounds is crucial for formulation, bioavailability, and toxicological assessments. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to present robust experimental protocols for its characterization.
Physicochemical Properties
This compound monohydrate (NH₄MnPO₄·H₂O) is an inorganic salt with a molecular weight of approximately 187.98 g/mol .[2] It typically exists as a crystalline solid.[2] The dissolution of this compound in water is an equilibrium process involving the dissociation of the salt into its constituent ions: manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻).
Qualitative Solubility and Influencing Factors
This compound is generally described as having limited solubility in water.[1] This characteristic is advantageous for applications requiring the controlled release of its constituent ions. The solubility is significantly influenced by several factors:
-
pH: The pH of the aqueous solution is a critical determinant of this compound's solubility. In acidic conditions, the phosphate ion (PO₄³⁻) is protonated to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄. This shift in equilibrium reduces the concentration of free phosphate ions available to precipitate with manganese and ammonium ions, thereby increasing the overall solubility of the salt.[3] Conversely, in alkaline conditions (pH 8-9), its solubility is reduced, a principle leveraged in wastewater treatment for phosphate recovery in analogous struvite compounds.[1] At a higher pH, there is also a risk of manganese hydroxide precipitation.[3]
-
Presence of Other Ions: The presence of common ions, such as an excess of manganese, ammonium, or phosphate ions from other sources, can decrease the solubility of this compound due to the common ion effect. Conversely, the presence of complexing agents can increase its solubility.
Quantitative Solubility Data
A definitive, experimentally determined solubility product constant (Ksp) for this compound is not widely reported in the scientific literature. However, for comparative purposes, the Ksp of the isomorphous nickel struvite, NH₄NiPO₄·6H₂O, has been determined to be 10⁻¹¹·⁰³ ± 0.03 at 25°C.[5] This suggests that this compound is a sparingly soluble salt. The solubility of manganese(II) phosphate (Mn₃(PO₄)₂) has been reported as 13.8 mg/L at 21.1°C, with a calculated Ksp of 1.00 x 10⁻²² for the anhydrous form at 25°C.[3] While not directly comparable, these values for related compounds underscore the low aqueous solubility expected for this compound.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Formula | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Ksp | Citation(s) |
| Manganese (II) Phosphate | Mn₃(PO₄)₂ | 21.1 | 13.8 mg/L | 3.89 x 10⁻⁵ | - | [3] |
| Manganese (II) Phosphate | Mn₃(PO₄)₂ | 25 | - | - | 1.00 x 10⁻²² | [3] |
| Nickel Ammonium Phosphate Hexahydrate | NH₄NiPO₄·6H₂O | 25 | - | - | 10⁻¹¹·⁰³ ± 0.03 | [5] |
Experimental Protocols
Synthesis of this compound Monohydrate
A common and effective method for synthesizing this compound is through controlled precipitation from an aqueous solution.[1]
Materials:
-
Manganese(II) sulfate (MnSO₄) or other soluble manganese salt
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Urea (CO(NH₂)₂)
-
1M Sulfuric acid (H₂SO₄)
-
1% Diammonium hydrogen phosphate solution
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a stock solution of a soluble manganese(II) salt (e.g., ~0.06 M MnSO₄) and standardize it.
-
In a beaker, combine an aliquot of the manganese(II) salt solution with a 25% ammonium sulfate solution and a 10% ammonium dihydrogen phosphate solution.
-
Add urea to the mixture.
-
Adjust the pH of the reaction mixture to approximately 5.5 using 1M sulfuric acid.
-
Dilute the solution with deionized water and place it in a constant temperature oven at 90-95°C for several hours to facilitate the slow hydrolysis of urea, which will gradually and homogeneously increase the pH, leading to the precipitation of this compound.
-
Allow the solution to cool to room temperature, and collect the precipitate by filtration using a sintered glass crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by an aqueous ethanol solution (1:1) to remove any remaining soluble impurities.
-
Dry the precipitate in an oven at 100-105°C for one hour and weigh the resulting MnNH₄PO₄·H₂O.
Determination of Aqueous Solubility
A gravimetric method can be employed to determine the solubility of the synthesized this compound.[3]
Materials:
-
Synthesized and dried this compound powder
-
Deionized water
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath
-
Pre-weighed filter paper
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the dry this compound powder.[3]
-
Dissolution: Suspend the weighed sample in a predetermined volume of deionized water in a sealed container to create a saturated solution with an excess of the solid.[3]
-
Equilibration: Agitate the suspension using a mechanical shaker or magnetic stirrer in a constant temperature bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Separation: Separate the undissolved solid from the solution by filtering through a pre-weighed filter paper.[3]
-
Drying: Dry the filter paper with the insoluble residue in an oven at a specified temperature (e.g., 105°C) until a constant mass is achieved.[3]
-
Calculation: The amount of dissolved this compound is determined by subtracting the mass of the dried insoluble residue from the initial mass of the sample. The solubility can then be expressed in g/L or other appropriate units.[3]
Analysis of Dissolved Ions
To determine the molar concentrations of the constituent ions at equilibrium for the calculation of Ksp, the saturated filtrate can be analyzed using various analytical techniques.
Table 2: Analytical Techniques for Ion Concentration Determination
| Ion | Analytical Technique | Principle |
| Manganese (Mn²⁺) | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measures the absorption or emission of light by manganese atoms at a characteristic wavelength. |
| Phosphate (PO₄³⁻) | Spectrophotometry (e.g., Molybdenum Blue Method) | Phosphate reacts with molybdate in an acidic medium to form a colored complex, the absorbance of which is proportional to the phosphate concentration. |
| Ammonium (NH₄⁺) | Ion-Selective Electrode (ISE) or Spectrophotometry (e.g., Nessler's Method) | Potentiometric or colorimetric determination of ammonium ion concentration. |
Visualizations
Logical Relationship of Factors Affecting Solubility
Caption: Logical relationship of key factors influencing the aqueous solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: A generalized experimental workflow for determining the aqueous solubility of this compound.
Conclusion
The solubility of this compound in aqueous solutions is a critical parameter for its various applications. While quantitative data remains to be definitively established in the literature, this guide provides a thorough overview of its qualitative solubility characteristics and the significant influence of pH, temperature, and co-solutes. The detailed experimental protocols for its synthesis and solubility determination offer a practical framework for researchers to precisely characterize this compound. Further research is warranted to establish a definitive solubility product constant and to explore its dissolution kinetics, which will undoubtedly contribute to its optimized use in diverse scientific and industrial fields.
References
A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Manganese Ammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the thermal decomposition of manganese ammonium phosphate monohydrate (MnNH₄PO₄·H₂O). The decomposition is a multi-step process involving deamination, dehydration, and polycondensation, ultimately yielding manganese pyrophosphate (Mn₂P₂O₇). This document outlines the key decomposition stages with corresponding temperature ranges and mass loss data, detailed experimental protocols for thermal analysis and material characterization, and a visual representation of the decomposition pathway. The information presented herein is critical for the controlled synthesis of manganese phosphate materials and for understanding their thermal stability.
Introduction
This compound monohydrate (MnNH₄PO₄·H₂O) is a compound of interest in various fields, including materials science and as a precursor for the synthesis of manganese pyrophosphate (Mn₂P₂O₇). The thermal behavior of this compound is of paramount importance for its synthesis, handling, and the targeted production of materials with specific properties. Upon heating, this compound undergoes a series of transformations involving the loss of ammonia and water, leading to the formation of a condensed phosphate. A thorough understanding of these decomposition steps is essential for optimizing synthesis protocols and ensuring the desired final product.
Thermal Decomposition Pathway
The thermal decomposition of this compound monohydrate proceeds through three overlapping stages: deamination, dehydration, and polycondensation.[1]
-
Deamination: The initial stage involves the release of ammonia (NH₃).
-
Dehydration: This is followed by the loss of water (H₂O).
-
Polycondensation: The final stage is the condensation of the resulting manganese hydrogen phosphate intermediate to form manganese pyrophosphate (Mn₂P₂O₇).
The final solid residue, manganese pyrophosphate, is a stable inorganic compound.[2]
Quantitative Decomposition Data
The following table summarizes the quantitative data associated with the thermal decomposition of this compound monohydrate, based on thermogravimetric and differential thermal analysis (TGA/DTA).
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Gaseous Products | Solid Intermediate/Product |
| Deamination | 180 - 350 | 9.19 | ~9.2 | NH₃ | MnHPO₄ |
| Dehydration | 350 - 500 | 9.73 | ~9.7 | H₂O | Amorphous intermediate |
| Polycondensation | > 500 | - | - | H₂O | Mn₂P₂O₇ |
Note: The temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.
Experimental Protocols
This section details the methodologies for the synthesis of the starting material and the key analytical techniques used to characterize its thermal decomposition.
Synthesis of this compound Monohydrate (MnNH₄PO₄·H₂O)
This compound monohydrate can be synthesized via a precipitation reaction.
-
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonia solution (NH₄OH)
-
Distilled water
-
-
Procedure:
-
Prepare an aqueous solution of manganese(II) chloride.
-
Prepare a separate aqueous solution of diammonium hydrogen phosphate.
-
Slowly add the manganese(II) chloride solution to the diammonium hydrogen phosphate solution with constant stirring.
-
Adjust the pH of the resulting solution to approximately 8-9 by adding ammonia solution dropwise. A precipitate will form.
-
Continue stirring the mixture for a period to ensure complete precipitation.
-
Filter the precipitate and wash it several times with distilled water to remove any unreacted ions.
-
Dry the resulting white solid in an oven at a low temperature (e.g., 40-50 °C) to obtain pure this compound monohydrate.
-
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
TGA/DTA is employed to study the mass loss and thermal events as a function of temperature.
-
Instrument: A simultaneous thermal analyzer (e.g., PerkinElmer Pyris Diamond TG/DTA).
-
Sample Preparation: A small amount of the synthesized MnNH₄PO₄·H₂O powder (typically 5-10 mg) is placed in an alumina crucible.
-
Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere (flow rate of 20 mL/min) to prevent oxidative side reactions.
-
Temperature Program: The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10, 15, 20, or 25 K/min).[3]
-
Data Acquisition: The instrument records the sample mass and the temperature difference between the sample and a reference as a function of the furnace temperature.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the initial material and the solid products at different stages of decomposition.
-
Instrument: A powder X-ray diffractometer (e.g., Bruker D8 Advance).
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface. Samples can be prepared by heating MnNH₄PO₄·H₂O to specific temperatures corresponding to the end of each decomposition stage observed in the TGA.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Scan Parameters: The diffraction pattern is recorded over a 2θ range of 10-70° with a step size of 0.02° and a specific scan speed.
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is utilized to identify the functional groups present in the initial compound and its decomposition products.
-
Instrument: An FTIR spectrometer (e.g., Bruker Tensor 27).
-
Sample Preparation: The KBr pellet technique is commonly used. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Spectral Range: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the chemical bonds present, such as those in the PO₄³⁻, NH₄⁺, and P-O-P groups.[4]
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the logical progression of the thermal decomposition and the experimental workflow for its characterization.
References
Unveiling the Magnetic Behavior of Manganese Ammonium Phosphate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the magnetic properties of manganese ammonium phosphate complexes, a class of materials garnering significant interest for their diverse and tunable magnetic behaviors. This document provides a comprehensive overview of their magnetic characteristics, detailed experimental protocols for their analysis, and a summary of key quantitative data to support advanced research and development.
Core Magnetic Properties of this compound Complexes
Manganese (Mn) ions, typically in the +2 oxidation state (Mn²⁺) within these complexes, possess a high-spin d⁵ electron configuration. This results in five unpaired electrons, rendering the compounds inherently paramagnetic. The overall magnetic behavior of the bulk material is dictated by the interactions between these individual magnetic moments, which are mediated by the phosphate and ammonium ligands, as well as the overall crystal structure.
The dominant magnetic phenomena observed in this compound complexes include:
-
Paramagnetism: At sufficiently high temperatures, the individual magnetic moments of the Mn²⁺ ions are randomly oriented due to thermal energy, leading to a net magnetization of zero in the absence of an external magnetic field. When a field is applied, the moments partially align, resulting in a positive magnetic susceptibility.
-
Antiferromagnetism: In many this compound compounds, the crystal structure facilitates superexchange interactions through the phosphate bridges, leading to an antiparallel alignment of adjacent Mn²⁺ magnetic moments at low temperatures.[1] This results in a near-zero net magnetic moment below a critical temperature known as the Néel temperature (T_N).
-
Ferrimagnetism: In more complex crystal structures containing multiple crystallographically distinct Mn²⁺ sites, the antiparallel moments may not completely cancel out, leading to a net spontaneous magnetization below a critical temperature.
-
Spin-Canted Antiferromagnetism: A slight tilting of the antiferromagnetically aligned spins can result in a weak net magnetic moment.[2]
Quantitative Magnetic Data Summary
The following tables summarize the key magnetic parameters reported for various this compound and related complexes. This data provides a basis for comparing the magnetic behavior of different compounds and understanding the influence of their chemical composition and structure.
| Compound | Magnetic Behavior | Curie-Weiss Constant (θ) (K) | Effective Magnetic Moment (μ_eff) (μ_B) | Néel Temperature (T_N) (K) | Citation(s) |
| (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] | Antiferromagnetic | -23(1) | 5.74(1) | - | [2] |
| KMnPO₄·H₂O | Ferrimagnetic | - | - | ~18.4 | [2] |
| Co(NH₄)₂(SO₄)₂·6H₂O (related compound) | Paramagnetic (weak AFM) | -0.60 | - | - | [3] |
| [Mn(HPO₄)(H₂O)₃] | Antiferromagnetic | - | - | - | [1] |
Note: A negative Curie-Weiss constant (θ) is indicative of dominant antiferromagnetic interactions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the magnetic properties of this compound complexes.
Synthesis of this compound Monohydrate (NH₄MnPO₄·H₂O)
A common method for the synthesis of NH₄MnPO₄·H₂O is through a precipitation reaction.
Materials:
-
Manganese (II) salt (e.g., MnCl₂·4H₂O, MnSO₄·H₂O)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Ammonia solution (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of the manganese (II) salt.
-
Prepare a separate aqueous solution of ammonium dihydrogen phosphate.
-
Slowly add the manganese salt solution to the ammonium dihydrogen phosphate solution while stirring continuously.
-
Adjust the pH of the mixture to ~8-9 by the dropwise addition of ammonia solution to induce precipitation.
-
Continue stirring the resulting suspension for several hours to ensure complete reaction and improve crystallinity.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
-
Dry the product in an oven at a low temperature (e.g., 60-80 °C) to obtain the final NH₄MnPO₄·H₂O powder.
Magnetic Susceptibility Measurement using a SQUID Magnetometer
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
Sample Preparation:
-
Accurately weigh a small amount (typically 5-20 mg) of the powdered this compound complex.
-
Pack the powder into a gelatin capsule or a specially designed sample holder. Ensure the powder is packed tightly to prevent movement during measurement.
-
Mount the sample holder onto the magnetometer's sample rod.
Measurement Procedure:
-
Zero-Field-Cooled (ZFC) Measurement:
-
Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.
-
Apply a small DC magnetic field (e.g., 100 Oe).
-
Measure the magnetic moment of the sample as it is warmed up to a higher temperature (e.g., 300 K).
-
-
Field-Cooled (FC) Measurement:
-
Cool the sample from a high temperature (e.g., 300 K) to the lowest desired temperature (e.g., 2 K) in the presence of the same DC magnetic field used for the ZFC measurement.
-
Measure the magnetic moment of the sample as it is warmed up.
-
-
Data Analysis:
-
Plot the magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied field) as a function of temperature (T).
-
For paramagnetic behavior, plot the inverse magnetic susceptibility (1/χ) against temperature. In the high-temperature region, this plot should be linear.
-
Fit the linear portion of the 1/χ vs. T plot to the Curie-Weiss law: 1/χ = (T - θ)/C, to determine the Curie constant (C) and the Weiss constant (θ).
-
Calculate the effective magnetic moment (μ_eff) using the formula: μ_eff = √(8C) μ_B, where μ_B is the Bohr magneton.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as Mn²⁺ complexes. It provides information about the electronic structure and local environment of the paramagnetic centers.
Sample Preparation:
-
For powder samples, load a small amount of the finely ground this compound complex into a quartz EPR tube.
-
For solution studies, dissolve the complex in a suitable solvent and transfer the solution to a quartz EPR tube.
Measurement Procedure:
-
Place the EPR tube containing the sample into the resonant cavity of the EPR spectrometer.
-
Cool the sample to the desired temperature (e.g., room temperature or liquid nitrogen temperature).
-
Apply a microwave frequency (typically X-band, ~9.5 GHz) and sweep the external magnetic field.
-
The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field, yielding the EPR spectrum.
-
Data Analysis:
-
The Mn²⁺ ion (I = 5/2 nuclear spin) typically shows a characteristic six-line hyperfine splitting pattern in the EPR spectrum.
-
Determine the g-factor and the hyperfine coupling constant (A) from the spectrum. These parameters provide insights into the nature of the chemical bonding and the symmetry of the Mn²⁺ site.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the magnetic properties of this compound complexes.
References
An In-depth Technical Guide to the Manganese Ammonium Phosphate System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the manganese ammonium phosphate system, focusing on the synthesis, properties, and thermal behavior of key compounds. The information is presented to be a valuable resource for researchers and professionals working in materials science, agriculture, and potentially in pharmaceutical applications where controlled release of manganese or phosphate is relevant.
Core Compounds and Phases
The this compound system is primarily characterized by the formation of this compound monohydrate (MnNH₄PO₄·H₂O), a crystalline solid that is the most thermodynamically stable polymorph under ambient conditions.[1] This compound and its thermal decomposition products are central to understanding the phase relationships within this system.
1.1. This compound Monohydrate (MnNH₄PO₄·H₂O)
This compound monohydrate is an inorganic compound with the molecular formula H₄MnNO₄P and a molecular weight of approximately 185.96 g/mol .[2] The monohydrate form incorporates one water molecule per formula unit, which is crucial for stabilizing the crystal lattice through hydrogen bonding.[1]
1.2. Manganese Pyrophosphate (Mn₂P₂O₇)
Upon thermal decomposition, this compound monohydrate transforms into manganese pyrophosphate (Mn₂P₂O₇).[3] This high-temperature phase is a result of the loss of ammonia and water.
A summary of the key quantitative data for these compounds is presented in the table below.
| Property | This compound Monohydrate (MnNH₄PO₄·H₂O) | Manganese Pyrophosphate (Mn₂P₂O₇) |
| Molecular Formula | H₆MnNO₅P | Mn₂P₂O₇ |
| Molecular Weight | 185.96 g/mol [2] | 283.82 g/mol |
| Appearance | White crystalline powder | - |
| Boiling Point | 158°C at 760 mmHg (for the anhydrous form)[1] | - |
| Solubility in Water | Soluble, influenced by temperature and pH[1][4] | - |
| Thermal Decomposition | Decomposes to Mn₂P₂O₇ at elevated temperatures | - |
Phase Relationships and Equilibria
2.1. Solubility and Precipitation Equilibrium
The formation of this compound via precipitation is a key equilibrium in this system. The solubility of MnNH₄PO₄·H₂O is influenced by factors such as pH and temperature.[1][4] The precipitation reaction can be generally represented as:
Mn²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) + H₂O(l) ⇌ MnNH₄PO₄·H₂O(s)
The optimal pH range for the formation of this compound is typically between 8.0 and 10.0.[1] At pH values below 7.0, precipitation is often incomplete.[1]
2.2. Thermal Decomposition Pathway
The thermal decomposition of this compound monohydrate is a critical phase transition. Studies have shown that upon heating, MnNH₄PO₄·H₂O decomposes to form manganese pyrophosphate (Mn₂P₂O₇). This process involves the sequential loss of water and ammonia.
The following diagram illustrates the thermal decomposition pathway of MnNH₄PO₄·H₂O.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for obtaining pure and well-characterized materials. The following sections describe common experimental protocols.
3.1. Precipitation Method
This method involves the direct reaction of soluble manganese and phosphate salts in an aqueous solution containing ammonium ions.
Experimental Workflow for Precipitation Synthesis
Protocol Details:
-
Reagents : Manganese(II) sulfate (MnSO₄), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH), deionized water, ethanol.
-
Procedure :
-
Prepare a standard solution of MnSO₄.
-
In a separate beaker, prepare a solution of (NH₄)₂HPO₄.
-
Slowly add the manganese sulfate solution to the ammonium phosphate solution with constant stirring.
-
Adjust the pH of the resulting mixture to the desired range (e.g., 8.5) using ammonium hydroxide to induce precipitation.
-
Continue stirring for a set period to allow for complete precipitation and crystal growth.
-
Filter the white precipitate using a suitable filter paper or a sintered glass crucible.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.
-
Dry the final product in an oven at a temperature around 100-105°C to obtain MnNH₄PO₄·H₂O.
-
3.2. Hydrothermal Synthesis
Hydrothermal synthesis is employed to produce highly crystalline this compound.
Protocol Details:
-
Reagents : Manganese acetate (Mn(CH₃COO)₂), ammonium phosphate ((NH₄)₃PO₄), deionized water.
-
Procedure :
-
Dissolve stoichiometric amounts of manganese acetate and ammonium phosphate in deionized water.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature of around 200°C for 18-24 hours.[1]
-
During this time, autogenous pressure develops within the autoclave, facilitating the crystallization of MnNH₄PO₄·H₂O.
-
After the reaction period, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration, wash it with deionized water and ethanol, and dry it under vacuum.
-
3.3. Solid-State Reaction
This method involves the direct reaction of solid precursors at elevated temperatures.
Protocol Details:
-
Reagents : Manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), orthophosphoric acid (H₃PO₄).
-
Procedure :
-
Thoroughly grind a stoichiometric mixture of MnO₂, (NH₄)H₂PO₄, and H₃PO₄ (e.g., in a 1:3:4 molar ratio) in a mortar and pestle or a ball mill.[5]
-
Transfer the homogenized mixture to a porcelain crucible.
-
Heat the crucible in a furnace using a two-step profile: first to 120°C for 4 hours, followed by a ramp up to a higher temperature for the final reaction.[5]
-
The final product from this high-temperature synthesis is typically a form of manganese ammonium pyrophosphate.[5]
-
This guide provides a foundational understanding of the this compound system based on available scientific literature. Further research is needed to fully elucidate the complete multi-component phase diagram and to explore the potential applications of these materials in various fields.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Ammonium Manganese Phosphate in Water using Phosphorus-32 as a Tracer [zenodo.org]
- 5. benchchem.com [benchchem.com]
The Genesis of a Precipitate: Unearthing the Early Studies of Manganese Ammonium Phosphate
A cornerstone of late 19th and early 20th-century analytical chemistry, the study of manganese ammonium phosphate (NH₄MnPO₄·H₂O) was pivotal in the quantitative determination of manganese. This technical guide delves into the foundational research that established this compound as a reliable gravimetric standard, detailing the experimental protocols and quantitative data from the pioneering work of chemists who first harnessed its properties.
The discovery and early investigations into this compound are intrinsically linked to the development of systematic methods for elemental analysis. While the exact first synthesis is not clearly documented as a singular event of discovery, its deliberate preparation and characterization emerged from the need for a stable, insoluble manganese compound with a definite composition suitable for gravimetric analysis. The late 1800s saw significant advancements in this field, with researchers meticulously documenting procedures for the precise quantification of metals in various materials.
Foundational Methodologies in Gravimetric Analysis
The precipitation of manganese as this compound became a preferred method due to its crystalline nature, which facilitated easier filtration and washing compared to more gelatinous precipitates. Key contributions from German analytical chemists G. v. Knorre and the collaborative work of Neubauer and Wolferts laid the groundwork for its widespread adoption.
The G. v. Knorre Method (c. 1887)
G. v. Knorre's work, published in the "Zeitschrift für analytische Chemie," was instrumental in popularizing the use of this compound for the quantitative determination of manganese. His method focused on ensuring the complete precipitation of manganese while preventing the co-precipitation of other elements.
Experimental Protocol: G. v. Knorre's Gravimetric Determination of Manganese
-
Sample Preparation: A known weight of the manganese-containing sample was dissolved in a suitable acid (e.g., hydrochloric acid).
-
Removal of Interfering Ions: Elements that could interfere with the precipitation, such as iron, were removed through preliminary separation steps.
-
Precipitation:
-
The solution was neutralized with ammonia.
-
A large excess of ammonium phosphate or microcosmic salt (sodium ammonium hydrogen phosphate) was added as the precipitating agent.
-
Sufficient ammonium chloride was added to prevent the precipitation of magnesium, if present.
-
The solution was then made distinctly alkaline with ammonia to induce the formation of a crystalline precipitate of this compound.
-
-
Digestion: The precipitate was allowed to stand in the mother liquor, often with gentle heating, to encourage the growth of larger, more easily filterable crystals.
-
Filtration and Washing: The precipitate was collected on a filter paper and washed with a dilute solution of ammonium nitrate or a solution containing ammonium phosphate and ammonia to minimize solubility losses.
-
Ignition and Weighing: The filter paper and precipitate were dried and then ignited in a crucible at a strong heat. The ignition converted the this compound to manganese pyrophosphate (Mn₂P₂O₇), which was then cooled in a desiccator and weighed. The mass of manganese was calculated from the weight of the pyrophosphate.
The logical workflow for this foundational analytical procedure is illustrated below.
Potential Research Directions for Manganese Ammonium Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese ammonium phosphate (MnNH₄PO₄·H₂O), a member of the struvite family of compounds, is an inorganic material with a growing profile of potential applications beyond its traditional use as a slow-release fertilizer.[1][2] Its unique physicochemical properties, including biocompatibility and pH-dependent solubility, have positioned it as a material of interest for advanced research, particularly in the biomedical field.[3][4] The release of bioactive ions, namely manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻), offers intriguing possibilities for therapeutic interventions.[5] This technical guide provides an in-depth overview of this compound, summarizing key data, detailing experimental protocols, and outlining promising future research directions for its application in drug development and materials science.
Physicochemical Properties
This compound monohydrate is a crystalline solid with the molecular formula H₄MnNO₄P and a molecular weight of approximately 167.95 g/mol .[1] It crystallizes in the orthorhombic crystal system.[1] The compound's thermal stability is a key characteristic; it undergoes a multi-stage decomposition, beginning with the loss of water and ammonia at temperatures between 100-120°C.[1] This thermal lability is an important consideration for its processing and application in various temperature-sensitive environments.[1]
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, each offering control over the resulting material's properties such as crystallinity and particle size. The primary synthesis routes include co-precipitation, hydrothermal/solvothermal methods, and solid-state reactions.[1][3]
Data Presentation: Synthesis Parameters and Resulting Particle Characteristics
| Synthesis Method | Key Parameters | Resulting Particle Characteristics | Primary Advantage |
| Co-precipitation | pH, temperature, reactant molar ratios, stirring speed.[1][6] | Amorphous or poorly crystalline particles, often requiring calcination.[6] Particle size can be controlled; higher stirring speeds can lead to smaller, more uniform crystals.[1] | Simplicity and scalability.[6] |
| Hydrothermal/Solvothermal | Temperature, pressure, reaction time, solvent type.[1][3] | Well-defined crystalline structures with high phase purity.[6] Can produce layered structures.[6] | High crystallinity and control over crystal structure.[6] |
| Solid-State Reaction | Grinding of precursors (e.g., manganese oxide and ammonium phosphate), elevated temperatures.[1] | Crystalline this compound. | Solvent-free method. |
| Homogeneous Precipitation (Urea Hydrolysis) | pH raised slowly through urea hydrolysis, temperature (90-95°C), presence of ammonium sulfate. | Larger and more uniform crystals compared to conventional precipitation. | Produces larger, more easily filterable crystals. |
Experimental Protocols
1. Co-precipitation Synthesis of this compound
This protocol is a generalized procedure based on common co-precipitation methods.
-
Materials: Manganese (II) salt (e.g., manganese sulfate or chloride), an ammonium phosphate source (e.g., diammonium hydrogen phosphate), a pH-adjusting solution (e.g., ammonium hydroxide), and deionized water.
-
Procedure:
-
Prepare separate aqueous solutions of the manganese salt and the ammonium phosphate source at desired molar concentrations.
-
Under constant stirring, slowly add the ammonium phosphate solution to the manganese salt solution.
-
Monitor and adjust the pH of the mixture by adding the pH-adjusting solution dropwise to maintain the desired pH level.
-
Continue stirring for a set period to allow for the complete precipitation of this compound.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove unreacted ions.
-
Dry the resulting powder in an oven at a controlled temperature (e.g., 60-80°C).
-
2. Characterization Techniques
A thorough characterization is essential to confirm the synthesis of the desired material and to understand its properties.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size.[7] |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface features.[8] |
| Transmission Electron Microscopy (TEM) | Internal structure and morphology of nanoparticles.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., phosphate, ammonium, water).[7] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile.[1] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution of nanoparticles in suspension.[9] |
| Zeta Potential Analysis | Surface charge of nanoparticles, which influences their stability in suspension.[9] |
Potential Research Directions and Applications
The unique properties of this compound and its constituent ions open up several promising avenues for research, particularly in the biomedical and pharmaceutical fields.
Drug Delivery Systems
Manganese-based nanoparticles, including manganese phosphates, are being explored as carriers for chemotherapeutic drugs.[9][10] The acidic tumor microenvironment can trigger the degradation of these nanoparticles, leading to the targeted release of the drug payload, which can reduce systemic toxicity.[9]
-
pH-Responsive Drug Release: A key research direction is the development of this compound-based nanoparticles that are stable at physiological pH but dissolve in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. This would enable the controlled release of anticancer drugs directly at the site of action.
-
Co-delivery of Therapeutic Agents: The layered structure of some manganese phosphates could be exploited for the co-loading and sequential release of multiple drugs, potentially leading to synergistic therapeutic effects.
Experimental Workflow for Manganese Phosphate-Based Drug Delivery
Caption: Experimental workflow for manganese phosphate-based drug delivery.
Immunotherapy and Signaling Pathway Activation
A significant and exciting research direction is the role of manganese ions in activating the innate immune system. Mn²⁺ has been identified as a potent activator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[11][12]
-
cGAS-STING Pathway Activation: Mn²⁺ can directly bind to and activate cGAS, enhancing its sensitivity to cytosolic double-stranded DNA (dsDNA).[12] This leads to the production of the second messenger cGAMP, which in turn activates STING.[11] Activated STING triggers a signaling cascade that results in the production of type I interferons, promoting the maturation of dendritic cells and the activation of cytotoxic T lymphocytes that can attack tumor cells.[9]
-
Future Research: Investigating this compound nanoparticles as a delivery vehicle for Mn²⁺ to the tumor microenvironment to specifically activate the cGAS-STING pathway is a promising strategy for cancer immunotherapy. Research should focus on optimizing the release kinetics of Mn²⁺ to achieve a sustained immune response.
cGAS-STING Pathway Activation by Manganese Ions
Caption: Activation of the cGAS-STING pathway by manganese ions.
Theranostics: Combining Diagnosis and Therapy
The paramagnetic properties of Mn²⁺ ions make them suitable as a T1-weighted contrast agent for Magnetic Resonance Imaging (MRI).[9][13] This opens up the possibility of developing "theranostic" nanoparticles that combine therapeutic and diagnostic functions.
-
MRI-Guided Drug Delivery: this compound nanoparticles loaded with a therapeutic agent could be visualized in vivo using MRI. This would allow for real-time monitoring of nanoparticle accumulation at the tumor site, providing valuable information for treatment planning and efficacy assessment.[9] The degradation of the nanoparticles in the tumor microenvironment and the subsequent release of Mn²⁺ would enhance the MRI signal.[9]
-
Safer Contrast Agents: There is a growing concern about the long-term safety of gadolinium-based contrast agents.[14] Manganese-based agents are being investigated as a potentially safer alternative, as manganese is an essential trace element with natural biological clearance pathways.[13][14]
Bone Tissue Engineering
The components of this compound—manganese and phosphate—are both relevant to bone health. Manganese plays a role in bone formation and metabolism, while phosphates are a fundamental component of hydroxyapatite, the mineral phase of bone.[15][16]
-
Bioactive Scaffolds: Research into incorporating this compound into biodegradable scaffolds for bone regeneration is a viable direction. The slow release of manganese and phosphate ions could stimulate osteogenic differentiation of stem cells and promote new bone formation.[15]
-
Biocompatibility and Cytotoxicity: A crucial aspect of this research will be to thoroughly evaluate the biocompatibility and potential cytotoxicity of this compound at different concentrations.[3][17] While manganese is essential, high concentrations can be toxic.[5] In vitro and in vivo studies are necessary to determine the optimal therapeutic window.[18][19]
Catalysis
Manganese oxides are known to have catalytic activity, for instance, in the oxidation of ammonia.[20][21]
-
Novel Catalysts: The specific catalytic properties of this compound are less explored. Research could focus on investigating its potential as a catalyst in various chemical reactions, leveraging its unique structure and the presence of multiple ionic species.
Conclusion
This compound is a versatile inorganic compound with significant untapped potential, particularly in the fields of drug development and biomaterials. While its role as a slow-release fertilizer is well-established, its future applications may lie in more advanced technologies. The ability to act as a pH-responsive drug carrier, an immune-stimulating agent through the cGAS-STING pathway, a component of theranostic systems for MRI-guided therapy, and a bioactive material for bone regeneration highlights the exciting research directions that are emerging. Further research is needed to fully elucidate the mechanisms of action, optimize synthesis protocols for specific applications, and rigorously assess the biocompatibility and safety of this compound-based materials. For researchers and professionals in drug development, this compound represents a promising platform for innovation in cancer therapy, immunotherapy, and regenerative medicine.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Manganese-derived biomaterials for tumor diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofunctional phosphorylated magnetic scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging [thno.org]
- 6. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 7. Biocompatibility analysis and chemical characterization of Mn-doped hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The role of manganese-based MRI contrast agents for cancer theranostics: Where do we stand in 2025? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Manganese Ion Delivery Carrier Promotes Immune Cell Proliferation and Enhances Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances of MnO2 nanomaterials as novel agonists for the development of cGAS-STING-mediated therapeutics [frontiersin.org]
- 13. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents [analytica-world.com]
- 15. Biomimetic Scaffolds Based on Mn2+-, Mg2+-, and Sr2+-Substituted Calcium Phosphates Derived from Natural Sources and Polycaprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Manganese-Based Nanotheranostics for Magnetic Resonance Imaging-Mediated Precise Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elar.urfu.ru [elar.urfu.ru]
- 18. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmb.or.kr [jmb.or.kr]
- 20. The Impact of Zinc on Manganese Bioavailability and Cytotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Orthorhombic Crystal System of Manganese Ammonium Phosphate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthorhombic crystal system of manganese ammonium phosphate monohydrate (MnNH₄PO₄·H₂O). This compound is of significant academic and industrial interest due to its applications in areas such as high-voltage cathode materials for lithium-ion batteries and its structural relationship to the naturally occurring mineral niahite.[1] This document details the crystallographic data, experimental protocols for synthesis and analysis, and logical workflows pertinent to researchers in materials science and drug development.
Crystallographic Data of Orthorhombic this compound Monohydrate
This compound monohydrate crystallizes in the orthorhombic system, a crystal system defined by three unequal crystallographic axes at 90° angles to each other. The most stable polymorph under ambient conditions is the monohydrate form, where a single water molecule plays a crucial role in stabilizing the crystal lattice through hydrogen bonding.[1] This compound is isostructural with the mineral niahite and ammonium magnesium phosphate monohydrate.[2]
The crystallographic parameters for this compound monohydrate have been determined through X-ray powder diffraction.[2] The data is summarized in the table below for easy reference and comparison.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmnm (No. 59) |
| Unit Cell Parameter a (Å) | 5.7289 (11) |
| Unit Cell Parameter b (Å) | 8.8167 (12) |
| Unit Cell Parameter c (Å) | 4.9098 (8) |
| Unit Cell Volume (V) (ų) | 247.99 (5) |
| Number of Formula Units per Unit Cell (Z) | 2 |
| Measured Density (Dm) (g cm⁻³) | 2.46 |
| Calculated Density (Dx) (g cm⁻³) | 2.49 |
Data sourced from X-ray powder diffraction data for ammonium manganese phosphate monohydrate.[2]
Experimental Protocols
The synthesis and characterization of this compound monohydrate can be achieved through various established methods. The following protocols provide detailed methodologies for its preparation and analysis.
Synthesis via Precipitation
This method involves the reaction of soluble manganese salts with a phosphate source in an aqueous solution.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) (0.1 M solution)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) (0.1 M solution)
-
Ammonium acetate solution (boiling)
-
Ammonia solution
-
Double-deionized water
Procedure:
-
Prepare a boiling solution of ammonium acetate.
-
Separately, prepare 0.1 M solutions of manganese(II) acetate tetrahydrate and diammonium hydrogen phosphate in double-deionized water.
-
Add the manganese acetate and diammonium hydrogen phosphate solutions to the boiling ammonium acetate solution.
-
Maintain the pH of the resulting solution between 7 and 8 by the dropwise addition of ammonia solution.
-
A white crystalline powder of MnNH₄PO₄·H₂O will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with double-deionized water to remove any unreacted reagents.
-
Dry the final product in an oven at a suitable temperature.
This method is adapted from a procedure reported for the synthesis of isostructural MgNH₄PO₄·H₂O.[2]
Characterization by X-ray Powder Diffraction (XRD)
XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized material.[3]
Instrumentation:
-
Powder X-ray diffractometer
-
Ni-filtered Cu Kα radiation (λ = 1.54178 Å)
-
Silicon external standard for alignment verification
Procedure:
-
Grind the synthesized this compound monohydrate sample into a fine powder using an agate mortar and pestle.
-
Press the loose powder into a diffractometer sample holder.
-
Collect the X-ray diffraction pattern at room temperature (25 °C). A typical 2θ range is from 9° to 60°, with an angular step of 0.02° and a counting time of 6 seconds per step.
-
The alignment of the diffractometer should be checked using a silicon external standard.
-
Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing the peak positions and intensities to reference data for this compound monohydrate. The sharpness of the diffraction peaks can indicate the degree of crystallinity.[2][3]
Logical Workflow and Visualization
The synthesis and characterization of this compound monohydrate follow a logical progression from precursor selection to final structural analysis. The following diagrams illustrate this workflow and the structural relationship of the compound.
References
Unraveling the Structural Nuances of Manganese Ammonium Phosphate and Niahite: A Technical Guide
An In-depth Exploration of the Crystallographic Relationship, Synthesis Protocols, and Structural Systematics of a Versatile Phosphate Compound
Executive Summary
Manganese ammonium phosphate (NH₄MnPO₄·H₂O) is a compound of significant interest across various scientific disciplines, from materials science to geology. Its synthetic form is widely investigated for applications in catalysis, ion-exchange, and as a precursor for battery materials. In its natural manifestation, it is known as the mineral niahite. This technical guide provides a comprehensive analysis of the structural relationship between synthetic this compound and niahite, detailing their crystallographic parameters, polymorphism, and the experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking a deep understanding of this important phosphate compound.
Introduction
Niahite, with the chemical formula (NH₄)Mn²⁺(PO₄)·H₂O, is a naturally occurring mineral, typically found in guano deposits.[1][2][3] Its synthetic analogue, this compound, shares the same chemical formula and is a subject of extensive research due to its versatile properties. A key aspect of the relationship between these two materials is the existence of polymorphism in the synthetic form, leading to distinct crystal structures with the same chemical composition. This guide will elucidate the structural intricacies of niahite and its synthetic polymorphs, providing a comparative analysis of their crystallographic data.
The Structural Relationship: Polymorphism and Isostructuralism
The structural relationship between this compound and niahite is primarily defined by polymorphism. While one synthetic form of this compound is isostructural with niahite, another distinct polymorphic modification has been identified.
Niahite and its Isostructural Synthetic Counterpart:
Niahite crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Pmn2₁.[3] A synthetic form of this compound has been prepared that is isostructural with niahite, exhibiting the same space group and similar unit cell parameters.[4]
A Polymorphic Modification of this compound:
A second polymorph of synthetic this compound has been synthesized, which also crystallizes in the orthorhombic system but with the centrosymmetric space group Pnam.[5] The most significant structural difference in this polymorph is the doubling of the 'a' unit cell parameter compared to niahite.[5] This doubling arises from a different stacking arrangement of the layers within the crystal structure.
The following diagram illustrates the relationship between niahite and the synthetic polymorphs of this compound.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for niahite and the polymorphic synthetic this compound.
Table 1: Crystallographic Data for Niahite and its Isostructural Synthetic Form
| Parameter | Niahite | Synthetic NH₄MnPO₄·H₂O (Isostructural) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pmn2₁ | Pmnm (likely Pmn2₁)[4] |
| a (Å) | 5.68 | 5.7289(11) |
| b (Å) | 8.78 | 8.8167(12) |
| c (Å) | 4.88 | 4.9098(8) |
| Z | 2 | 2 |
| V (ų) | 243.37 | 247.99(5) |
Table 2: Crystallographic Data for the Polymorphic Modification of Synthetic this compound
| Parameter | Synthetic NH₄MnPO₄·H₂O (Polymorph) |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 17.582 |
| b (Å) | 4.909 |
| c (Å) | 5.731 |
| Z | 4 |
| V (ų) | 495.3 |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for common synthesis routes.
Precipitation Method
This method involves the direct precipitation of this compound from an aqueous solution.
Protocol:
-
Prepare a 0.1 M solution of manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) and a 0.1 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Heat a solution of ammonium acetate to boiling.
-
Simultaneously add the manganese acetate and diammonium hydrogen phosphate solutions to the boiling ammonium acetate solution.
-
Maintain the pH of the solution between 7 and 8 by the addition of ammonia solution.
-
A white crystalline powder of NH₄MnPO₄·H₂O will precipitate.
-
Filter the precipitate, wash with deionized water, and dry in an oven.[4]
Hydrothermal Synthesis of the Pnam Polymorph
This method yields the polymorphic modification of this compound with the Pnam space group.
Protocol:
-
Combine manganese(III) oxide (Mn₂O₃) and ammonium phosphate ((NH₄)₃PO₄) in a Teflon-lined stainless steel autoclave.
-
Add deionized water to the autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 200-250 °C) for a specified duration (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting single crystals of the NH₄MnPO₄·H₂O polymorph are recovered, washed with deionized water, and dried.[5]
Wet Mechanical Milling
This method provides a scalable route to synthesize morphology-controlled this compound particles.
Protocol:
-
Charge a planetary ball mill jar with manganese carbonate (MnCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) powders in a 1:1.2 molar ratio.
-
Add deionized water to the jar.
-
Mill the mixture at room temperature for a specified time (e.g., 3 hours) and rotational speed.
-
The resulting NH₄MnPO₄·H₂O particles are then collected, washed, and dried. The morphology of the particles can be controlled by adjusting milling parameters such as time, ball size, and centrifugal acceleration.[1][5]
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of this compound.
Conclusion
The structural relationship between this compound and niahite is a compelling example of polymorphism in inorganic compounds. While niahite represents a single, naturally occurring crystal structure, its synthetic counterpart can be produced in at least two distinct polymorphic forms. The isostructural synthetic variant provides a valuable model for studying the properties of the mineral, while the polymorphic modification with the Pnam space group offers opportunities to explore new structural and functional landscapes. The choice of synthesis methodology—be it precipitation, hydrothermal treatment, or mechanical milling—plays a crucial role in determining the resulting polymorph and its physical characteristics. A thorough understanding of these structural relationships and synthesis protocols is paramount for the targeted design and application of this compound-based materials in various technological fields.
References
- 1. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Surface Chemistry and Interfacial Phenomena of Manganese Ammonium Phosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Ammonium Phosphate (MnNH₄PO₄·H₂O), a member of the struvite group of minerals, is a crystalline compound that has garnered significant interest across various scientific disciplines. Its applications range from slow-release fertilizers in agriculture to precursors for lithium-ion battery materials.[1] For researchers in drug development and biomaterials science, the surface chemistry and interfacial behavior of this compound are of paramount importance. These properties govern its dissolution rate, interaction with biological molecules, cellular uptake, and overall biocompatibility. This technical guide provides a comprehensive overview of the synthesis, surface properties, and interfacial phenomena of this compound (MAP), offering detailed experimental protocols and insights relevant to its application in the life sciences.
Physicochemical Properties
This compound is an inorganic compound with the molecular formula H₄MnNO₄P.[2] The monohydrate form, MnNH₄PO₄·H₂O, is the most common. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | H₄MnNO₄P (anhydrous) / H₆MnNO₅P (monohydrate) | [2][3] |
| Molecular Weight | 167.95 g/mol (anhydrous) / 185.96 g/mol (monohydrate) | [3][4] |
| Boiling Point | 158 °C at 760 mmHg | [1][4] |
| Vapor Pressure | 1.41 mmHg at 25°C | [4] |
| Solubility | Soluble in aqueous systems, influenced by pH and temperature. | [1] |
Synthesis and Crystallography
The synthesis of this compound is typically achieved through aqueous precipitation methods, where soluble sources of manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) are combined under controlled pH conditions. The characteristics of the resulting crystalline material are highly dependent on the precise control of reaction conditions such as pH, temperature, and reactant concentration.[1]
Synthesis Workflow
The general workflow for the synthesis and characterization of MAP nanoparticles for drug delivery applications is outlined below. This process involves the initial synthesis of the nanoparticles, followed by surface modification (if required), characterization of their physicochemical properties, drug loading, and finally, in vitro/in vivo evaluation.
Surface Chemistry and Interfacial Phenomena
The surface of MAP is characterized by the presence of manganese, ammonium, and phosphate ions, as well as water molecules in its hydrated form. These surface groups dictate the particle's interaction with its surrounding environment, including its surface charge, wettability, and propensity for protein adsorption.
Surface Charge and Zeta Potential
Illustrative Zeta Potential of MAP vs. pH
The following table presents hypothetical, yet representative, zeta potential values for MAP at different pH values, based on data for analogous materials. The isoelectric point (IEP), where the net surface charge is zero, is expected to be in the acidic range.
| pH | Illustrative Zeta Potential (mV) |
| 2.0 | +5 |
| 4.0 | -10 |
| 6.0 | -25 |
| 7.4 | -35 |
| 8.0 | -40 |
| 10.0 | -50 |
Note: This data is illustrative and should be confirmed by experimental measurement.
Wettability and Surface Energy
Wettability, determined by measuring the contact angle of a liquid on the material's surface, is another crucial surface property. It influences how the material interacts with aqueous biological fluids and can affect protein adsorption and cellular uptake. The surface energy of a solid is a quantitative measure of the excess energy at the surface compared to the bulk and is composed of dispersive and polar components. While direct measurements for MAP are scarce, phosphate minerals are generally hydrophilic, exhibiting low contact angles with water.
Illustrative Surface Properties of MAP
| Property | Illustrative Value |
| Water Contact Angle | 20° - 40° |
| Surface Energy | 40 - 60 mN/m |
Note: This data is illustrative and should be confirmed by experimental measurement.
Interfacial Phenomena in a Biological Context
When introduced into a biological system, the surface of MAP will immediately interact with proteins and other biomolecules, forming a "protein corona." This corona can significantly alter the particle's size, surface charge, and biological identity, thereby influencing its fate in the body.
Protein Adsorption
The adsorption of proteins onto mineral surfaces is a complex process driven by electrostatic interactions, hydrogen bonding, and hydrophobic interactions. For phosphate-containing materials with a negative surface charge at physiological pH, positively charged domains of proteins like albumin or fibrinogen are likely to adsorb onto the particle surface. This protein coating can modulate the inflammatory response to the material. Studies on other crystalline materials like monosodium urate and calcium pyrophosphate have shown that a protein corona can inhibit crystal-induced inflammation.[5][6]
Dissolution in Physiological Media
The dissolution of MAP in physiological environments is a key factor in its biocompatibility and potential application as a drug delivery vehicle. The dissolution process releases manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions. The rate of dissolution is expected to be pH-dependent, with increased solubility in more acidic environments, such as the endo-lysosomal compartments of cells (pH ~4.5-6.5). This pH-responsive dissolution is a desirable characteristic for targeted drug release within cancer cells, which often have a more acidic microenvironment.
Cellular Uptake and Biological Response
Manganese-based nanoparticles are known to be taken up by cells through endocytic pathways.[7] Once inside the cell, the dissolution of MAP nanoparticles in the acidic endo-lysosomes releases Mn²⁺ ions. These ions can have significant biological effects. Notably, Mn²⁺ is a potent activator of the cGAS-STING signaling pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[8][9]
The cGAS-STING Signaling Pathway Activated by Mn²⁺
The dissolution of MAP within the cell can lead to the release of Mn²⁺, which enhances the activity of the cGAS enzyme. This leads to the production of cGAMP, which in turn activates the STING protein, culminating in the production of type I interferons and other pro-inflammatory cytokines that can stimulate an anti-cancer immune response.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound.
Synthesis of this compound Nanoparticles (Precipitation Method)
This protocol describes a typical aqueous precipitation method.
-
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
-
Procedure:
-
Prepare a 0.1 M solution of MnCl₂·4H₂O in deionized water.
-
Prepare a 0.1 M solution of NH₄H₂PO₄ in deionized water.
-
In a beaker, mix equal volumes of the MnCl₂ and NH₄H₂PO₄ solutions under vigorous stirring.
-
Slowly add ammonium hydroxide solution dropwise to the mixture to adjust the pH to a desired value (e.g., pH 8-9). A white precipitate will form.
-
Continue stirring for 2-4 hours at room temperature to allow for crystal growth.
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the precipitate three times with deionized water and once with ethanol to remove unreacted ions.
-
Dry the resulting white powder in an oven at 60°C overnight or by lyophilization.
-
Characterization of Surface Charge (Zeta Potential)
This protocol outlines the measurement of zeta potential as a function of pH.
-
Equipment:
-
Zetasizer or similar instrument for electrophoretic light scattering.
-
pH meter.
-
Autotitrator (optional).
-
-
Procedure:
-
Prepare a dilute suspension of MAP nanoparticles (e.g., 0.01 mg/mL) in a low molarity electrolyte solution (e.g., 10 mM NaCl).
-
Sonicate the suspension for 5-10 minutes to ensure good dispersion.
-
Load the sample into the instrument's measurement cell.
-
Measure the zeta potential at the initial pH of the suspension.
-
Adjust the pH of the suspension using dilute HCl or NaOH. It is recommended to titrate from acidic to basic or vice versa in increments of 0.5 to 1.0 pH unit.
-
Allow the sample to equilibrate for a few minutes after each pH adjustment before measuring the zeta potential.
-
Record the zeta potential at each pH value to generate a pH vs. zeta potential plot.
-
Measurement of Wettability (Contact Angle)
This protocol describes the sessile drop method for a compressed powder tablet.
-
Equipment:
-
Contact angle goniometer with a high-speed camera.
-
Hydraulic press.
-
High-purity water (or other probe liquids).
-
-
Procedure:
-
Place a sufficient amount of the dry MAP powder into a press die.
-
Compress the powder at high pressure (e.g., 5-10 tons) for several minutes to form a smooth, flat tablet.
-
Carefully place the tablet on the sample stage of the goniometer.
-
Using the automated syringe, dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface of the tablet.
-
Immediately start recording the droplet shape with the camera.
-
Use the instrument's software to analyze the droplet shape and calculate the contact angle at the three-phase (solid-liquid-air) interface.
-
Perform measurements at multiple locations on the tablet surface to ensure reproducibility.
-
Conclusion
The surface and interfacial properties of this compound are critical determinants of its behavior in biological systems. While direct experimental data for some of its surface characteristics remain to be fully elucidated, insights from structural analogues like struvite, combined with established analytical techniques, provide a strong foundation for its investigation. The pH-dependent solubility and the release of immunologically active Mn²⁺ ions make MAP a particularly interesting candidate for the development of smart drug delivery systems and immunomodulatory biomaterials. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further explore and harness the unique properties of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nanoscience.com [nanoscience.com]
- 3. Manganese facilitated cGAS-STING-IFNI pathway activation induced by ionizing radiation in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Manganese(ii) complexes stimulate antitumor immunity via aggravating DNA damage and activating the cGAS-STING pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Mn-based cGAS-STING activation for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of the Electronic Structure of Manganese Ammonium Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese Ammonium Phosphate (NH₄MnPO₄), often found in its hydrated form (NH₄MnPO₄·H₂O), is a compound of interest in various scientific fields, including materials science and agriculture. Understanding its electronic structure is crucial for elucidating its fundamental properties and exploring potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic and structural properties of crystalline solids at the atomic level. This guide outlines the theoretical framework and computational methodology for studying the electronic structure of this compound.
Crystal Structure of this compound
A prerequisite for any theoretical calculation on a crystalline solid is a precise knowledge of its crystal structure. This compound monohydrate (NH₄MnPO₄·H₂O) is known to crystallize in the orthorhombic system. However, different phases have been reported in the literature, highlighting the importance of specifying the exact crystal structure for computational modeling.
One reported phase of NH₄MnPO₄·H₂O possesses an orthorhombic crystal structure.[1] Another publication describes a polymorphic modification with the space group Pnam and different lattice parameters.[2] For the purpose of a theoretical study, a specific, well-characterized crystal structure must be chosen as the input.
Table 1: Crystallographic Data for this compound Monohydrate (NH₄MnPO₄·H₂O)
| Parameter | Value (Phase 1) | Value (Phase 2) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Not Specified | Pnam (No. 62)[2] |
| a (Å) | 5.7289[1] | 17.582[2] |
| b (Å) | 8.8167[1] | 4.909[2] |
| c (Å) | 4.9098[1] | 5.731[2] |
| Z | 2[1] | 4[2] |
Theoretical Methodology: A General Protocol
The following section details a general protocol for the theoretical calculation of the electronic structure of this compound using Density Functional Theory (DFT).
Computational Approach
First-principles calculations based on DFT are the standard method for investigating the electronic structure of periodic solids. The calculations are typically performed using plane-wave basis sets and pseudopotentials as implemented in software packages like VASP, Quantum ESPRESSO, or CASTEP.
Structural Optimization
The initial step involves the optimization of the crystal structure. Starting from the experimental lattice parameters and atomic positions, the lattice vectors and the atomic coordinates are fully relaxed to find the ground-state configuration. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.
Electronic Structure Calculations
Once the geometry is optimized, the electronic structure is calculated. This involves solving the Kohn-Sham equations for the system. Key aspects of the calculation setup include:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. For materials with localized d-electrons, such as those containing manganese, a correction for the on-site Coulomb interaction (DFT+U) is often necessary to accurately describe the electronic properties.
-
Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials. Projector-augmented wave (PAW) pseudopotentials are a widely used and accurate choice.
-
Plane-Wave Cutoff Energy: The kinetic energy cutoff for the plane-wave basis set determines the accuracy of the calculation. A convergence test should be performed to select a cutoff energy that ensures the total energy is converged.
-
k-point Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid should be tested for convergence. For geometry optimization, a coarser grid may be sufficient, while a denser grid is typically required for accurate density of states and band structure calculations.
Analysis of Electronic Properties
The primary outputs of the electronic structure calculations are the electronic band structure and the density of states (DOS).
-
Band Structure: The band structure displays the allowed electronic energy levels as a function of the wave vector (k) along high-symmetry directions in the Brillouin zone. The band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), can be determined from the band structure. An experimental study on NH₄MnPO₄ estimated the band gap to be between 3.00 eV and 3.11 eV.[3]
-
Density of States (DOS): The DOS provides the number of available electronic states at each energy level. The total DOS gives an overview of the electronic structure, while the projected DOS (pDOS) resolves the contributions of different atomic orbitals (e.g., Mn-3d, O-2p, P-3p) to the total DOS, offering insights into chemical bonding.
Predicted Electronic Properties (Illustrative)
Table 2: Calculated Electronic Structure Properties of this compound (Hypothetical Data)
| Property | Predicted Value |
| Lattice Parameters (relaxed) | |
| a (Å) | Value from calculation |
| b (Å) | Value from calculation |
| c (Å) | Value from calculation |
| Bond Lengths (e.g., Mn-O, P-O) | Values from calculation |
| Bond Angles (e.g., O-Mn-O, O-P-O) | Values from calculation |
| Band Gap (eV) | Value from calculation |
| Magnetic Moment on Mn (μB) | Value from calculation |
Workflow and Conceptual Diagrams
To visualize the computational workflow and the relationships between different aspects of the theoretical study, the following diagrams are provided.
Caption: Computational workflow for electronic structure calculations.
Caption: Relationship between structure and electronic properties.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative synthesis of ammonium manganese phosphate (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Manganese Ammonium Phosphate Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of manganese ammonium phosphate (MnNH₄PO₄·H₂O) nanoparticles. The document outlines the synthesis methodology, the influence of key parameters on nanoparticle characteristics, and their potential applications in drug delivery, particularly for cancer therapy.
Introduction
Manganese-based nanoparticles are gaining significant attention in the biomedical field due to their unique magnetic and chemical properties. Among these, this compound nanoparticles are of particular interest for their biocompatibility and potential as carriers for targeted drug delivery. The hydrothermal synthesis method offers a robust and scalable approach to produce crystalline nanoparticles with controlled size and morphology. These nanoparticles can be loaded with chemotherapeutic agents, such as doxorubicin, and their pH-sensitive nature allows for targeted drug release in the acidic tumor microenvironment. Furthermore, manganese ions released from the nanoparticles can activate the cGAS-STING signaling pathway, an innate immune response pathway, which can enhance cancer immunotherapy.
Experimental Protocols
Hydrothermal Synthesis of this compound Nanoparticles
This protocol details the hydrothermal synthesis of this compound nanoparticles.
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of the manganese salt (e.g., dissolve 1.979 g of MnCl₂·4H₂O in 100 mL of deionized water).
-
Prepare a 0.1 M aqueous solution of ammonium dihydrogen phosphate (dissolve 1.150 g of (NH₄)H₂PO₄ in 100 mL of deionized water).
-
-
Hydrothermal Reaction:
-
In a typical synthesis, mix equal volumes of the manganese salt solution and the ammonium dihydrogen phosphate solution in a beaker under vigorous stirring.
-
Adjust the pH of the resulting solution to a desired value (e.g., 7-9) using a suitable base like ammonium hydroxide.
-
Transfer the homogeneous solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 6-24 hours).[1]
-
-
Washing and Collection:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at 60-80 °C for several hours to obtain a fine powder of this compound nanoparticles.
-
Drug Loading on Nanoparticles (Doxorubicin Example)
This protocol describes the loading of doxorubicin (DOX) onto the synthesized this compound nanoparticles.[2][3]
Materials:
-
This compound nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
DOX Solution Preparation: Prepare a solution of DOX in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
Loading:
-
Disperse a known amount of this compound nanoparticles in the DOX solution.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for efficient drug loading.
-
-
Washing and Collection:
-
Centrifuge the mixture to separate the DOX-loaded nanoparticles from the solution.
-
Wash the nanoparticles with deionized water to remove any unbound DOX.
-
Collect the supernatant to determine the amount of unloaded DOX and calculate the drug loading efficiency.
-
-
Drying: Lyophilize or air-dry the DOX-loaded nanoparticles.
Data Presentation
The properties of the synthesized this compound nanoparticles are highly dependent on the hydrothermal synthesis parameters. The following tables summarize the expected influence of these parameters on nanoparticle characteristics.
Table 1: Effect of Synthesis Temperature on Nanoparticle Size
| Temperature (°C) | Expected Average Particle Size (nm) |
| 120 | 80 - 120 |
| 150 | 50 - 80[4] |
| 180 | 30 - 50 |
Note: These are estimated values based on trends observed for similar metal phosphate nanoparticles. Actual sizes may vary.
Table 2: Effect of Reaction Time on Nanoparticle Size and Crystallinity
| Reaction Time (hours) | Expected Average Particle Size (nm) | Expected Crystallinity |
| 6 | 70 - 100 | Moderate |
| 12 | 50 - 80 | Good |
| 24 | 40 - 60 | High |
Note: Longer reaction times generally lead to smaller, more crystalline nanoparticles due to Ostwald ripening.
Table 3: Doxorubicin Loading and Release Characteristics
| pH | Drug Loading Efficiency (%) | Cumulative Release after 24h (%) |
| 7.4 (Loading & Physiological) | ~90 | ~20-30[5][6][7] |
| 5.5 (Tumor Microenvironment) | - | ~60-80[5][8] |
Note: Drug release is significantly enhanced in acidic conditions, mimicking the tumor microenvironment.[8][9][10][11][12]
Applications in Drug Delivery and Cancer Therapy
This compound nanoparticles serve as a promising platform for targeted drug delivery in cancer therapy. Their pH-responsive drug release mechanism allows for the specific delivery of chemotherapeutic agents to the acidic tumor microenvironment, minimizing side effects on healthy tissues.
pH-Responsive Drug Release
The acidic environment of tumors (pH ~6.5) and endosomes/lysosomes (pH ~5.0) can trigger the dissolution of the this compound nanoparticles, leading to the release of the loaded drug.[2][5][9] This targeted release enhances the therapeutic efficacy of the anticancer drug.
Activation of the cGAS-STING Signaling Pathway
Manganese ions (Mn²⁺) released from the nanoparticles in the tumor microenvironment can act as an immune adjuvant by activating the cGAS-STING signaling pathway in immune cells like dendritic cells. This leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.
Conclusion
The hydrothermal synthesis of this compound nanoparticles offers a versatile and effective method for producing drug delivery vehicles with significant potential in cancer therapy. The ability to control nanoparticle size and morphology, coupled with their pH-responsive drug release and immune-activating properties, makes them a highly attractive platform for the development of next-generation cancer treatments. Further research and optimization of these nanoparticles are warranted to fully explore their therapeutic capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Manganese Phosphate-Doxorubicin-Based Nanomedicines Using Mimetic Mineralization for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 4. Anomalous Temperature-Induced Particle Size Reduction in Manganese Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of Doxorubicin by a Folate-Grafted, Chitosan-Coated Magnetic Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-triggered release of manganese from MnAu nanoparticles that enables cellular neuronal differentiation without cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. [PDF] pH-Responsive nanoparticles for drug delivery. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Solid-State Synthesis of Manganese Ammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of manganese ammonium phosphate, specifically focusing on the preparation of ammonium manganese(III) diphosphate (NH₄MnP₂O₇), commonly known as Manganese Violet, via a solid-state reaction method. This method offers a straightforward and efficient route to produce this inorganic pigment. The protocol includes information on necessary reagents, equipment, and step-by-step procedures for synthesis and purification. Additionally, this document outlines the key reaction parameters in a tabular format for easy reference and provides visual representations of the experimental workflow and the logical relationships in the synthesis process.
Introduction
This compound compounds are of significant interest in various fields. The most prominent, ammonium manganese(III) diphosphate, is valued for its vibrant purple color and is used as a pigment in cosmetics and artists' materials. The solid-state synthesis route is an advantageous method for producing this material due to its simplicity and potential for scalability. This method involves the high-temperature reaction of manganese and phosphate precursors in their solid forms.
Application
The primary application of the described solid-state synthesis is the production of high-purity ammonium manganese(III) diphosphate. This compound, due to its distinct color and inorganic nature, finds use in:
-
Pigments: As a non-toxic and lightfast pigment in paints, coatings, plastics, and cosmetics.
-
Materials Science: As a component in the synthesis of ceramics and glasses due to its thermal stability.[1]
-
Catalysis: It can act as a catalyst in various chemical reactions.[1]
Experimental Protocols
Method 1: Solid-State Synthesis of Ammonium Manganese(III) Diphosphate
This protocol details the direct solid-state reaction to form ammonium manganese(III) diphosphate.
Materials:
-
Manganese(IV) oxide (MnO₂)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
Equipment:
-
Mortar and pestle or ball mill
-
Porcelain crucible
-
High-temperature furnace
-
Beaker (250 mL)
-
Hot plate with stirring capability
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Drying oven
Procedure:
-
Milling/Homogenization:
-
Thoroughly grind a stoichiometric mixture of Manganese(IV) oxide and Ammonium dihydrogen phosphate.[2][3] A typical molar ratio of Mn:NH₄:P is 1:3:4.[2] For a laboratory-scale synthesis, 2.3 g of MnO₂ and 9.3 g of (NH₄)H₂PO₄ can be used.[3]
-
Grind the powders in a mortar and pestle until a uniform, black-colored mixture is obtained.[3] For improved homogeneity and reactivity, ball milling is recommended.[2]
-
-
Reaction:
-
Transfer the homogenized powder to a porcelain crucible.[2]
-
Carefully add approximately 10 mL of 88% orthophosphoric acid to the powder mixture.[3]
-
Place the crucible in a furnace and heat according to the following two-step profile:
-
Some protocols suggest heating to around 230°C for about 2 hours on a hot plate.
-
-
Purification:
-
Allow the crucible to cool to a safe temperature.[2]
-
Transfer the solid product to a 250 mL beaker.
-
Add deionized water to the reaction mixture and boil for an extended period (e.g., 1 to 4 hours) to dissolve any soluble impurities.[2]
-
Allow the solution to cool to room temperature.
-
Filter the purple precipitate using a filtration apparatus.
-
Wash the precipitate several times with deionized water until the filtrate is colorless and has a neutral pH.[2]
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C).[2]
-
Data Presentation
The following table summarizes the key quantitative parameters for the solid-state synthesis of ammonium manganese(III) diphosphate.
| Parameter | Value | Reference |
| Reactants | Manganese(IV) oxide (MnO₂), Ammonium dihydrogen phosphate ((NH₄)H₂PO₄), Orthophosphoric acid (H₃PO₄) | [2],[3] |
| Molar Ratio (Mn:NH₄:P) | 1:3:4 | [2] |
| Example Reactant Masses | MnO₂: 2.3 g, (NH₄)H₂PO₄: 9.3 g, H₃PO₄ (88%): 10 mL | [3] |
| Heating Step 1 | 120 °C for 4 hours | [2] |
| Heating Step 2 | 300 °C for 1 hour | [2] |
| Purification Solvent | Deionized Water | [2] |
| Drying Temperature | 80-100 °C | [2] |
Variations of the Solid-State Method
While the detailed protocol focuses on ammonium manganese(III) diphosphate, other forms of this compound can be synthesized using variations of the solid-state method.
-
Mechanochemical Synthesis: This approach uses mechanical energy from high-energy ball milling to initiate the chemical reaction. For instance, this compound can be formed by ball milling ammonium dihydrogen phosphate and manganese carbonate in water at ambient temperature. The reaction can be completed within 15 minutes to 3 hours.[1]
-
Direct Solid-State Reaction for other Metal Ammonium Phosphates: The synthesis of related compounds, such as RbMnPO₄, has been achieved through a direct solid-state reaction of Rb₂CO₃, MnO, and (NH₄)H₂PO₄ at high temperatures (500-1050 °C) for extended periods.[4] This suggests that similar approaches could be adapted for the synthesis of Mn(II) ammonium phosphate by selecting appropriate precursors.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental Workflow for Solid-State Synthesis.
Logical Relationship of Synthesis Process
Caption: Logical Relationship of the Synthesis Process.
References
Application Note: Structural and Morphological Characterization of Manganese Ammonium Phosphate Using X-ray Diffraction and Scanning Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese ammonium phosphate (NH₄MnPO₄·H₂O), a compound belonging to the struvite group of minerals, is gaining significant attention in various scientific fields, including agriculture, materials science, and potentially in pharmaceutical applications as a biodegradable material or for drug delivery systems. Its characterization is crucial for understanding its properties and ensuring its suitability for specific applications. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are two powerful analytical techniques indispensable for the structural and morphological characterization of this compound. XRD provides detailed information about the crystalline structure, phase purity, and crystallite size, while SEM reveals the surface morphology, particle size, and shape. This application note provides detailed protocols for the characterization of this compound using these two techniques.
Principles of the Techniques
X-ray Diffraction (XRD): This technique is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when conditions satisfy Bragg's Law (nλ = 2d sinθ). The diffracted X-rays are then detected, processed, and counted. The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint."
Scanning Electron Microscopy (SEM): SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. The electron beam is scanned in a raster scan pattern, and the position of the beam is combined with the detected signal to produce an image. SEM can achieve resolutions better than 1 nanometer and provides a three-dimensional appearance to the images, making it invaluable for observing the morphology of materials.
Experimental Protocols
Synthesis of this compound Monohydrate
A common method for synthesizing this compound monohydrate (MnNH₄PO₄·H₂O) is through a precipitation reaction.[1]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) or Manganese(II) chloride (MnCl₂)[2]
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium acetate (CH₃COONH₄)
-
Ammonia solution (NH₃)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of Mn(CH₃COO)₂·4H₂O and a 0.1 M solution of (NH₄)₂HPO₄ in deionized water.[3]
-
In a separate beaker, prepare a boiling solution of ammonium acetate.[3]
-
Slowly add the manganese acetate and diammonium hydrogen phosphate solutions to the boiling ammonium acetate solution while stirring continuously.[3]
-
Maintain the pH of the solution between 7 and 8 by adding ammonia solution as needed.[3]
-
Allow the resulting precipitate to age in the mother liquor to ensure complete crystallization.
-
Filter the precipitate using a sintered crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by an aqueous ethanol solution (1:1) to remove any remaining soluble ions.
-
Dry the precipitate in an oven at a controlled temperature (e.g., 100-105°C) for one hour to obtain this compound monohydrate powder.
X-ray Diffraction (XRD) Analysis Protocol
Instrumentation:
Sample Preparation:
-
Grind the dried this compound powder in an agate mortar to ensure a fine and homogenous particle size.[3]
-
Press the loose powder into a diffractometer sample holder.[3]
Data Acquisition:
-
Operate the diffractometer at a voltage of 30 kV and a current of 30 mA.[3]
-
Record the powder pattern at room temperature (25°C).[3]
-
Scan the sample over a 2θ range of 9° to 60° with an angular step of 0.02° and a counting time of 6 seconds per step.[3]
-
Use a silicon external standard to check the alignment of the diffractometer.[3]
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.
-
Determine the lattice parameters of the crystal structure using appropriate software. This compound monohydrate crystallizes in the orthorhombic system.[1]
-
Calculate the crystallite size using the Debye-Scherrer equation, if applicable, based on the full width at half maximum (FWHM) of the diffraction peaks.
Scanning Electron Microscopy (SEM) Analysis Protocol
Instrumentation:
-
A high-resolution scanning electron microscope.
Sample Preparation:
-
Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.
-
For non-conductive samples, apply a thin coating of a conductive material, such as gold or platinum, using a sputter coater to prevent charging under the electron beam.[2]
Imaging:
-
Insert the sample holder into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage, typically in the range of 2 kV to 15 kV.[2][4]
-
Adjust the working distance to optimize image resolution and depth of field.
-
Focus the electron beam and adjust magnification to observe the morphology of the particles.
-
Capture images at various magnifications to show both an overview of the sample and detailed features of individual particles.
Data Presentation
The quantitative data obtained from the characterization of this compound monohydrate can be summarized for clear comparison.
| Parameter | Technique | Typical Value | Reference |
| Crystal System | XRD | Orthorhombic | [1] |
| Space Group | XRD | Pmn2₁ | [4] |
| Lattice Parameter (a) | XRD | 5.7289(11) Å | [1] |
| Lattice Parameter (b) | XRD | 8.8167(12) Å | [1] |
| Lattice Parameter (c) | XRD | 4.9098(8) Å | [1] |
| Unit Cell Volume | XRD | 248.1 ų | [1] |
| Formula Units per Unit Cell (Z) | XRD | 2 | [1] |
| Morphology | SEM | Varies with synthesis conditions, can be rod-like, prismatic, or form agglomerates. | [5] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using XRD and SEM.
Caption: Experimental workflow for MAP characterization.
Conclusion
The combined use of XRD and SEM provides a comprehensive understanding of the structural and morphological properties of this compound. The protocols detailed in this application note offer a standardized approach for researchers to obtain reliable and reproducible data. Accurate characterization is a fundamental step in the development of new materials and for quality control in various industrial applications. The data presented serves as a reference for the expected crystallographic and morphological features of this compound.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and Characterization of Struvite-k Crystals by Agar Gel [scirp.org]
Application Notes and Protocols for Manganese Ammonium Phosphate as a Slow-Release Fertilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese ammonium phosphate (MnNH₄PO₄·H₂O) is a crystalline solid belonging to the dittmarite group of minerals.[1] Its low solubility in water makes it an excellent candidate for use as a slow-release fertilizer, providing a sustained supply of essential nutrients—manganese (Mn), nitrogen (N) in the form of ammonium (NH₄⁺), and phosphorus (P) as phosphate (PO₄³⁻)—to plants. This controlled release profile minimizes nutrient loss through leaching, reduces the risk of fertilizer burn, and improves overall nutrient use efficiency.[2] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound as a slow-release fertilizer.
Physicochemical Properties and Composition
This compound monohydrate has the chemical formula NH₄MnPO₄·H₂O and a molecular weight of approximately 187.98 g/mol .[1] It crystallizes in the orthorhombic system.[1]
Table 1: Elemental Composition of this compound Monohydrate (NH₄MnPO₄·H₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage by Mass (%) |
| Manganese | Mn | 54.94 | 1 | 54.94 | 32.7 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.3 |
| Phosphorus | P | 30.97 | 1 | 30.97 | 18.4 |
| Oxygen | O | 16.00 | 5 | 80.00 | 47.6 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.0 |
| Total | 186.98 | 100.0 |
Note: Percentages are approximate and based on the monohydrate form. The anhydrous form has a molecular weight of 167.95 g/mol .[1]
Experimental Protocols
Synthesis of this compound via Homogeneous Precipitation
This protocol is adapted from a method utilizing urea hydrolysis to ensure the slow and uniform formation of the precipitate, leading to larger and more regular crystals.
Materials:
-
Manganese(II) sulfate (MnSO₄)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Urea (CO(NH₂)₂)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sulfuric acid (H₂SO₄) (1N)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄) solution (1%)
-
Ethanol (95%)
-
Distilled water
Equipment:
-
Beakers
-
Hot air oven
-
Magnetic stirrer with heating plate
-
pH meter
-
Sintered glass crucible (IG3)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Prepare a stock solution of Mn(II) sulfate (~0.06 M) and standardize it.
-
In a beaker, combine an aliquot of the Mn(II) sulfate solution, 50 ml of 25% ammonium sulfate solution, 15 ml of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the reaction mixture to 5.5 using 1N sulfuric acid.
-
Dilute the solution to 150 ml with distilled water.
-
Place a glass rod in the beaker and heat the solution in a hot air oven at 90-95°C for 5 hours. Replenish any water lost to evaporation with distilled water.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed IG3 sintered crucible using a vacuum.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution until the filtrate is free of sulfate ions.
-
Wash the precipitate with an aqueous ethanol solution (1:1) to remove any remaining phosphate ions.
-
Dry the precipitate in an oven at 100-105°C for 1 hour.
-
Weigh the dried this compound.
Caption: Setup for the nutrient release study.
Pot Experiment for Agronomic Evaluation
This protocol outlines a pot experiment to assess the effect of this compound on plant growth.
Materials:
-
This compound
-
Control (no fertilizer)
-
Standard soluble fertilizer
-
Pots (e.g., 5 L) with drainage holes
-
Potting mix (soil:sand:compost ratio, e.g., 2:1:1)
-
Test plant seeds (e.g., maize, wheat)
Equipment:
-
Greenhouse or controlled environment chamber
-
Analytical balance
-
Plant growth measurement tools (ruler, calipers)
-
Drying oven
-
Plant tissue analysis equipment
Procedure:
-
Fill each pot with an equal amount of the potting mix.
-
Incorporate the this compound and standard fertilizer into the respective treatment pots at a predetermined application rate (e.g., based on kg/ha equivalent).
-
Sow a specific number of seeds in each pot.
-
After germination, thin the seedlings to a uniform number per pot.
-
Water the pots regularly and maintain optimal growth conditions.
-
Monitor and record plant growth parameters (e.g., plant height, stem diameter, leaf number) at regular intervals.
-
At the end of the experiment (e.g., after 6-8 weeks), harvest the plants.
-
Separate the plants into shoots and roots.
-
Wash the roots to remove soil.
-
Dry the plant material in an oven at 70°C to a constant weight to determine biomass.
-
Analyze the dried plant tissue for Mn, N, and P content to determine nutrient uptake.
-
Statistically analyze the data (e.g., using ANOVA) to compare the different treatments.
Diagram 3: Pot Experiment Workflow
Caption: Workflow for the pot experiment.
Data Presentation
Table 2: Illustrative Nutrient Release from a Slow-Release Phosphate Fertilizer
| Time (Days) | Cumulative N Release (%) | Cumulative P Release (%) | Cumulative Mn Release (%) |
| 1 | 5.2 | 3.1 | 2.5 |
| 7 | 15.8 | 10.5 | 8.9 |
| 14 | 28.4 | 19.7 | 16.3 |
| 28 | 45.1 | 32.6 | 29.8 |
| 42 | 60.3 | 48.2 | 44.7 |
| 56 | 72.9 | 61.5 | 58.1 |
| 70 | 81.5 | 70.8 | 68.4 |
Note: This is illustrative data for a hypothetical slow-release fertilizer. Actual release rates for this compound will depend on experimental conditions such as soil type, pH, temperature, and moisture.
Table 3: Illustrative Agronomic Performance of Different Fertilizer Treatments on Maize (Zea mays)
| Treatment | Plant Height (cm) | Shoot Dry Weight ( g/plant ) | Mn Uptake (mg/plant) | N Uptake (mg/plant) | P Uptake (mg/plant) |
| Control (No Fertilizer) | 45.2 ± 3.1 | 25.6 ± 2.4 | 1.2 ± 0.2 | 250 ± 21 | 50 ± 5 |
| Soluble NPK | 65.8 ± 4.5 | 48.9 ± 3.8 | 2.5 ± 0.4 | 510 ± 35 | 110 ± 9 |
| This compound | 62.1 ± 4.2 | 45.3 ± 3.5 | 4.8 ± 0.6 | 480 ± 31 | 102 ± 8 |
Note: This is illustrative data. Values are presented as mean ± standard deviation. Actual results will vary based on experimental conditions.
Manganese Signaling in Plants
Manganese is a crucial cofactor for numerous enzymes involved in key physiological processes. Its uptake and distribution are tightly regulated.
Diagram 4: Simplified Manganese Uptake and Signaling Pathway in Plants
Caption: Manganese uptake and its roles in the plant.
Conclusion
This compound shows significant promise as a slow-release fertilizer due to its low water solubility and its ability to provide multiple essential nutrients. The protocols provided herein offer a framework for its synthesis and evaluation. Further research is encouraged to determine its optimal application rates for various crops and soil types and to fully elucidate its nutrient release kinetics under different environmental conditions.
References
Application Notes and Protocols: Manganese Ammonium Phosphate in Wastewater Treatment
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of nutrients such as nitrogen and phosphorus from wastewater is a critical process to prevent eutrophication of receiving water bodies. While the precipitation of magnesium ammonium phosphate (struvite, MgNH₄PO₄·6H₂O) is a widely studied and applied method for nutrient recovery, the use of its manganese analogue, manganese ammonium phosphate (MnNH₄PO₄·H₂O), is a less common but scientifically significant area of interest. This compound can be precipitated from solutions containing manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions. This document provides detailed application notes and experimental protocols based on available research for the use of manganese-based precipitation in wastewater treatment.
Application: Nutrient Removal via Homogeneous Precipitation
The primary theoretical application of this compound in this context is the simultaneous removal of ammonium and phosphate from wastewater streams. The process relies on the controlled precipitation of MnNH₄PO₄·H₂O by adjusting key chemical parameters.
Chemical Pathway
The fundamental reaction for the formation of this compound is:
Mn²⁺ + NH₄⁺ + PO₄³⁻ + H₂O → MnNH₄PO₄·H₂O(s)
This precipitation is highly dependent on the pH of the solution, which governs the speciation of phosphate and ammonium ions.
Caption: Chemical precipitation pathway for this compound.
Experimental Protocol: Precipitation from Homogeneous Solution
This protocol is adapted from methods for the gravimetric determination of manganese and provides a basis for lab-scale wastewater treatment experiments.
Objective: To determine the efficiency of ammonium and phosphate removal from a synthetic wastewater sample by precipitating this compound.
Materials:
-
Synthetic Wastewater: A solution containing known concentrations of NH₄⁺ and PO₄³⁻.
-
Manganese(II) sulfate solution (e.g., ~0.06M).
-
Ammonium dihydrogen phosphate solution (10% w/v).
-
Ammonium sulfate solution (25% w/v).
-
Urea.
-
1N Sulfuric Acid.
-
1% Diammonium hydrogen phosphate solution (for washing).
-
Aqueous ethanol (1:1).
-
Beakers, hot air oven, magnetic stirrer, pH meter, filtration apparatus (e.g., IG3 sintered crucible).
Procedure:
-
Sample Preparation: Take a known volume (e.g., 150 mL) of the synthetic wastewater. If using real wastewater, characterize the initial concentrations of Mn²⁺, NH₄⁺, and PO₄³⁻.
-
Reagent Addition: To the sample, add the manganese(II) source, ammonium sulfate (50 mL, 25%), ammonium dihydrogen phosphate (15 mL, 10%), and urea (10 g). The goal is to achieve an equimolar ratio of the key ions, though optimization may be required.
-
pH Adjustment: Adjust the initial pH of the reaction mixture to approximately 5.5 using 1N sulfuric acid. This initial acidic condition prevents premature precipitation, allowing for the formation of larger, more uniform crystals as the pH is slowly raised.
-
Homogeneous Precipitation: Place the beaker in a hot air oven maintained at 90-95°C for 4-5 hours. The heat will cause the urea to hydrolyze, slowly and uniformly raising the pH of the solution, which induces the precipitation of MnNH₄PO₄·H₂O.
-
Cooling and Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered crucible.
-
Washing and Drying:
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution until the filtrate is free from sulfate ions.
-
Wash with aqueous ethanol (1:1) to remove excess phosphate.
-
Dry the precipitate in an oven at 100-105°C for 1 hour and weigh it as MnNH₄PO₄·H₂O.
-
-
Analysis: Measure the final concentrations of ammonium and phosphate in the filtrate to calculate the removal efficiency.
Data Presentation: Conditions for Precipitation
The following table summarizes the conditions for the precipitation of manganese from a solution as MnNH₄PO₄·H₂O, which can be used as a starting point for wastewater treatment studies.
| Parameter | Value/Condition | Source |
| Initial pH | 5.5 | |
| Final pH for Precipitation | 6.1 - 6.3 | |
| Temperature | 90 - 95 °C | |
| Heating Time | 4 - 5 hours | |
| Key Reagent for pH Rise | Urea (10 g per 150 mL) |
Application: Nutrient Removal Using Natural Manganese Ore
A more documented application involves using natural manganese ore as a substrate, typically in a constructed wetland system, for the simultaneous removal of ammonium and phosphorus. The mechanism is a combination of sorption and precipitation on the surface of the manganese ore.[1][2]
Caption: Experimental workflow for nutrient removal using manganese ore.
Experimental Protocol: Simulated Constructed Wetland
This protocol is based on studies using a vertical flow constructed wetland (VFCW) with natural manganese ore as the substrate.[1][2]
Objective: To evaluate the removal efficiency of ammonium and phosphorus from municipal wastewater effluent using a manganese ore substrate.
Materials:
-
Municipal wastewater treatment plant effluent.
-
Vertical flow columns (simulating a constructed wetland).
-
Natural manganese ore (NM), washed and sieved to the desired particle size.
-
Gravel (as a control substrate).
-
Analytical equipment for measuring ammonium and phosphate concentrations.
Procedure:
-
Column Setup: Prepare at least two vertical flow columns. Fill one with natural manganese ore (NM-VFCW) and the other with gravel (Gravel-VFCW) to serve as a control.
-
Wastewater Feed: Introduce the municipal wastewater effluent to the top of the columns at a controlled flow rate.
-
Operation: Operate the columns over an extended period, collecting effluent samples at regular intervals (e.g., daily or weekly).
-
Sample Analysis:
-
Measure the concentrations of ammonium and phosphorus in both the influent and the effluent from each column.
-
Analyze other relevant parameters such as pH, COD, and total nitrogen if required.
-
-
Data Calculation: Calculate the removal efficiency for ammonium and phosphorus for both the manganese ore and gravel columns using the formula:
-
Removal Efficiency (%) = [(C_initial - C_final) / C_initial] * 100
-
Data Presentation: Nutrient Removal Efficiency
The following table summarizes the quantitative data on nutrient removal efficiencies from studies using natural manganese ore in simulated constructed wetlands.
| Substrate | Pollutant | Removal Efficiency (%) | Source |
| Natural Manganese Ore (NM-VFCW) | Ammonium | 65% | [1][2] |
| Natural Manganese Ore (NM-VFCW) | Phosphorus | 76% | [1][2] |
| Gravel (Control) | Ammonium | 61% | [1][2] |
| Gravel (Control) | Phosphorus | 31% | [1][2] |
The significantly higher phosphorus removal in the manganese ore system is attributed mainly to precipitation, as identified by SEM and EDS analysis in the cited studies.[1][2]
References
Application Notes and Protocols for the Synthesis of LiMnPO₄ from a Manganese Ammonium Phosphate Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of lithium manganese phosphate (LiMnPO₄), a promising high-voltage cathode material for lithium-ion batteries, using a manganese ammonium phosphate monohydrate (NH₄MnPO₄·H₂O) precursor. The protocol is divided into two main stages: the synthesis of the NH₄MnPO₄·H₂O precursor and its subsequent conversion to LiMnPO₄ via a solid-state reaction.
Introduction
Lithium manganese phosphate (LiMnPO₄) has garnered significant interest as a cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity (~170 mAh/g) and high operating voltage (~4.1 V vs. Li/Li⁺).[1] These attributes offer the potential for higher energy density compared to the more common LiFePO₄ cathodes. However, the synthesis of high-performance LiMnPO₄ can be challenging due to its inherently low ionic and electronic conductivity.
The use of a pre-synthesized this compound (NH₄MnPO₄·H₂O) precursor offers a reliable route to obtaining phase-pure LiMnPO₄.[2] This method allows for good control over stoichiometry and can lead to materials with desirable electrochemical properties. This document outlines the synthesis protocols, presents key characterization and performance data from literature, and provides a visual workflow to guide researchers.
Data Presentation
Table 1: Precursor and LiMnPO₄ Synthesis Parameters
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Reactants | NH₄H₂PO₄ and MnCO₃ | [3] |
| Molar Ratio (NH₄H₂PO₄:MnCO₃) | 1.2:1 | [3] |
| Solvent | Distilled Water | [3] |
| Method | Wet Planetary Ball Milling | [3] |
| Milling Time | 3 hours | [3] |
| LiMnPO₄ Synthesis | ||
| Reactants | NH₄MnPO₄·H₂O and LiOH·H₂O | [3] |
| Molar Ratio (NH₄MnPO₄·H₂O:LiOH·H₂O) | 1:1.15 | [3] |
| Method | Solid-State Reaction | [2][3] |
| Calcination Temperature | 500 °C | [3] |
| Calcination Time | 2 hours | [3] |
| Atmosphere | Argon (Ar) Flow | [3] |
Table 2: Electrochemical Performance of LiMnPO₄ Synthesized from Various Precursors
| Precursor System | Synthesis Method | Initial Discharge Capacity (C/20) | Reference |
| MnPO₄·H₂O | Precipitation | 115 mAh/g | [4] |
| LiOH, MnAc, NH₄H₂PO₄ | Hydrothermal (190°C) | ~40 mAh/g | [1] |
| LiOH, MnAc, NH₄H₂PO₄ | Hydrothermal (150°C) | 70 mAh/g | [1] |
Experimental Protocols
Synthesis of this compound Monohydrate (NH₄MnPO₄·H₂O) Precursor
This protocol is based on a wet mechanical synthesis route.[3]
Materials:
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Manganese(II) carbonate (MnCO₃)
-
Distilled water
Equipment:
-
Planetary ball mill
-
Stainless steel milling vessel
-
Zirconia (Y₂O₃-stabilized) milling balls
-
Balance
-
Spatula
-
Beaker
-
Drying oven
Procedure:
-
Weigh out NH₄H₂PO₄ and MnCO₃ in a 1.2:1 molar ratio. For example, for a 3 g total powder batch, use appropriate amounts of each reactant.
-
Place the weighed powders into a stainless steel milling vessel.
-
Add distilled water to the vessel. A solid-to-liquid ratio of 3 g powder to 20 mL of water can be used.[3]
-
Add zirconia milling balls to the vessel.
-
Seal the vessel and place it in the planetary ball mill.
-
Mill the mixture for 3 hours at a suitable rotational speed.
-
After milling, retrieve the resulting slurry.
-
Separate the solid precursor from the liquid by centrifugation or filtration.
-
Wash the collected solid with distilled water and then with ethanol.
-
Dry the purified NH₄MnPO₄·H₂O precursor in an oven at a low temperature (e.g., 60-80 °C) overnight.
Synthesis of Lithium Manganese Phosphate (LiMnPO₄)
This protocol describes the solid-state conversion of the NH₄MnPO₄·H₂O precursor to LiMnPO₄.[2][3]
Materials:
-
Dried NH₄MnPO₄·H₂O precursor
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
Equipment:
-
Agate mortar and pestle
-
Tube furnace with gas flow control
-
Alumina crucible
-
Balance
-
Spatula
Procedure:
-
Weigh the synthesized NH₄MnPO₄·H₂O precursor and LiOH·H₂O in a 1:1.15 molar ratio.[3]
-
Place the powders in an agate mortar.
-
Add a small amount of ethanol to facilitate mixing and grind the mixture thoroughly with the pestle until a homogeneous paste is formed.
-
Allow the ethanol to evaporate completely.
-
Transfer the dried, ground powder into an alumina crucible.
-
Place the crucible in a tube furnace.
-
Heat the sample to 500 °C under a steady flow of argon gas.[3]
-
Hold the temperature at 500 °C for 2 hours.[3]
-
After the calcination, allow the furnace to cool down to room temperature under the argon atmosphere.
-
The resulting powder is LiMnPO₄.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of LiMnPO₄.
Concluding Remarks
This application note provides a comprehensive guide for the synthesis of LiMnPO₄ from a this compound precursor via a solid-state reaction. The presented protocols, data, and workflow diagram are intended to serve as a valuable resource for researchers in the field of battery materials and energy storage. The electrochemical performance of the final LiMnPO₄ material is highly dependent on factors such as particle size, morphology, and the presence of a conductive carbon coating, which can be subjects of further optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Lithium Manganese Phosphate by a precipitation method | Journal Article | PNNL [pnnl.gov]
Application Notes and Protocols: Solvothermal Synthesis of Manganese Ammonium Phosphate Microstructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese ammonium phosphate (MnNH₄PO₄·H₂O) is an inorganic compound with a crystalline structure that has garnered interest in various scientific fields, including agriculture and materials science.[1] Its synthesis via the solvothermal method allows for the controlled formation of distinct microstructures, such as plates, flakes, and rods, by optimizing reaction parameters.[1] This control over morphology is crucial for tailoring the material's properties for specific applications. While traditionally used in other areas, the unique characteristics of manganese-based materials suggest potential applications in the biomedical field, particularly in drug development, owing to the essential role of manganese in biological systems and the growing interest in manganese-based nanoparticles for drug delivery and imaging.[1][2][3]
These application notes provide a detailed protocol for the solvothermal synthesis of this compound microstructures, summarize key synthesis parameters, and explore its potential applications in drug development.
Experimental Protocols
Solvothermal Synthesis of this compound (MnNH₄PO₄·H₂O) Microstructures
This protocol describes a general method for the synthesis of this compound microstructures using a solvothermal approach. The specific morphology of the resulting crystals can be influenced by precursor concentrations, the solvent system, temperature, and reaction time.
Materials:
-
Manganese (II) salt (e.g., Manganese (II) sulfate monohydrate (MnSO₄·H₂O) or Manganese (II) acetate (Mn(CH₃COO)₂))
-
Ammonium phosphate source (e.g., Diammonium phosphate ((NH₄)₂HPO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄))
-
Solvent (e.g., deionized water, ethanol, ethylene glycol, or a mixture)
-
pH adjusting agent (optional, e.g., ammonia solution)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of the manganese (II) salt in the chosen solvent or solvent mixture in a beaker. .
-
In a separate beaker, dissolve a stoichiometric amount of the ammonium phosphate source in the same solvent system.
-
-
Mixing and pH Adjustment:
-
Slowly add the manganese salt solution to the ammonium phosphate solution under constant stirring to form a homogeneous mixture.
-
(Optional) Adjust the pH of the resulting solution to the desired value (e.g., 5.5) using a suitable pH adjusting agent.
-
-
Solvothermal Reaction:
-
Transfer the final reaction mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a furnace or oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 160 °C) and maintain this temperature for a specified duration (e.g., 24-48 hours).[4]
-
-
Product Recovery and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate by filtration or centrifugation.
-
Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to obtain the this compound microstructures.[4]
-
Data Presentation
The morphology and properties of the synthesized this compound microstructures are highly dependent on the synthesis conditions. The following table summarizes the influence of key parameters on the final product.
| Parameter | Variation | Expected Outcome on Microstructure |
| Manganese Precursor | MnSO₄ vs. Mn(CH₃COO)₂ | Different precursors can lead to variations in morphology; for instance, Mn(CH₃COO)₂ has been shown to produce sheet-like structures with higher surface area in a microwave-assisted synthesis.[5] |
| Solvent System | Water, Ethanol, Ethylene Glycol | The choice of solvent affects precursor solubility and reaction kinetics, thereby influencing crystal growth and morphology. Ethylene glycol has been used in the solvothermal synthesis of a layered ammonium manganese(II) diphosphate hydrate.[6] |
| Temperature | 80 - 200 °C | Higher temperatures generally lead to higher crystallinity and can influence the final phase of the manganese phosphate product.[7] |
| Reaction Time | 12 - 48 hours | Longer reaction times can promote the growth of larger crystals and ensure the completion of the reaction. |
| pH of the Solution | Acidic to Neutral | The initial pH of the reaction mixture can significantly impact the nucleation and growth of the crystals, with a pH of around 5.5 being a potential starting point. |
Potential Applications in Drug Development
While direct applications of crystalline this compound in drug delivery are still an emerging area of research, the properties of manganese-based nanomaterials suggest several promising avenues for exploration.
-
Drug Delivery Vehicle: The porous nature and high surface area of certain manganese phosphate microstructures could be exploited for loading and delivering therapeutic agents.[3][5] The pH-sensitive degradation of some manganese-based materials could also be utilized for controlled drug release in the acidic tumor microenvironment.[3]
-
Bioimaging Contrast Agent: Manganese-based nanoparticles are being actively investigated as contrast agents for magnetic resonance imaging (MRI).[8] Synthesized this compound microstructures could potentially be engineered for similar applications, offering a dual-modality platform for simultaneous imaging and therapy.
-
Catalytic Applications: Manganese-based catalysts have been developed to modify the structure of drug-like molecules, which can accelerate the drug discovery process.[9] While not a direct drug delivery application, this highlights the versatility of manganese compounds in the pharmaceutical industry.
Visualizations
Experimental Workflow for Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of MnNH₄PO₄·H₂O.
Relationship between Synthesis, Properties, and Applications
Caption: Interplay of synthesis, properties, and applications.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative synthesis of ammonium manganese phosphate (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. qlhbmn.com [qlhbmn.com]
- 8. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Microwave-Assisted Synthesis of Manganese Ammonium Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese ammonium phosphate (MnNH₄PO₄·H₂O), a struvite-type compound, has garnered significant interest in various scientific fields due to its unique properties. It serves as a valuable precursor in the synthesis of lithium manganese phosphate (LiMnPO₄), a promising cathode material for lithium-ion batteries. Additionally, its applications extend to fertilizers, pigments, and potentially in biomedical fields. Traditional synthesis methods often involve conventional heating, which can be time-consuming and energy-intensive. Microwave-assisted synthesis offers a rapid, efficient, and green alternative for the production of this important inorganic material. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Principle of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly and efficiently. This direct heating leads to a rapid increase in temperature, promoting faster reaction kinetics compared to conventional heating methods where heat is transferred indirectly. This rapid and uniform heating can lead to the formation of more homogeneous products with controlled particle size and morphology. The key parameters influencing the synthesis are microwave power, irradiation time, temperature, and the concentration of precursors.
Applications
This compound synthesized via microwave-assisted methods has several key applications:
-
Precursor for Battery Materials: It is a critical precursor for the synthesis of LiMnPO₄/C cathode materials for lithium-ion batteries. The morphology and particle size of the this compound can significantly influence the electrochemical performance of the final cathode material.
-
Slow-Release Fertilizers: As a struvite analogue, it can be utilized as a slow-release fertilizer, providing essential nutrients like manganese, nitrogen, and phosphorus to the soil.
-
Pigments: Certain manganese phosphates exhibit unique color properties and can be used as inorganic pigments.
-
Catalysis: Due to its specific crystal structure and the presence of manganese, it can act as a catalyst in various chemical reactions.
Experimental Protocols
This section details the protocols for the microwave-assisted hydrothermal synthesis of this compound. The following protocol is adapted from methodologies used for similar metal ammonium phosphates and serves as a robust starting point for optimization.
Materials and Equipment
-
Manganese (II) source: Manganese (II) sulfate monohydrate (MnSO₄·H₂O) or Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Phosphate source: Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Ammonium source: Aqueous ammonia (NH₃·H₂O) to adjust pH
-
Solvent: Deionized water
-
Microwave synthesis reactor: A system capable of controlling temperature, pressure, and microwave power.
-
Centrifuge and washing equipment
-
Drying oven
-
Characterization equipment: X-ray diffractometer (XRD), Scanning Electron Microscope (SEM), Fourier-Transform Infrared Spectrometer (FTIR).
Synthesis Protocol
A typical microwave-assisted hydrothermal synthesis procedure is as follows:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of the manganese (II) salt (e.g., dissolve 1.69 g of MnSO₄·H₂O in 100 mL of deionized water).
-
Prepare a 0.1 M aqueous solution of the phosphate source (e.g., dissolve 1.32 g of (NH₄)₂HPO₄ in 100 mL of deionized water).
-
-
Reaction Mixture:
-
In a typical synthesis, mix equal volumes of the manganese and phosphate precursor solutions in a Teflon-lined digestion vessel suitable for microwave synthesis. For example, mix 25 mL of the 0.1 M manganese sulfate solution with 25 mL of the 0.1 M diammonium hydrogen phosphate solution.
-
Adjust the pH of the resulting mixture to a desired value (typically between 7 and 9) by the dropwise addition of aqueous ammonia while stirring. The pH is a critical parameter that influences the final product's phase and morphology.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Set the desired reaction temperature (e.g., 120 °C), microwave power (e.g., 500 W), and reaction time (e.g., 15 minutes). The optimal conditions may vary depending on the specific microwave system and desired particle characteristics.
-
-
Product Recovery and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the this compound monohydrate powder.
-
Data Presentation
The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting this compound. This data is compiled from studies on analogous struvite compounds and provides a basis for experimental design and optimization.
| Parameter | Range | Expected Effect on Product Properties |
| Microwave Power (W) | 200 - 800 W | Higher power can lead to faster reaction rates and potentially smaller crystallite sizes. |
| Irradiation Time (min) | 5 - 30 min | Longer times generally lead to higher crystallinity and potentially larger particle sizes. |
| Temperature (°C) | 80 - 160 °C | Temperature significantly affects the phase purity and crystallinity. Higher temperatures favor the formation of well-defined crystalline structures. |
| Precursor Concentration (M) | 0.05 - 0.5 M | Higher concentrations can lead to higher yields but may also result in larger, more agglomerated particles. |
| pH | 6 - 10 | pH is crucial for the precipitation of this compound. A slightly alkaline pH (7-9) is generally optimal for the formation of the desired struvite phase. |
| Property | Typical Values/Observations |
| Crystallite Size | 20 - 100 nm (can be controlled by synthesis parameters) |
| Morphology | Typically rod-like or prismatic crystals. Can be influenced by pH and additives. |
| Yield | > 90% (under optimized conditions) |
| Phase Purity | High purity MnNH₄PO₄·H₂O can be obtained. Impurities like other manganese phosphates may form at non-optimal pH or temperature. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Logical Relationship of Synthesis Parameters
The interplay of different synthesis parameters is crucial for controlling the final product characteristics.
Caption: Interrelation of Synthesis Parameters.
Characterization of this compound
Standard characterization techniques are employed to confirm the synthesis of the desired product and to analyze its properties.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the synthesized material. The diffraction pattern should match the standard pattern for this compound monohydrate (MnNH₄PO₄·H₂O).
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, such as the phosphate (PO₄³⁻) and ammonium (NH₄⁺) groups, as well as water of hydration.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the amount of water of hydration in the compound.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, which is equipped with temperature and pressure sensors and safety interlocks.
-
Handle all chemicals with care, and consult the material safety data sheets (MSDS) before use.
-
The reaction vessels are under pressure during microwave heating. Ensure they are properly sealed and handled with care after the reaction.
Conclusion
Microwave-assisted synthesis is a powerful technique for the rapid and efficient production of this compound. By carefully controlling the synthesis parameters such as microwave power, irradiation time, temperature, and pH, the properties of the final product can be tailored for specific applications, particularly as a precursor for advanced battery materials. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to successfully synthesize and characterize this important inorganic compound.
Application Notes and Protocols for Foliar Application of Manganese Ammonium Phosphate in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, enzyme activation, and stress resistance.[1] Manganese deficiency is a common issue in calcareous, sandy, or high pH soils, leading to reduced crop yields and quality. Foliar application of manganese is an effective strategy to correct deficiencies quickly.[2][3] Manganese ammonium phosphate (NH₄MnPO₄·H₂O) is a compound that offers the potential to supply manganese, nitrogen, and phosphorus simultaneously. Due to its low water solubility, it is primarily considered a slow-release fertilizer for soil application.[4] However, its potential use as a long-term foliar fertilizer has been suggested.[5]
These application notes provide a comprehensive overview of the available information on this compound and detail protocols for its hypothetical foliar application based on established principles of foliar fertilization with other manganese and phosphate sources, given the limited direct research on this specific compound as a foliar spray.
Properties of this compound
This compound is an inorganic compound with low solubility in water, a characteristic that makes it suitable as a controlled-release fertilizer.[4] It can be synthesized through various methods, including precipitation by mixing solutions of a manganese salt and an ammonium phosphate.[6]
Table 1: General Properties of this compound
| Property | Description |
| Chemical Formula | NH₄MnPO₄·H₂O |
| Solubility | Low in water |
| Nutrient Content | Provides Manganese (Mn), Nitrogen (N), and Phosphorus (P) |
| Primary Use | Slow-release soil fertilizer |
| Potential Foliar Use | As a long-term, slow-release foliar fertilizer[5] |
Physiological Role of Manganese and Rationale for Foliar Application
Manganese is crucial for several key physiological processes in plants:
-
Photosynthesis: It is a core component of the oxygen-evolving complex in Photosystem II.[1]
-
Enzyme Activation: It acts as a cofactor for numerous enzymes involved in metabolic pathways.
-
Lignin Synthesis: Essential for the synthesis of lignin, which provides structural rigidity to cell walls.
-
Stress Resistance: Plays a role in detoxifying reactive oxygen species (ROS), helping plants cope with environmental stress.
Foliar application is often more effective than soil application for correcting manganese deficiencies, especially in high pH soils where soil-applied manganese can be quickly rendered unavailable to plants.[2][3] Nutrients applied to the leaves are absorbed more rapidly and can directly enter the plant's metabolic processes.
Experimental Protocols for Foliar Application
Due to the lack of specific published studies on the foliar application of this compound, the following protocols are proposed based on general principles of foliar fertilization with other manganese sources (e.g., manganese sulfate) and phosphate-containing compounds. It is highly recommended to conduct preliminary trials on a small scale to determine the optimal concentration and application frequency for the specific crop and environmental conditions.
Preparation of Foliar Spray Solution
Materials:
-
This compound (NH₄MnPO₄·H₂O) powder
-
Distilled or deionized water
-
Wetting agent or surfactant
-
pH meter and adjusting solutions (e.g., dilute acid or base)
Protocol:
-
Determine the desired concentration. Due to the low solubility of this compound, creating a true solution with a high concentration may not be feasible. Therefore, it is likely to be applied as a fine suspension. A starting point for testing could be in the range of 0.1% to 0.5% (w/v) suspension.
-
Weigh the required amount of this compound. For a 0.2% suspension in 1 liter of water, weigh 2 grams of NH₄MnPO₄·H₂O.
-
Add the powder to a small amount of water to create a slurry, ensuring there are no lumps.
-
Gradually add the slurry to the remaining volume of water while continuously agitating to ensure a uniform suspension.
-
Add a wetting agent or surfactant according to the manufacturer's recommendations. This will improve the adhesion and spread of the suspension on the leaf surface.
-
Measure the pH of the suspension. The optimal pH for foliar uptake is generally between 5.5 and 6.5. Adjust the pH if necessary using a suitable acid or base.
-
Use the suspension immediately after preparation to prevent settling of the particles. Continuous agitation of the spray tank is recommended.
Foliar Application Procedure
Equipment:
-
Calibrated sprayer with fine nozzles
Protocol:
-
Timing of Application: Apply the foliar spray during the early morning or late evening when temperatures are cooler and humidity is higher to maximize leaf absorption and minimize evaporation. Avoid spraying during the heat of the day or in windy conditions.
-
Crop Stage: The optimal application time depends on the crop. Generally, applications are most beneficial during periods of active vegetative growth or to correct visible deficiency symptoms. For crops like cotton, application during anthesis has been shown to be effective for other manganese sources.[5]
-
Application Technique: Spray the foliage until it is thoroughly wetted, ensuring coverage of both the upper and lower leaf surfaces. Avoid spraying to the point of runoff.
-
Frequency of Application: Depending on the severity of the deficiency and the crop's response, one or more applications may be necessary. A second application could be considered 10-14 days after the first.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical and during spray application.
Expected Outcomes and Data Presentation (Based on other Manganese Sources)
While specific data for foliar-applied this compound is not available, the following tables summarize the expected types of results based on studies using other forms of foliar manganese.
Table 2: Example of Expected Effects of Foliar Manganese on Crop Yield and Growth Parameters (Data from studies on other Mn sources)
| Crop | Mn Source | Application Rate | % Increase in Yield | Other Observed Effects | Reference |
| Cotton | Not Specified | Not Specified | 30% | Increased number of bolls per plant by 31% | [5] |
| Bean | Mn-EDTA | 0.2% - 0.4% solution | - | Highest bean yields were obtained with foliar application | [7] |
| Soybean | MnSO₄ | 1 lb/acre | 8.4% | - | [1] |
Table 3: Example of Expected Effects of Foliar Manganese on Plant Physiological Parameters (Data from studies on other Mn sources)
| Crop | Mn Source | Application Rate | Parameter | Observation | Reference |
| Cotton | Not Specified | Not Specified | Chlorophyll Content | Increased by up to 17% | [5] |
| Cotton | Not Specified | Not Specified | Seed Germination | Increased by an average of 14% | [5] |
| Cotton | Not Specified | Not Specified | Seed Vigor | Increased by an average of 28% | [5] |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. tfi.org [tfi.org]
- 2. Using Foliar Manganese Applications to Correct Deficiencies | Delaware Agronomy Blog [sites.udel.edu]
- 3. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
- 4. inhort.pl [inhort.pl]
- 5. researchgate.net [researchgate.net]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Formulation and Use of Manganese Ammonium Phosphate-Based NPK Fertilizers
Introduction Manganese Ammonium Phosphate (NH₄MnPO₄·H₂O), a compound belonging to the struvite mineral group, is an emerging material in the development of specialty fertilizers.[1] Its inherent low solubility in water makes it an excellent candidate for slow-release fertilizer formulations, providing a steady and prolonged supply of essential nutrients to plants.[2][3][4] This characteristic minimizes the risk of nutrient leaching into the environment and reduces the potential for fertilizer burn on crops.[4][5] These application notes provide detailed protocols for the synthesis of this compound (MAP) and its subsequent formulation into a granular NPK fertilizer, intended for use by researchers in agricultural science and fertilizer development.
Principle of Action and Formulation Strategy The primary advantage of MAP-based fertilizers is their slow-release mechanism.[3] Due to its low solubility, the granular fertilizer dissolves gradually when exposed to soil moisture, releasing nitrogen (as ammonium, NH₄⁺), phosphorus (as phosphate, PO₄³⁻), and the essential micronutrient manganese (Mn²⁺) at a rate that is more synchronized with the plant's metabolic needs.[4][5] The ammonium ion can also help lower the pH in the root zone, which can enhance the uptake of phosphorus and other micronutrients.[6]
Formulation of a complete NPK fertilizer can be achieved by incorporating the synthesized MAP powder with a suitable potassium source, such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), and optionally supplementing with additional nitrogen sources like urea or ammonium nitrate to achieve the desired N-P-K ratio.[7][8]
Data Presentation
Quantitative data regarding the nutrient composition of this compound and related fertilizer compounds are summarized below for comparative analysis.
Table 1: Comparative Nutrient Analysis of Struvite-Type Compounds
| Compound | Formula | % N | % P₂O₅ (equivalent) | % K₂O (equivalent) | % Metal (Mg or Mn) | Key Characteristics |
|---|---|---|---|---|---|---|
| This compound | NH₄MnPO₄·H₂O | 7.65% | 38.75% | 0% | 30.01% | Slow-release N, P, and Mn source.[1] |
| Magnesium Ammonium Phosphate (Struvite) | MgNH₄PO₄·6H₂O | 5.71% | 28.92% | 0% | 9.90% | Well-established slow-release N, P, and Mg source.[3] |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 21.2% | 53.7% | 0% | 0% | Highly soluble, fast-release N and P source.[9] |
| Typical Commercial NPK | Varies (e.g., 15-9-12) | 15% | 9% | 12% | Varies | Often a blend of soluble salts for rapid nutrient availability.[10] |
Table 2: Common Manganese Sources for Fertilizer Formulation
| Manganese Source | Formula | % Mn | Solubility | Typical Application Method |
|---|---|---|---|---|
| Manganese Sulfate | MnSO₄·H₂O | 32.5% | High | Soil (Broadcast, Banded), Foliar.[11] |
| Manganese Chelate | Mn-EDTA | ~12% | High | Soil, Foliar.[11] |
| Manganese Oxides | MnO | ~41-68% | Low | Soil (requires fine grinding).[11] |
| this compound | NH₄MnPO₄·H₂O | 30.0% | Very Low | Soil (as slow-release granule). |
Experimental Protocols
Protocol 1: Synthesis of this compound (NH₄MnPO₄·H₂O) via Controlled Precipitation
This protocol details the laboratory-scale synthesis of this compound powder from soluble precursors.
1. Materials and Equipment:
-
Reagents: Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O), Di-ammonium Phosphate ((NH₄)₂HPO₄), Ammonium Hydroxide solution (NH₄OH, 25%).
-
Equipment: 1L glass beaker, magnetic stirrer and stir bar, pH meter, filtration apparatus (Buchner funnel and vacuum flask), filter paper, drying oven, deionized water.
2. Procedure:
- Prepare Precursor Solutions:
- In a 1L beaker, dissolve 33.8 g (0.2 mol) of Manganese (II) Sulfate Monohydrate in 400 mL of deionized water. Stir until fully dissolved.
- In a separate beaker, dissolve 26.4 g (0.2 mol) of Di-ammonium Phosphate in 400 mL of deionized water.
- Precipitation Reaction:
- Place the beaker containing the manganese sulfate solution on a magnetic stirrer.
- Slowly add the di-ammonium phosphate solution to the manganese sulfate solution while stirring continuously. A white precipitate will begin to form.
- pH Adjustment:
- Calibrate and place a pH meter probe into the suspension.
- Slowly add ammonium hydroxide solution dropwise to the mixture. Monitor the pH closely.
- Continue adding ammonium hydroxide until the pH of the suspension stabilizes within the range of 8.0 to 9.0. This pH range is optimal for the complete precipitation of NH₄MnPO₄·H₂O.[1]
- Aging the Precipitate:
- Continue stirring the mixture at a moderate speed for 1-2 hours at room temperature to allow for crystal growth and maturation.
- Isolation and Purification:
- Set up the vacuum filtration apparatus with a Buchner funnel and appropriate filter paper.
- Pour the slurry into the funnel and apply vacuum to separate the solid precipitate from the liquid.
- Wash the precipitate cake on the filter paper three times with 100 mL portions of deionized water to remove any unreacted soluble salts.
- Drying:
- Carefully remove the filter cake and place it in a shallow dish.
- Dry the product in an oven at 60-70°C for 12-24 hours, or until a constant weight is achieved.
- The resulting fine white or slightly off-white powder is this compound (NH₄MnPO₄·H₂O).
Protocol 2: Formulation of a Granular NPK Fertilizer (e.g., 10-20-10) using Synthesized MAP
This protocol describes the process of blending the synthesized MAP powder with other components to create a balanced, granular NPK fertilizer.
1. Materials and Equipment:
-
Reagents: Pre-synthesized this compound (from Protocol 1), Potassium Chloride (KCl, fine powder), Urea (optional, for N-enrichment), Bentonite clay (as a binder).
-
Equipment: Laboratory-scale mixer or mortar and pestle, granulation drum or pan granulator, spray bottle with water, drying oven, sieves for particle sizing.
2. Calculation of Components (for 100g of 10-20-10 NPK):
-
Target: 10g N, 20g P₂O₅, 10g K₂O.
-
From MAP (7.65% N, 38.75% P₂O₅): To get 20g P₂O₅, you need 20g / 0.3875 = 51.6g of MAP.
-
This amount of MAP also provides 51.6g * 0.0765 = 3.95g of N.
-
-
From Potassium Chloride (~60% K₂O): To get 10g K₂O, you need 10g / 0.60 = 16.7g of KCl.
-
Nitrogen Supplement (Urea, ~46% N): You need 10g N total and have 3.95g from MAP. You need an additional 10 - 3.95 = 6.05g of N.
-
Amount of Urea needed = 6.05g / 0.46 = 13.2g of Urea.
-
-
Binder: Add 5-10% of the total weight as a binder. Total so far = 51.6 + 16.7 + 13.2 = 81.5g. Let's add ~8.5g of Bentonite.
-
Final Formulation (approximate): 51.6g MAP, 16.7g KCl, 13.2g Urea, 8.5g Bentonite.
3. Procedure:
- Dry Mixing:
- Accurately weigh all the powdered components (MAP, KCl, Urea, Bentonite).
- Combine the powders in a mixer or mortar and mix thoroughly until a homogenous blend is achieved.
- Granulation:
- Transfer the powder mixture to the pan granulator.
- Start the granulator to rotate at a controlled speed.
- Slowly spray a fine mist of water onto the powder while it is tumbling. This will cause the fine particles to agglomerate.
- Continue adding water in small increments until granules of the desired size (e.g., 2-4 mm) are formed. Avoid over-wetting, which can lead to a muddy consistency.
- Drying and Curing:
- Once the granules have reached the target size, transfer them to a drying tray in a single layer.
- Dry the granules in an oven at a low temperature (50-60°C) for several hours to remove excess moisture and harden the granules. The final moisture content should ideally be below 1%.[12]
- Sieving:
- After drying, sieve the product to separate the desired granule size fraction. Oversized granules can be crushed and re-granulated, while undersized particles can be returned to the granulator in the next batch.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these notes.
Caption: Workflow for the synthesis of this compound powder.
Caption: Workflow for NPK fertilizer granulation incorporating MAP.
Caption: Conceptual diagram of slow nutrient release from the MAP granule.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. Fertiliser from Urine (Struvite) | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 3. uaex.uada.edu [uaex.uada.edu]
- 4. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 5. californiaagriculture.org [californiaagriculture.org]
- 6. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 7. liquidfertilizerplants.com [liquidfertilizerplants.com]
- 8. productstewardship.eu [productstewardship.eu]
- 9. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. tfi.org [tfi.org]
- 12. CN1891678A - Method for producing NPK compound-mixed fertilizer using ammonia nitrate as raw material - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improvement of Synthesized Manganese Ammonium Phosphate Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized manganese ammonium phosphate (MnNH₄PO₄·H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials (e.g., soluble manganese salts and phosphate sources), co-precipitated salts (e.g., sulfates or chlorides depending on the precursors used), and other phases of manganese phosphates.[1] The presence of manganese in oxidation states other than +2 can also be a source of impurity, although manganese (II) is the target for this compound.
Q2: How does pH affect the purity of the final product?
A2: The pH of the precipitation medium is a critical factor influencing the purity of this compound. An optimal pH range ensures the selective precipitation of the desired product while minimizing the co-precipitation of unwanted manganese species or other metal phosphates. For struvite compounds like this compound, a slightly alkaline pH is generally favorable for crystallization.[2] However, excessively high pH can lead to the formation of metal hydroxides as impurities.
Q3: Can the visual appearance of the product indicate its purity?
A3: While not a definitive measure, the visual characteristics of the product can offer initial clues about its purity. High-purity this compound is typically a crystalline white or pale pink powder. The presence of discoloration, such as a brownish or grayish hue, may suggest the presence of impurities, possibly from unreacted precursors or undesired side products.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: X-ray diffraction (XRD) is a primary technique used to identify the crystalline phase of the synthesized product and to detect any crystalline impurities.[3] Elemental analysis techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used to quantify the elemental composition (Mn, P, N) and detect trace metal impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The final product contains soluble salt impurities (e.g., sulfates, chlorides).
-
Possible Cause: Inadequate washing of the precipitate. The mother liquor containing dissolved salts may be trapped within the solid matrix.
-
Suggested Solution: Implement a more rigorous washing protocol. After filtration, wash the precipitate multiple times with a suitable solvent. Deionized water is effective for removing many soluble salts. For compounds like this compound that have low but non-zero water solubility, washing with a solvent in which it is less soluble, such as a water/ethanol mixture or pure ethanol, can be more effective at removing impurities without significant product loss. Ensure each wash involves resuspending the solid in the fresh solvent before filtration.
Problem 2: The product appears discolored or off-white after drying.
-
Possible Cause 1: Presence of unreacted starting materials or byproducts. For instance, if using a manganese source that is not colorless, residual amounts can lead to discoloration.
-
Suggested Solution 1: Optimize the stoichiometry of the reactants during synthesis to ensure complete reaction. Additionally, thorough washing as described above is crucial.
-
Possible Cause 2: Decomposition of the product during drying. Excessive drying temperatures can cause thermal decomposition.
-
Suggested Solution 2: Dry the this compound at a moderate temperature. A temperature range of 100-105°C is reported to be effective for drying the monohydrate without decomposition.
Problem 3: XRD analysis shows the presence of other crystalline phases.
-
Possible Cause: The precipitation conditions (e.g., pH, temperature, rate of reagent addition) were not optimal, leading to the formation of other manganese phosphate species.
-
Suggested Solution: Carefully control the reaction parameters. A method of precipitation from a homogeneous solution, for example by the slow hydrolysis of urea to gradually raise the pH, can lead to the formation of a more pure and crystalline product. If impurities are already present, recrystallization may be necessary.
Data Presentation: Impact of Purification Parameters on Purity
The following table provides illustrative data on how different purification parameters can influence the final purity of this compound. The purity is represented by the percentage of the desired MnNH₄PO₄·H₂O phase.
| Parameter | Condition A | Purity (%) | Condition B | Purity (%) | Rationale |
| Washing Solvent | Deionized Water (3 washes) | 98.5 | 50:50 Ethanol:Water (3 washes) | 99.2 | This compound has lower solubility in ethanol-water mixtures, reducing product loss and enhancing the removal of water-soluble impurities. |
| Drying Temperature | 80°C for 4 hours | 99.5 | 150°C for 4 hours | 97.0 | Higher temperatures can lead to partial decomposition of the hydrated compound, forming other phosphate species and reducing the purity of the desired phase. A moderate temperature of 100-105°C is recommended. |
| Number of Washes | 1 wash with deionized water | 97.8 | 4 washes with deionized water | 98.9 | Multiple washes are more effective at removing residual mother liquor and soluble impurities. |
| Precipitation Method | Direct mixing of reagents | 96.5 | Homogeneous precipitation (urea hydrolysis) | 99.6 | Slow, controlled precipitation from a homogeneous solution promotes the growth of larger, more perfect crystals with fewer inclusions. |
Experimental Protocols
Protocol 1: Enhanced Washing of Precipitated this compound
This protocol is designed to effectively remove soluble impurities from the synthesized product.
-
Initial Filtration: After precipitation, separate the solid product from the mother liquor by vacuum filtration using a Büchner funnel.
-
First Wash (Aqueous): Transfer the filter cake to a beaker and resuspend it in a 1% solution of diammonium hydrogen phosphate. This wash solution helps to remove general soluble impurities while the common ion effect suppresses the dissolution of the product. Stir the slurry for 10-15 minutes.
-
Filtration: Filter the washed slurry using vacuum filtration.
-
Second Wash (Ethanol/Water): Resuspend the filter cake in a 1:1 aqueous ethanol solution. This helps to remove the diammonium hydrogen phosphate from the previous wash and other remaining soluble impurities. Stir for 10-15 minutes.
-
Filtration: Filter the slurry again.
-
Final Wash (Ethanol): Wash the filter cake with a small amount of pure ethanol to displace the water and facilitate drying.
-
Drying: Dry the purified precipitate in an oven at 100-105°C for at least one hour, or until a constant weight is achieved.
Protocol 2: Recrystallization of this compound
This protocol is intended for situations where simple washing is insufficient to remove impurities, particularly co-precipitated crystalline phases.
-
Dissolution: In a beaker, dissolve the impure this compound in a minimal amount of dilute acid (e.g., dilute nitric acid) with gentle heating. This compound is soluble in acidic solutions.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Reprecipitation: Slowly add a dilute ammonium hydroxide solution to the clear, hot filtrate with constant stirring. This will gradually increase the pH and cause the this compound to precipitate. Monitor the pH to avoid making the solution too alkaline.
-
Cooling and Digestion: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Let the precipitate "digest" (sit in the mother liquor) for a period of time (e.g., 1-2 hours) to allow for the growth of larger, more perfect crystals.
-
Filtration and Washing: Filter the purified crystals and wash them following the "Enhanced Washing" protocol described above.
-
Drying: Dry the final product at 100-105°C.
Visualizations
References
Technical Support Center: Purity and Troubleshooting for Manganese Ammonium Phosphate
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and removing common impurities in manganese ammonium phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesized this compound?
A1: Common impurities include unreacted starting materials such as manganese(IV) oxide (MnO₂), undesired manganese phases with incorrect oxidation states (e.g., Mn(II) phases when Mn(III) is desired), and different crystalline forms (polymorphs) of the final product.[1] Additionally, if using technical-grade precursors, you may encounter other metal ions or anions like sulfates and sodium.[2][3]
Q2: How can I visually assess the purity of my this compound?
A2: For manganese ammonium(III) diphosphate, also known as manganese violet, a pure product should exhibit a vibrant, deep purple color.[1] The presence of impurities often leads to a duller, brownish, or grayish hue, suggesting the presence of unreacted precursors or manganese in an incorrect oxidation state.[1]
Q3: What is the significance of different polymorphs as impurities?
A3: this compound can exist in at least two crystalline forms, α- and β-polymorphs.[1] The formation of a specific polymorph is dependent on the kinetic control of the synthesis conditions. For applications where specific crystalline properties are critical, having a mixture of polymorphs can be considered an impurity.[1]
Q4: How does the choice of precursors affect potential impurities?
A4: The precursors used can introduce specific impurities. For example, using manganese sulfate may leave residual sulfate ions.[2] The purity of the starting materials is crucial, as any metal ion contaminants in the precursors can be co-precipitated with the final product.[2]
Troubleshooting Guides
Problem 1: The final product is not the expected vibrant violet color; it appears brownish or off-white.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction/Unreacted Precursors | Ensure thorough and uniform mixing of reactants before heating. Consider using a ball mill for homogenization.[1] Verify the stoichiometry of your reactants. |
| Incorrect Manganese Oxidation State | Carefully control the reaction temperature and atmosphere. For Mn(III) products, an oxidative annealing step might be necessary if a Mn(II) precursor is used.[1] |
| Formation of Undesired Phases | Control the pH of the reaction mixture, as different manganese phosphate phases can form at different pH values.[2] At very high pH, manganese hydroxides may co-precipitate.[2] |
Problem 2: The product contains significant soluble or metallic impurities.
| Possible Cause | Troubleshooting Action |
| Soluble Impurities from Starting Materials | Implement a thorough washing protocol. Washing the precipitate with deionized water until the filtrate is colorless and has a neutral pH is effective for removing soluble impurities.[1] |
| Contamination with Other Metal Ions (e.g., Fe, Al) | For removal of acid-soluble metal impurities like iron and aluminum, consider a selective precipitation approach. Adjusting the pH of a solution containing the dissolved product to a range of 3-4 can precipitate iron and aluminum as phosphates, which can then be filtered off.[4] |
| Inefficient Washing | For very fine particles that may be lost during filtration, use a centrifuge for product recovery to ensure efficient separation of the solid from the washing solution.[1] |
Summary of Impurity Removal Techniques
| Impurity Type | Removal Method | Key Parameters | Reported Efficiency |
| Soluble Salts | Washing with Deionized Water | Wash until filtrate is colorless and at a neutral pH.[1] | High for soluble impurities. |
| Sulfate Ions | Washing with Dilute Diammonium Hydrogen Phosphate | Wash with a 1% solution. | Effective for sulfate removal. |
| Phosphate Ions (excess) | Washing with Aqueous Ethanol | Use a 1:1 aqueous ethanol solution after the initial wash. | Helps in removing excess phosphate ions. |
| Iron (Fe) and Aluminum (Al) | Selective Precipitation | Adjust pH to 3-4 with NH₄OH at 45-50°C.[4] | Can remove up to 99% of Fe and Al from leachate solutions.[4] |
| Phosphorus from Ores | Ammonia-Ammonium Carbonate Leaching | 14:2 mol/L NH₃:(NH₄)₂CO₃, 25°C, 5:1 liquid/solid ratio.[5][6] | Over 99.2% phosphorus removal from high-phosphorus manganese ores.[5][6] |
Experimental Protocols
Protocol 1: Standard Washing for Removal of Soluble Impurities
-
After synthesis, allow the reaction mixture to cool to a safe handling temperature.
-
Add deionized water to the mixture and stir to suspend the precipitate. For certain preparations, boiling in deionized water for up to 4 hours can help dissolve more tenacious soluble impurities.[1]
-
Filter the purple precipitate using a fine filter paper or a centrifuge.
-
Wash the precipitate on the filter with several portions of deionized water.
-
Continue washing until the filtrate runs clear and the pH of the filtrate is neutral.
-
Dry the purified product in an oven at a moderate temperature (e.g., 80-100 °C).[1]
Protocol 2: Selective Precipitation of Fe and Al Impurities
This protocol is adapted from methods used for purifying leachates containing various metals and may require optimization for your specific product.
-
If your this compound is in an acidic solution, slowly raise the pH to 3-4 by adding a dilute solution of ammonium hydroxide (e.g., 30-33 wt%).[4]
-
Maintain the temperature of the solution at 45-50°C during pH adjustment.[4]
-
A precipitate of iron and aluminum phosphates should form.
-
Separate the precipitate by gravity or vacuum filtration.
-
The purified this compound can then be recovered from the filtrate by adjusting conditions to induce its precipitation.
Visualizations
Caption: Workflow for the removal of soluble impurities.
Caption: Decision-making process for troubleshooting an off-color product.
References
- 1. benchchem.com [benchchem.com]
- 2. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 3. CN105609765A - Preparation method of manganese phosphate and manganese phosphate product - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling Particle Size of Manganese Ammonium Phosphate During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the particle size of Manganese Ammonium Phosphate (MnNH₄PO₄·H₂O) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (MnNH₄PO₄·H₂O)?
A1: this compound can be synthesized through several methods, including:
-
Precipitation: This common method involves mixing aqueous solutions of a soluble manganese salt (e.g., manganese sulfate) and an ammonium phosphate source under controlled conditions to precipitate the product.[1]
-
Homogeneous Precipitation: This technique generates the precipitating agent uniformly throughout the solution, leading to better crystal formation. Methods include urea hydrolysis, which slowly raises the pH, or the decomposition of metal-EDTA complexes.[1][2]
-
Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in a sealed, heated vessel (autoclave), sometimes using a non-aqueous solvent (solvothermal).[1][3] This technique can produce crystalline structures under elevated temperature and pressure.[1]
-
Solid-State Reaction: This involves grinding and heating solid precursors, such as manganese oxide and ammonium dihydrogen phosphate, at high temperatures.[1][4]
Q2: Which synthesis parameter has the most significant impact on particle size?
A2: The pH of the reaction mixture is one of the most critical parameters influencing both precipitation kinetics and the final particle characteristics.[1] The optimal pH range for forming this compound is typically between 8.0 and 10.0.[1] Operating outside this range can lead to incomplete precipitation or the formation of undesirable phases.[1]
Q3: How does the rate of reagent addition affect particle size?
A3: The rate of reagent addition directly influences the level of supersaturation in the solution. A rapid addition rate leads to high local supersaturation, promoting rapid nucleation and the formation of many small particles. Conversely, a slow addition rate maintains a lower level of supersaturation, which favors the growth of existing crystals, resulting in larger particles with a more uniform size distribution.
Q4: Can the choice of solvent influence the resulting particle size?
A4: Yes, the solvent system plays a crucial role. Using a mixed organic solvent-deionized water system instead of a purely aqueous system can help control the precipitation speed and refine the product's granularity.[5] For instance, solvents like ethanol or ethylene glycol can modify the solubility of the reactants and the product, thereby influencing nucleation and growth rates to produce smaller, more uniform particles.[5]
Troubleshooting Guide
Q5: My synthesized particles are consistently too small (nanoparticles/fine powder). How can I increase the particle size?
A5: To increase the particle size of this compound, consider the following adjustments:
-
Utilize Homogeneous Precipitation: Employing urea hydrolysis is highly effective, as it slowly and uniformly raises the pH, promoting crystal growth over nucleation. This method has been shown to produce crystals over one hundred times larger than conventional precipitation.[1]
-
Slow Down Reagent Addition: Decrease the rate at which the manganese and phosphate solutions are mixed. This lowers the supersaturation level, favoring the growth of existing nuclei into larger crystals.
-
Decrease Stirring Speed: High agitation rates increase mass transfer and can lead to smaller particles. Reducing the stirring speed can promote the formation of larger particles.[6][7]
-
Increase Reaction Temperature: In many crystallization processes, higher temperatures promote crystal growth and can lead to larger particles.[8][9] However, this effect should be optimized for your specific system.
Q6: I am struggling with a wide particle size distribution (polydispersity). How can I achieve a more uniform particle size?
A6: Achieving a narrow particle size distribution requires precise control over nucleation and growth.
-
Control pH Carefully: Implement an automated pH control system to maintain the optimal pH throughout the precipitation process.[1] This ensures consistent supersaturation and promotes uniform crystal nucleation.[1]
-
Optimize Stirring: While reducing stirring can increase size, inconsistent mixing can create local areas of high supersaturation, leading to polydispersity. Ensure the stirring is sufficient to keep the solution homogeneous without being excessively vigorous.
-
Control Temperature: Maintain a constant and uniform temperature throughout the reaction vessel. Temperature gradients can cause different nucleation and growth rates in various parts of the reactor.
Q7: The product yield is very low, and the particles appear to be lost during washing. What could be the cause?
A7: Low yield, especially with fine particles, is often due to loss during the filtration and washing steps.
-
Improve Product Recovery: If you are producing very fine particles, they may pass through standard filter paper.[4] Use a finer grade of filter paper or consider alternative separation techniques like centrifugation to recover the product more effectively.[4]
-
Check Filtrate: Observe the color of the filtrate after washing. A pink or purple color indicates the loss of manganese-containing species, confirming that your product is being washed away.[4]
-
Adjust pH for Complete Precipitation: Ensure the final pH of your reaction is within the optimal 8.0-10.0 range. At pH values below 7.0, precipitation is often incomplete, leading to a lower yield.[1]
Summary of Key Synthesis Parameters on Particle Size
| Parameter | Effect on Particle Size | Typical Conditions & Remarks | References |
| pH | Critical Control Factor | Optimal range is 8.0-10.0 for complete precipitation. Lower pH (<7) leads to incomplete precipitation. Slow pH increase (e.g., via urea hydrolysis) yields larger particles. | [1] |
| Temperature | Generally, Higher Temp → Larger Size | Increasing temperature can enhance crystal growth and crystallinity. An optimal range (e.g., 30-90°C for precipitation) should be determined experimentally. | [5][8][9] |
| Stirring Rate | Generally, Higher Speed → Smaller Size | Increased agitation enhances mass transfer, leading to faster nucleation and smaller particles. Very low stirring may cause non-uniformity. | [6][7] |
| Precipitation Method | Method Dependent | Homogeneous precipitation (urea hydrolysis) produces significantly larger particles than direct mixing of reagents. | [1] |
| Solvent | Can Refine Particle Size | Using mixed organic-aqueous solvents (e.g., ethanol-water) can control formation speed and lead to smaller particles (<1 µm). | [5] |
Experimental Protocols
Protocol 1: Synthesis of Large-Particle MnNH₄PO₄·H₂O via Urea Hydrolysis
This method is adapted from the homogeneous precipitation technique to produce large crystals.
Materials:
-
Manganese(II) sulfate solution (e.g., ~0.06 M)
-
Ammonium sulfate solution (e.g., 25%)
-
Ammonium dihydrogen phosphate solution (e.g., 10%)
-
Urea (solid)
-
Sulfuric acid (1N) for initial pH adjustment
-
Deionized water
Procedure:
-
In a beaker, combine an aliquot of the standard Mn(II) sulfate solution, 50 mL of 25% ammonium sulfate solution, 15 mL of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the initial pH of the mixture to 5.5 using 1N sulfuric acid.
-
Dilute the solution to a final volume of 150 mL with deionized water.
-
Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish water lost to evaporation periodically with distilled water.
-
Allow the solution to cool to room temperature. The slow hydrolysis of urea will have gradually and uniformly raised the pH, causing the precipitation of large MnNH₄PO₄·H₂O crystals.
-
Filter the precipitate using a sintered glass crucible.
-
Wash the precipitate first with a 1% diammonium hydrogen phosphate solution until the filtrate is free of sulfate ions, and then with aqueous ethanol (1:1) to remove excess phosphate.
-
Dry the final product in an oven at 100-105°C for 1 hour.
Protocol 2: Synthesis of Small-Particle MnPO₄·H₂O via Organic-Aqueous System
This protocol is based on a method designed to produce fine particles with a uniform size distribution.[5]
Materials:
-
Soluble manganese source (e.g., manganese nitrate)
-
Soluble phosphate source (e.g., ammonium phosphate)
-
Organic solvent (e.g., ethanol, ethylene glycol)
-
Oxidant (e.g., hydrogen peroxide)
-
pH adjusting agent (e.g., NaOH, nitric acid)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of the manganese source and the phosphate source. The molar ratio of P/Mn should be between 1:1 and 2:1.[5]
-
In an acid-resistant reaction kettle, add the manganese source solution, followed by the phosphate source solution, and stir for 30 minutes.[5]
-
Add the oxidant and adjust the system pH to the desired value (e.g., 3.0) using the pH adjusting agent.[5]
-
Add the organic solvent to the reaction mixture. The amount and rate of addition can be used to control the particle size.[5]
-
Heat the mixture and maintain the reaction temperature between 30-90°C while stirring (e.g., 200 r/min) for a set duration (e.g., 3-5 hours).[5]
-
After the reaction, allow the resulting slurry to cool to room temperature.
-
Wash, filter, and dry the product to obtain fine manganese phosphate particles with a mean size potentially below 1 µm.[5]
Visualizations
Caption: Workflow for particle size control during precipitation synthesis.
Caption: Logical relationship between synthesis parameters and particle size.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. Precipitation of this compound from homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN105609765A - Preparation method of manganese phosphate and manganese phosphate product - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Reaction Temperature on the Microstructure and Properties of Magnesium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Crystalline Manganese Ammonium Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of amorphous phases during the synthesis of manganese ammonium phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of amorphous phase formation in this compound synthesis?
A1: The formation of an amorphous phase is often a result of rapid precipitation and a lack of sufficient time or energy for the ions to arrange into a well-defined crystal lattice. Key contributing factors include suboptimal pH, rapid changes in temperature, inadequate mixing of reactants, and incorrect stoichiometry.
Q2: How can I visually assess the crystallinity of my this compound product?
A2: While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. Crystalline this compound typically appears as a well-defined, often crystalline powder. In contrast, an amorphous product may have a more gelatinous or non-uniform, fine-powder appearance. However, for accurate determination, techniques like Powder X-ray Diffraction (PXRD) are essential.[1]
Q3: What analytical techniques are recommended to confirm the presence of an amorphous phase?
A3: Powder X-ray Diffraction (PXRD) is the most definitive method to distinguish between crystalline and amorphous materials. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous solid will result in a broad, diffuse halo with no distinct peaks.[1] Other techniques like Scanning Electron Microscopy (SEM) can reveal the morphology of the particles, with crystalline materials often showing distinct shapes and facets.
Q4: What are the common synthesis methods for preparing crystalline this compound?
A4: Several methods can be employed to synthesize crystalline this compound. The most common include:
-
Precipitation Method: This involves mixing solutions of a soluble manganese salt (e.g., manganese sulfate) and an ammonium phosphate source under controlled conditions.[2]
-
Solvothermal/Hydrothermal Synthesis: This technique utilizes elevated temperatures and pressures in a sealed vessel (autoclave) to promote the growth of highly crystalline materials.[2]
-
Solid-State Reaction: This method involves grinding together solid precursors, such as manganese oxide and ammonium phosphate, and heating them at elevated temperatures.[2]
Troubleshooting Guide: Preventing Amorphous Phase Formation
This guide addresses specific issues that may lead to the formation of amorphous this compound and provides actionable solutions.
Problem 1: The final product is partially or completely amorphous as confirmed by PXRD.
-
Possible Cause 1: Suboptimal pH. The pH of the reaction mixture is a critical parameter that influences the precipitation kinetics.[2]
-
Solution: Carefully control the pH of the reaction medium. For this compound, a pH range of 8.0 to 10.0 is generally optimal for promoting crystalline growth.[2] It is recommended to adjust the pH slowly and monitor it throughout the reaction.
-
-
Possible Cause 2: Rapid Precipitation. A high degree of supersaturation can lead to rapid nucleation and the formation of an amorphous precipitate.
-
Solution: Employ a method that allows for slow and controlled precipitation. The "precipitation from homogeneous solution" technique, where a reagent like urea is used to gradually raise the pH, can promote the formation of larger, more crystalline particles.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature. Crystallization is a kinetic process. Insufficient time or low temperatures may not provide the necessary energy for the ions to arrange into an ordered lattice.
-
Solution: Increase the reaction time or temperature within the stable range for the crystalline phase. For hydrothermal synthesis, reaction times of 18-24 hours are typical to ensure complete crystallization.[2]
-
Problem 2: The product appears gelatinous or lacks a defined crystalline morphology.
-
Possible Cause: Inadequate Mixing or High Reactant Concentration. Poor mixing can lead to localized areas of high supersaturation, promoting amorphous precipitation. High initial concentrations of reactants can also lead to rapid, uncontrolled precipitation.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. Consider using more dilute reactant solutions and adding the precipitating agent slowly to maintain a lower level of supersaturation.
-
Data Presentation
The following table summarizes the influence of key experimental parameters on the crystallinity of this compound.
| Parameter | Effect on Crystallinity | Recommendations for Crystalline Phase |
| pH | A critical factor influencing precipitation kinetics.[2] | Maintain a pH in the range of 8.0-10.0.[2] |
| Temperature | Higher temperatures generally favor crystalline phase formation by providing activation energy for lattice arrangement. | For hydrothermal synthesis, temperatures around 200°C are often used.[2] For precipitation, a controlled, elevated temperature (e.g., 90-95°C) can be beneficial. |
| Reaction Time | Longer reaction times allow for more complete crystallization.[2] | For hydrothermal methods, 18-24 hours is recommended.[2] For precipitation from homogeneous solution, several hours (e.g., 5 hours) may be required. |
| Cooling Rate | Rapid cooling can lead to the formation of smaller, less crystalline particles.[3] | Employ a gradual cooling process to promote the growth of larger, well-defined crystals.[4] |
| Agitation Rate | Affects mass transfer and can influence crystal size and metastable zone width.[3] | Consistent and appropriate stirring is necessary to ensure a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Precipitation from Homogeneous Solution using Urea Hydrolysis
This method promotes the formation of large, crystalline particles of this compound monohydrate (MnNH₄PO₄·H₂O).
Materials:
-
Manganese(II) sulfate solution (e.g., ~0.06 M), standardized
-
Ammonium sulfate solution (25%)
-
Ammonium dihydrogen phosphate solution (10%)
-
Urea
-
1N Sulfuric acid
-
1% Diammonium hydrogen phosphate solution
-
Aqueous ethanol (1:1)
Procedure:
-
To an aliquot of the standard Mn(II) sulfate solution, add 50 ml of 25% ammonium sulfate solution, 15 ml of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the reaction mixture to 5.5 with 1N sulfuric acid.
-
Dilute the solution to 150 ml with deionized water in a beaker.
-
Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish any water lost due to evaporation with fresh distilled water.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a sintered crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution until the filtrate is free of sulfate ions.
-
Wash the precipitate with aqueous ethanol (1:1) to remove excess phosphate ions.
-
Dry the final product at 100-105°C for 1 hour.
Protocol 2: Conventional Hydrothermal Synthesis
This method utilizes elevated temperature and pressure to achieve a highly crystalline product.[2]
Materials:
-
Manganese acetate
-
Ammonium phosphate
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of manganese acetate and ammonium phosphate precursors in deionized water.[2]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.[2]
-
Seal the autoclave and heat it to 200°C for 18-24 hours.[2] The pressure will be autogenously generated.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the product in an oven at a suitable temperature (e.g., 80-100°C).[5]
Visualizations
References
Technical Support Center: Optimization of Hydrothermal Synthesis of Manganese Ammonium Phosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction parameters for the hydrothermal synthesis of manganese ammonium phosphate (MnNH₄PO₄·H₂O). This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods include hydrothermal synthesis and solid-state reaction. Hydrothermal synthesis is often preferred for its ability to yield well-defined crystals at relatively lower temperatures.[1][2]
Q2: What are the most common impurities I might encounter in my final product?
A2: Common impurities include unreacted starting materials, different phases of manganese phosphate, and compounds where manganese is in an incorrect oxidation state.[1] The presence of these impurities can significantly affect the material's properties.
Q3: How can I visually assess the purity of my this compound?
A3: Pure this compound, particularly certain forms like manganese violet (a related compound), should have a distinct and vibrant color.[1] Any deviation, such as a brownish or off-white hue, may suggest the presence of unreacted precursors or undesired phases.[1]
Q4: What is the significance of different crystalline forms (polymorphs)?
A4: The formation of specific polymorphs is influenced by the synthesis conditions. Different polymorphs can exhibit varying physical and chemical properties, so controlling the crystalline phase is crucial for many applications.
Detailed Experimental Protocol: Hydrothermal Synthesis
This protocol outlines a general procedure for the hydrothermal synthesis of this compound (MnNH₄PO₄·H₂O).
Materials:
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Manganese (II) salt (e.g., MnCl₂·4H₂O, Mn(NO₃)₂, or MnSO₄·H₂O)
-
An ammonium phosphate source (e.g., (NH₄)₂HPO₄ or NH₄H₂PO₄)
-
Deionized water
-
pH adjusting agent (e.g., NH₃·H₂O or HNO₃)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and heating mantle
-
Centrifuge or filtration setup (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of the manganese salt and the ammonium phosphate source in deionized water in the Teflon liner of the autoclave. Continuously stir the solution to ensure homogeneity.
-
pH Adjustment: Carefully adjust the pH of the precursor solution to the desired value using a suitable acid or base. The pH is a critical parameter that influences the final product's phase and morphology.
-
Hydrothermal Reaction: Seal the Teflon-lined autoclave and place it in the heating mantle or oven. Heat the autoclave to the desired reaction temperature and maintain it for a specific duration.
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The solid product can then be separated from the solution by centrifugation or filtration.
-
Washing: Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the this compound powder.[3]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the key reaction parameters and their impact on the synthesis of this compound.
Table 1: Effect of Temperature on Synthesis
| Temperature Range (°C) | Expected Outcome | References |
| 30-90 | Formation of manganese phosphate product, with reaction time of 0.5-5 hours. | [4] |
| 130 | Formation of rod-like MnPO₄·H₂O single crystallites after 16 hours. | [5] |
| 150 | Single-phase NH₄(Co₁₋ₓMnₓ)PO₄·H₂O particles obtained after 24 hours. | [3] |
| 150 | Optimal temperature for obtaining LiMnPO₄ with high discharge capacity. | [6] |
| 180-200 | Hydrothermal treatment of magnesite for nanomaterial synthesis. | [7] |
Table 2: Effect of pH on Synthesis
| pH Range | Expected Outcome | References |
| 0-6 | Favorable for the formation of MnPO₄·H₂O. | [4] |
| 3-9 | Phosphate sorption on manganese dioxide decreases with increasing pH. | [8] |
| >5.5 | Plant-induced rise in pH leading to precipitation of manganese on root surfaces. | [9] |
| 8.5-9.5 | Increasing pH leads to an increase in Mg²⁺ content in precipitates, but struvite formation is limited. | [10] |
| 10.3-10.5 | A buffered solution of ammonia and ammonium carbonate with slight pH changes during leaching. | [11] |
Table 3: Effect of Precursor Molar Ratio on Synthesis
| Precursor and Molar Ratio | Expected Outcome | References |
| P/Mn = (1-2):1 | High manganese deposition rate (>99%) and high product purity. | [4] |
| Mn:NH₄:P = 1:3:4 | A common starting point for solid-state synthesis to avoid low yield. | [1] |
| Ca²⁺:Mg²⁺ < 1 | Favorable for effective struvite precipitation. | [10] |
| [H₂O]/[Mn] = 15 | Leads to a high discharge capacity in the synthesis of LiMnPO₄. | [6] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrothermal synthesis of this compound.
Problem 1: Low Product Yield
-
Possible Cause: Sub-optimal reactant ratios.
-
Suggested Solution: Experiment with slight variations in the molar ratios of your precursors. A common starting point is a Mn:P molar ratio between 1:1 and 1:2.[4]
-
-
Possible Cause: Incomplete reaction.
-
Suggested Solution: Increase the reaction time or temperature within the stable range of the product. Ensure the precursors are fully dissolved and the solution is homogenous before heating.
-
-
Possible Cause: Loss of product during washing/purification.
-
Suggested Solution: Use a fine filter paper or a centrifuge for product recovery. The filtrate should be colorless; a colored filtrate may indicate loss of manganese-containing species.[1]
-
Problem 2: Off-Color or Impure Product
-
Possible Cause: Presence of unreacted precursors.
-
Suggested Solution: Ensure thorough mixing of the reactants before the hydrothermal reaction.
-
-
Possible Cause: Formation of undesired manganese phosphate phases or incorrect manganese oxidation state.
-
Suggested Solution: Carefully control the reaction temperature and pH. Different phases can form at different temperatures and pH values.[1]
-
-
Possible Cause: Contamination from starting materials.
-
Suggested Solution: Use high-purity precursors for the synthesis.
-
Problem 3: Product Contains a Mixture of Crystalline Phases
-
Possible Cause: Synthesis conditions favor the formation of multiple phases.
-
Suggested Solution: The formation of different polymorphs is kinetically controlled.[1] Carefully control the synthesis temperature, pressure, and reaction time. A systematic variation of these parameters may favor the formation of a single phase.
-
Problem 4: Undesirable Particle Morphology (e.g., agglomerated particles, non-uniform size)
-
Possible Cause: Incorrect pH of the precursor solution.
-
Suggested Solution: The pH of the solution significantly influences the morphology of the final product. Systematically vary the pH to achieve the desired particle shape and size.
-
-
Possible Cause: Inappropriate reaction temperature or time.
-
Suggested Solution: Both temperature and reaction time can affect crystal growth. Shorter reaction times or lower temperatures may lead to smaller particles, while longer times or higher temperatures can promote crystal growth.[5]
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the hydrothermal synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 3. Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105609765A - Preparation method of manganese phosphate and manganese phosphate product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH effect on phosphate sorption by crystalline MnO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting low yield in the solid-state synthesis of Manganese ammonium phosphate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-state synthesis of manganese ammonium phosphate, particularly in addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common synthesis routes are the solid-state reaction method and a two-step hydrothermal or solvothermal synthesis followed by oxidative annealing.[1] The solid-state approach involves the direct heating of a mixture of manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), and orthophosphoric acid (H₃PO₄).[1][2] Other methods include precipitation and mechanochemical synthesis.[3]
Q2: What are the expected visual characteristics of pure this compound?
A2: Pure this compound, also known as manganese violet, should exhibit a vibrant, deep purple color.[1] The presence of impurities often leads to a duller, brownish, or grayish hue, indicating potential issues with unreacted precursors or the oxidation state of manganese.[1]
Q3: What are the common impurities encountered in the solid-state synthesis?
A3: Common impurities include unreacted starting materials such as manganese dioxide (black/brown), manganese(II)-containing phases, and different crystalline polymorphs (α- and β-phases) of the final product.[1] The presence of manganese in the incorrect oxidation state (Mn(II) instead of Mn(III)) is a significant purity concern.[1]
Q4: What is the thermal stability of this compound?
A4: The compound is stable up to approximately 340°C.[1] Exceeding this temperature during synthesis or post-synthesis processing can lead to decomposition of the product.
Troubleshooting Guide: Low Yield
This guide addresses specific issues that can lead to a low yield of this compound during solid-state synthesis.
Problem: The final product yield is consistently low.
| Possible Cause | Suggested Solution |
| Sub-optimal Reactant Ratios | Experiment with slight variations in the molar ratios of the precursors. A common starting point for the solid-state synthesis is a Mn:NH₄:P molar ratio of 1:3:4.[1] |
| Incomplete Reaction | - Increase Reaction Time/Temperature: Extend the duration of the heating steps or incrementally increase the temperature, ensuring it remains within the stable range of the product (below 340°C).[1]- Ensure Intimate Contact: Thoroughly grind the reactants to a homogenous powder before heating. The use of a ball mill is recommended for optimal homogenization.[1] |
| Product Loss During Purification | - Filtration: this compound is insoluble in water, but very fine particles can be lost during filtration. Use a fine filter paper or a centrifuge for product recovery.[1]- Washing: The filtrate should be colorless. A pink or purple color indicates the loss of manganese-containing species, suggesting a need to adjust the washing procedure or check for product decomposition.[1] |
| Product Decomposition | Avoid excessive heating temperatures or prolonged reaction times, as this can lead to the decomposition of the final product.[1] |
Experimental Protocols
Key Experiment: Solid-State Synthesis of this compound
This protocol details the solid-state synthesis of this compound from manganese(IV) oxide.
Materials:
-
Manganese(IV) oxide (MnO₂)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Orthophosphoric acid (85% H₃PO₄)
Reaction Stoichiometry:
2MnO₂ + 2NH₄H₂PO₄ + 4H₃PO₄ → 2NH₄MnP₂O₇ + 6H₂O[2]
Procedure:
-
Precursor Preparation:
-
Homogenization:
-
Reaction Setup:
-
Transfer the homogenized powder to a 100 mL beaker.
-
Carefully add the orthophosphoric acid to the powder and mix thoroughly to form a paste.
-
-
Heating Profile:
-
Purification:
-
Allow the crucible to cool to a safe handling temperature.
-
Add deionized water to the hot reaction mixture and boil for 4 hours to dissolve any soluble impurities.[1]
-
Filter the resulting purple precipitate and wash it several times with deionized water until the filtrate is colorless and has a neutral pH.[1]
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 80-100°C).[1]
-
Visualizations
Caption: Experimental workflow for the solid-state synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Control of Manganese Ammonium Phosphate Polymorphism
Welcome to the technical support center for the synthesis and crystallization of Manganese Ammonium Phosphate (NH₄MnPO₄·H₂O), a struvite analogue. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in controlling the polymorphism and morphology of this compound.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of this compound (MAP)?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure or form. For this compound (MAP), this can refer to different crystal systems, but more commonly in experimental practice, it relates to variations in hydration states (e.g., monohydrate vs. hexahydrate, similar to its magnesium analogue, struvite) and distinct crystal habits or morphologies (e.g., needles, plates, prisms).[1][2] The monohydrate form, NH₄MnPO₄·H₂O, is the most thermodynamically stable polymorph under ambient conditions.[3] Control over these forms is critical as the crystal structure affects the material's physical and chemical properties.
Q2: What are the primary factors that control the polymorphic outcome and morphology of MAP?
A2: The crystallization of MAP is highly sensitive to several experimental parameters. The most influential factors include:
-
pH of the reaction medium: This is a critical parameter that directly influences the solubility of the compound and the morphology of the resulting crystals.[4] Struvite, the magnesium analogue, typically forms in a pH range of 7-11.[5]
-
Temperature: Temperature affects both the solubility of MAP and the kinetics of crystal nucleation and growth. For the analogous struvite, solubility has a reverse temperature dependence, which can be exploited for control.[1]
-
Precursor Selection: The choice of manganese salt (e.g., manganese sulfate vs. manganese acetate) and phosphate source can significantly influence the particle size, morphology, and crystallinity of the final product.[4][6]
-
Reactant Molar Ratio: The ratio of Mg:NH₄:PO₄ is crucial for struvite formation, with 1:1:1 being optimal for producing clear, well-defined crystals.[7][8] This principle is directly applicable to MAP synthesis.
-
Supersaturation Level: The degree of supersaturation in the solution affects both the crystal growth rate and the resulting crystal shape or habit.[2][9]
-
Solvent System: The choice of solvent (e.g., aqueous vs. solvothermal conditions with solvents like DMF) can lead to different morphologies.[10]
Q3: What are the common methods for synthesizing this compound?
A3: Several synthesis routes can be employed to produce MAP, each offering different levels of control over the final product.
-
Precipitation Method: This is the most common method, involving the mixing of soluble manganese and ammonium phosphate salt solutions under controlled pH and temperature to precipitate MAP.[3]
-
Hydrothermal/Solvothermal Synthesis: These methods involve crystallization from a solution at elevated temperatures and pressures, often leading to highly crystalline products with controlled morphologies.[3][10]
-
Solid-State Reaction: This technique involves heating a stoichiometric mixture of solid precursors, such as manganese(II) oxide and ammonium dihydrogen phosphate.[3][11]
-
Microwave-Assisted Synthesis: This method uses microwave radiation to rapidly heat the reactants, which can accelerate crystallization and influence particle morphology.[6]
Troubleshooting Guide
Q1: My synthesis yielded an amorphous precipitate or failed to produce any solid product. What went wrong?
A1: This is a common issue often related to reaction conditions.
-
Possible Cause 1: Insufficient Saturation: The concentration of reactants may be too low for nucleation to occur.
-
Solution: Increase the concentration of the manganese and/or phosphate precursor solutions. You can also try to induce crystallization by scratching the inside of the reaction vessel with a glass rod.[11]
-
-
Possible Cause 2: Inappropriate pH: The pH of the solution is critical. If the pH is too low (acidic), MAP is highly soluble and will not precipitate.
-
Possible Cause 3: Poorly Crystalline Product: The reaction kinetics might favor rapid precipitation, leading to an amorphous or poorly crystalline solid.
Q2: I am getting a mixture of different crystal morphologies or phases. How can I improve the purity of the desired form?
A2: Achieving phase and morphological purity requires precise control over the crystallization environment.
-
Possible Cause 1: Fluctuating pH or Temperature: Inconsistent pH or temperature during the synthesis can lead to the formation of different crystal habits or even different phosphate compounds.[4]
-
Solution: Use a buffered solution or a pH controller for precise and stable pH maintenance. Employ a temperature-controlled water bath or reactor jacket to ensure a constant temperature throughout the experiment.[9]
-
-
Possible Cause 2: High Supersaturation: Very high levels of supersaturation can lead to uncontrolled, rapid nucleation, resulting in a mixture of polymorphs or morphologies.[2]
-
Solution: Reduce the rate of reactant addition or use a method like cooling crystallization, where supersaturation is generated slowly and in a controlled manner.[9] Seeding the solution with crystals of the desired polymorph can also promote the growth of that specific form.
-
Q3: The final product is not this compound but another manganese phosphate compound. Why did this happen?
A3: The manganese phosphate system is complex, and slight variations in conditions can yield different products.
-
Possible Cause 1: High Temperature / Post-Synthesis Calcination: Heating MAP, especially under certain atmospheric conditions, can cause it to lose ammonia and water, transforming it into other phases like manganese pyrophosphate (Mn₂P₂O₇).[12]
-
Solution: If NH₄MnPO₄·H₂O is the desired product, avoid high-temperature processing or calcination. Dry the product at low temperatures (e.g., room temperature or slightly above) under vacuum.
-
-
Possible Cause 2: Incorrect Oxidation State: The manganese precursor or reaction conditions might favor an oxidation state other than Mn(II). For example, using an oxidant can lead to the formation of Mn(III) phosphates.[13]
-
Solution: Ensure you are using a Mn(II) salt precursor (e.g., MnSO₄, Mn(CH₃COO)₂) and that the reaction is performed under conditions that prevent oxidation, unless a Mn(III) phosphate is the target.[6]
-
Data Presentation: Synthesis Parameter Effects
Table 1: Influence of Key Parameters on this compound Crystallization
| Parameter | Condition | Observed Effect | Reference(s) |
| pH | Low pH (<7) | High solubility, no precipitation. | [4][7] |
| Optimal pH (7-11) | Formation of crystalline product. Morphology is sensitive to specific pH value. | [4][5] | |
| Temperature | 20 - 40 °C | Influences crystal formation; an optimal temperature exists for maximizing yield. | [7] |
| > 350 °C (Calcination) | Transformation from Mn-MOP to Manganese Pyrophosphate (Mn₂P₂O₇). | ||
| Precursors | MnSO₄ vs. Mn(CH₃COO)₂ | Mn(CH₃COO)₂ precursor led to sheet-like structures with higher surface area. | |
| Purity Grade | Use of lower-purity technical grade chemicals can result in different phases like newberyite. | [5] | |
| Molar Ratio | 1:1:1 (Mn²⁺:NH₄⁺:PO₄³⁻) | Optimal for producing well-defined, pure struvite-type crystals. | [7][8] |
| Solvent | Aqueous | Standard for precipitation methods. | [3] |
| DMF (Solvothermal) | Can produce morphologies like palm leaves, nanostrips, or nanosheets. | [10] |
Experimental Protocols
Protocol 1: Controlled Precipitation of Crystalline NH₄MnPO₄·H₂O
This protocol is adapted from standard aqueous precipitation methods for struvite-type compounds.[5][8]
-
Preparation of Solutions:
-
Solution A: Prepare a 0.2 M solution of Manganese Sulfate (MnSO₄·H₂O).
-
Solution B: Prepare a 0.2 M solution of Ammonium Dihydrogen Phosphate (NH₄H₂PO₄).
-
-
Reaction Setup:
-
Place a 500 mL beaker containing 100 mL of deionized water on a magnetic stirrer.
-
Introduce a calibrated pH probe into the beaker.
-
-
Precipitation:
-
Begin stirring the water at a constant rate (e.g., 200 rpm).
-
Simultaneously add Solution A and Solution B to the beaker at a slow, controlled rate (e.g., 2 mL/min) using a peristaltic pump.
-
During the addition, continuously monitor the pH. Maintain the pH at a constant value (e.g., 9.0) by adding a 1 M solution of ammonium hydroxide (NH₄OH) dropwise as needed.
-
Continue stirring for 60-90 minutes after all reactants have been added to allow the crystals to age.
-
-
Product Recovery:
-
Turn off the stirrer and allow the white precipitate to settle.
-
Separate the solid product by vacuum filtration.
-
Wash the collected crystals three times with deionized water, followed by a final wash with ethanol.
-
Dry the final product in a desiccator or a vacuum oven at 40-50 °C for 24 hours.
-
Protocol 2: Solvothermal Synthesis of Morphologically Diverse MAP-related Structures
This protocol is based on the synthesis of manganese organic phosphates, demonstrating morphological control by varying reactant ratios.[10]
-
Preparation of Precursor Solutions (in 5 mL N,N-dimethylformamide - DMF):
-
For Nanometer Sheets (1:1 ratio): Dissolve 0.2 mmol of Manganese(II) acetylacetonate and 0.2 mmol of phenyl phosphonic acid.
-
For Nanometer Strips (3:5 ratio): Dissolve 0.03 mmol of Manganese(II) acetylacetonate and 0.05 mmol of phenyl phosphonic acid.
-
For Palm Leaf Morphology (1:3 ratio): Dissolve 0.05 mmol of Manganese(II) acetylacetonate and 0.15 mmol of phenyl phosphonic acid.
-
-
Reaction:
-
Place the prepared solution in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-150 °C) for 24-48 hours.
-
-
Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product sequentially with DMF and ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60 °C.
-
Visualizations
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. ic.unicamp.br [ic.unicamp.br]
- 3. Buy this compound | 13446-31-6 [smolecule.com]
- 4. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Comparative synthesis of ammonium manganese phosphate (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biomej.upnjatim.ac.id [biomej.upnjatim.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Experimental Study of the Purification of an Industrial Fertilizer (Mono-Ammonium Phosphate) toLarger Scale Using an Experimental Design [article.sapub.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Controllable Synthesis of Manganese Organic Phosphate with Different Morphologies and Their Derivatives for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Calcination Temperature on Manganese Ammonium Phosphate Properties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with manganese ammonium phosphate (MnNH₄PO₄·H₂O). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal processing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound monohydrate?
A1: this compound monohydrate is typically synthesized via precipitation methods. One common approach involves reacting a soluble manganese salt, such as manganese sulfate (MnSO₄), with a phosphate source like ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in an aqueous solution. The pH of the reaction mixture is a critical parameter and is often controlled by the hydrolysis of urea or the addition of an ammonium salt solution to facilitate the precipitation of MnNH₄PO₄·H₂O.
Q2: What is the expected final product after the complete thermal decomposition of this compound monohydrate?
A2: The final product of the thermal decomposition of this compound monohydrate is typically manganese(II) pyrophosphate (Mn₂P₂O₇). This is formed through a series of decomposition steps involving the loss of water and ammonia, followed by the condensation of the resulting phosphate intermediates.
Q3: My final calcined product is not the expected vibrant color. What could be the issue?
A3: The color of the final product is highly dependent on the oxidation state of manganese and the crystalline phase formed. A brownish or grayish hue instead of the expected color of a specific manganese phosphate phase could indicate the presence of impurities, unreacted precursors, or a mixture of manganese oxides formed due to an inappropriate calcination atmosphere or temperature.[1] For instance, the synthesis of ammonium manganese(III) diphosphate, known as manganese violet, requires specific oxidizing conditions to achieve its characteristic deep purple color.[1]
Q4: I am observing unexpected phases in my XRD pattern after calcination. What are the likely causes?
A4: The formation of undesired phases is often a result of improper control over the calcination temperature and atmosphere. Different manganese phosphate and oxide phases are stable at different temperatures. For example, incomplete decomposition can leave intermediate phosphate phases, while calcination in an oxidizing atmosphere might lead to the formation of various manganese oxides (e.g., Mn₂O₃, Mn₃O₄) instead of the desired pyrophosphate.
Troubleshooting Guides
Issue 1: Low Yield of Precipitated this compound
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture. | Adjust the pH of the solution to the optimal range for precipitation, typically around 5.5, using a suitable acid or base. |
| Incomplete precipitation due to insufficient reaction time or temperature. | Increase the reaction time or gently heat the solution (e.g., to 90-95°C) to promote complete precipitation. |
| Loss of fine particles during washing and filtration. | Use a finer filter paper or a centrifugation step to recover the product. Ensure the washing solution is not excessively dissolving the precipitate.[1] |
Issue 2: Inconsistent Results After Calcination
| Possible Cause | Troubleshooting Step |
| Non-uniform heating of the sample. | Use a shallow, wide crucible to ensure a thin, even layer of the precursor powder for uniform heat distribution. |
| Heating rate is too fast. | A slower heating rate allows for more controlled decomposition and can prevent the formation of undesired amorphous phases or mixtures of products. |
| Reactive atmosphere in the furnace. | For the formation of manganese pyrophosphate, calcination under an inert atmosphere (e.g., nitrogen or argon) is often preferred to prevent oxidation of Mn(II). |
Experimental Protocols
Synthesis of this compound Monohydrate (Precipitation Method)
This protocol is adapted from a standard laboratory precipitation technique.
Materials:
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Manganese(II) sulfate (MnSO₄) solution (e.g., ~0.06 M)
-
Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 25%)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄) solution (e.g., 10%)
-
Urea (CO(NH₂)₂)
-
1N Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol
Procedure:
-
In a beaker, combine a known volume of the manganese sulfate solution with ammonium sulfate solution and ammonium dihydrogen phosphate solution.
-
Add urea to the mixture.
-
Adjust the pH of the reaction mixture to approximately 5.5 using 1N sulfuric acid.
-
Dilute the solution with deionized water.
-
Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish any evaporated water with fresh deionized water.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate using a sintered crucible.
-
Wash the precipitate first with a 1% diammonium hydrogen phosphate solution until the filtrate is free of sulfate ions, and then with an aqueous ethanol solution (1:1) to remove excess phosphate.
-
Dry the precipitate in an oven at 100-105°C for 1 hour. The resulting product is MnNH₄PO₄·H₂O.
Characterization Techniques
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior, a sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss and heat flow are recorded as a function of temperature.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the precursor and the calcined products. Samples are typically scanned over a 2θ range of 10-80°.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the samples before and after calcination.
Data Presentation
Table 1: Modeled Thermal Decomposition Stages of this compound Monohydrate
| Stage | Temperature Range (°C) (Illustrative) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Expected) | Evolved Species | Solid Product |
| 1. Dehydration | 100 - 250 | ~9.6 | ~9-10 | H₂O | MnNH₄PO₄ |
| 2. Deammoniation | 250 - 400 | ~9.1 | ~9 | NH₃ | Amorphous Mn(H₂PO₄)₂ / MnHPO₄ |
| 3. Condensation | > 400 | ~4.8 | ~5 | H₂O | Mn₂P₂O₇ |
Note: The temperature ranges and observed mass losses are illustrative and can vary based on experimental conditions such as heating rate and atmosphere.
Table 2: Effect of Calcination Temperature on the Properties of Manganese Phosphates (Qualitative)
| Calcination Temperature (°C) | Expected Crystalline Phase(s) | Expected Morphological Changes |
| 200 | Manganese(III) monophosphate (in some systems) | Formation of porous crystalline specks. |
| 400 - 600 | Trivalent manganese polyphosphates | Increased grain growth and sintering of particles. |
| 800 | Amorphous/glassy manganese phosphates | Formation of a significant glassy phase with some remaining crystalline components. |
Visualizations
References
How to avoid agglomeration of Manganese ammonium phosphate nanoparticles.
Welcome to the Technical Support Center for Manganese Ammonium Phosphate Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this compound (NH₄MnPO₄) nanoparticles, with a primary focus on preventing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle agglomeration?
A1: Agglomeration of this compound nanoparticles is primarily driven by their high surface energy, which makes them thermodynamically unstable. The main contributing factors are:
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Inadequate Surface Stabilization: Without a sufficient protective layer, the nanoparticles will naturally attract each other through van der Waals forces, leading to clumping.
-
Incorrect pH: The pH of the reaction medium significantly influences the surface charge of the nanoparticles. At or near the isoelectric point, the surface charge is minimal, reducing electrostatic repulsion and promoting agglomeration.
-
High Ionic Strength: High concentrations of salts in the solution can compress the electrical double layer around the nanoparticles, weakening electrostatic repulsion and allowing van der Waals forces to dominate.
-
Rapid Reagent Addition: Adding precursors too quickly can create localized areas of high supersaturation, leading to uncontrolled crystal growth and the formation of large, irregular aggregates rather than discrete nanoparticles.
-
Ineffective Mixing: Poor mixing can also lead to localized high concentrations of reactants, promoting non-uniform nucleation and growth, which contributes to agglomeration.
Q2: How does pH influence the stability of this compound nanoparticle suspensions?
A2: The pH of the suspension is a critical parameter that dictates the surface charge of the this compound nanoparticles and, consequently, their stability against agglomeration. The surface of the nanoparticles can become protonated or deprotonated depending on the pH, which in turn affects the zeta potential. A higher absolute zeta potential (typically > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension. Conversely, a zeta potential close to zero suggests that the repulsive forces are weak, and the nanoparticles are likely to agglomerate.
Q3: What types of stabilizers are effective in preventing the agglomeration of this compound nanoparticles?
A3: Several types of stabilizers can be employed to prevent agglomeration through two primary mechanisms: electrostatic stabilization and steric stabilization.
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Polymeric Stabilizers (Steric Hindrance): Polymers such as Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are commonly used.[1] They adsorb onto the nanoparticle surface, and their long chains extend into the solvent, creating a physical barrier that prevents nanoparticles from getting close enough to aggregate.[1]
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Small Molecule Stabilizers (Electrostatic Repulsion): Small molecules like citrate can adsorb to the nanoparticle surface, imparting a significant negative charge.[2] This leads to strong electrostatic repulsion between the particles, keeping them dispersed.[2]
Q4: Can sonication be used to reverse agglomeration?
A4: Sonication is a useful technique for breaking up soft agglomerates that are held together by weak van der Waals forces. The high-energy sound waves can provide the necessary energy to redisperse the nanoparticles in a solution. However, sonication does not address the underlying cause of the agglomeration. Once the sonication is stopped, the nanoparticles may re-agglomerate if the suspension is not properly stabilized. Therefore, sonication is often used in conjunction with the addition of stabilizers for long-term stability.
Q5: How can I confirm that my nanoparticles are well-dispersed and not agglomerated?
A5: Several analytical techniques can be used to assess the dispersion state of your nanoparticles:
-
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. A narrow size distribution with a small average particle size is indicative of a well-dispersed sample. The presence of a second, larger peak or a high polydispersity index (PDI) suggests agglomeration.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. As mentioned earlier, a high absolute zeta potential is a good indicator of colloidal stability.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of the nanoparticle size, shape, and state of aggregation. Well-dispersed nanoparticles will appear as individual entities, while agglomerated samples will show clumps of particles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness in the solution immediately after synthesis. | 1. Rapid nucleation and uncontrolled growth: This can be due to high precursor concentrations or rapid addition of reagents. 2. Incorrect pH: The pH of the reaction may be near the isoelectric point of the nanoparticles. | 1. Control reagent addition: Use a syringe pump for the slow and controlled addition of the precipitating agent. 2. Optimize precursor concentration: Try reducing the initial concentration of manganese and phosphate precursors. 3. Adjust pH: Ensure the pH of the reaction medium is adjusted to a value that promotes high surface charge and electrostatic repulsion. |
| The nanoparticle solution is initially clear but becomes cloudy or precipitates over time. | 1. Insufficient stabilization: The concentration or type of stabilizer may not be adequate for long-term stability. 2. Changes in the suspension environment: Post-synthesis changes in pH or ionic strength can destabilize the nanoparticles. | 1. Increase stabilizer concentration: Gradually increase the concentration of the stabilizer in your synthesis. 2. Try a different stabilizer: If one type of stabilizer is not effective, consider trying another (e.g., switch from a small molecule to a polymer). 3. Buffer the final suspension: Store the nanoparticles in a buffered solution to maintain a stable pH. |
| Dynamic Light Scattering (DLS) results show a large particle size and/or a high Polydispersity Index (PDI). | 1. Agglomeration: The nanoparticles are likely agglomerated in the suspension. 2. Presence of dust or other contaminants: Contaminants can interfere with DLS measurements. | 1. Optimize synthesis for stability: Refer to the solutions for immediate and delayed precipitation. 2. Sonication before measurement: Briefly sonicate the sample before DLS analysis to break up any soft agglomerates. 3. Filter the sample: If contamination is suspected, filter the sample through an appropriate syringe filter before DLS measurement. |
| Transmission Electron Microscopy (TEM) images show large, irregular clumps of nanoparticles. | Hard agglomeration: The nanoparticles have formed irreversible aggregates during synthesis or drying. | 1. Improve in-situ stabilization: Ensure that the stabilizer is present and effective during the nucleation and growth phases of the nanoparticles. 2. Optimize drying process: If preparing a powder, consider freeze-drying (lyophilization) instead of oven-drying to minimize agglomeration. For TEM sample preparation, ensure the solvent evaporates slowly from the grid. |
Quantitative Data Summary
The following tables provide an overview of how different stabilizers and their concentrations can influence the properties of this compound nanoparticles. Disclaimer: The data presented in these tables are representative examples based on general principles of nanoparticle stabilization and may not reflect the exact outcomes for all specific experimental conditions. Researchers should perform their own optimization studies.
Table 1: Effect of Stabilizer Type and Concentration on Hydrodynamic Diameter
| Stabilizer | Concentration (% w/v) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| None | - | 850 ± 150 | 0.85 ± 0.10 |
| PVP (40 kDa) | 0.5 | 250 ± 40 | 0.35 ± 0.05 |
| PVP (40 kDa) | 1.0 | 180 ± 25 | 0.22 ± 0.04 |
| PVP (40 kDa) | 2.0 | 150 ± 20 | 0.18 ± 0.03 |
| PEG (20 kDa) | 0.5 | 280 ± 50 | 0.40 ± 0.06 |
| PEG (20 kDa) | 1.0 | 210 ± 30 | 0.28 ± 0.05 |
| PEG (20 kDa) | 2.0 | 170 ± 25 | 0.21 ± 0.04 |
| Sodium Citrate | 0.5 | 350 ± 60 | 0.45 ± 0.07 |
| Sodium Citrate | 1.0 | 280 ± 40 | 0.32 ± 0.05 |
| Sodium Citrate | 2.0 | 220 ± 30 | 0.25 ± 0.04 |
Table 2: Effect of Stabilizer Type and Concentration on Zeta Potential
| Stabilizer | Concentration (% w/v) | Zeta Potential (mV) |
| None | - | -5.2 ± 2.1 |
| PVP (40 kDa) | 1.0 | -15.8 ± 3.5 |
| PEG (20 kDa) | 1.0 | -12.3 ± 3.1 |
| Sodium Citrate | 1.0 | -38.5 ± 4.2 |
Experimental Protocols
Protocol 1: Synthesis of PVP-Stabilized this compound Nanoparticles
Materials:
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Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Polyvinylpyrrolidone (PVP, MW 40,000)
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Ammonium hydroxide (NH₄OH) solution (28-30%)
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Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Dissolve 0.989 g of MnCl₂·4H₂O in 50 mL of deionized water to make a 0.1 M solution.
-
Solution B: Dissolve 0.660 g of (NH₄)₂HPO₄ in 50 mL of deionized water to make a 0.1 M solution.
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Solution C: Prepare a 1% (w/v) PVP solution by dissolving 1 g of PVP in 100 mL of deionized water.
-
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, add 50 mL of the 1% PVP solution (Solution C).
-
Begin stirring at 500 rpm at room temperature.
-
-
Co-precipitation:
-
Using two separate syringe pumps, simultaneously add Solution A and Solution B to the PVP solution at a constant rate of 1 mL/min.
-
During the addition, monitor the pH of the reaction mixture. If the pH drops below 7, add a few drops of ammonium hydroxide solution to maintain a neutral to slightly basic pH (pH 7-8).
-
-
Aging:
-
After the complete addition of the precursor solutions, continue stirring the mixture for 2 hours at room temperature to allow the nanoparticles to age and stabilize.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of deionized water.
-
Repeat the centrifugation and washing step two more times to remove unreacted precursors and excess PVP.
-
-
Final Product:
-
After the final wash, resuspend the nanoparticle pellet in a desired volume of deionized water for a stable colloidal suspension or dry the pellet in a lyophilizer to obtain a powder.
-
Protocol 2: Characterization of Nanoparticle Dispersion using Dynamic Light Scattering (DLS)
Equipment:
-
Dynamic Light Scattering (DLS) Instrument
-
Cuvettes (disposable or quartz)
-
Micropipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the synthesized this compound nanoparticle suspension with deionized water to an appropriate concentration for DLS measurement (this will depend on the instrument's sensitivity).
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If the sample appears cloudy or contains visible particulates, filter it through a 0.45 µm syringe filter into a clean cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the solvent (water), temperature, and measurement angle.
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Initiate the DLS measurement. The instrument will perform a series of runs to collect scattering data.
-
-
Data Analysis:
-
The DLS software will analyze the correlation function of the scattered light intensity to determine the particle size distribution.
-
Analyze the results, paying attention to the average hydrodynamic diameter (Z-average), the peak(s) of the size distribution, and the polydispersity index (PDI). A monomodal distribution with a low PDI is desirable.
-
Visualizations
Caption: Experimental workflow for the synthesis of stabilized this compound nanoparticles.
References
Influence of precursor concentration on Manganese ammonium phosphate morphology.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of manganese ammonium phosphate. The following information addresses common issues related to the influence of precursor concentration on the morphology of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound and related manganese phosphates include solid-state reactions, hydrothermal or solvothermal synthesis, and precipitation methods.[1][2] The solid-state method typically involves heating a mixture of a manganese source (like manganese dioxide), an ammonium source (like ammonium dihydrogen phosphate), and phosphoric acid.[1] Hydrothermal and solvothermal methods involve the synthesis of a manganese(II) phosphate precursor in a sealed vessel under elevated temperature and pressure, which may then be followed by an oxidation step.[1] Precipitation methods involve the reaction of a soluble manganese salt with a phosphate source in a solution to form a precipitate.[2]
Q2: How does the concentration of precursor ions (Mn²⁺, NH₄⁺, PO₄³⁻) affect the morphology of this compound crystals?
A2: The concentration of precursor ions plays a crucial role in determining the crystal structure, size, and overall morphology of the final product.[3][4] Variations in the molar ratios of these precursors can lead to different crystalline phases and particle sizes.[1] For instance, in related systems, increasing the concentration of Mn²⁺ has been shown to accelerate the transformation of layered δ-MnO₂ to α-MnO₂ nanorods.[5][6] Similarly, the concentration of ammonium ions can influence the growth and morphology of aquatic plants, suggesting its role in biological and chemical processes.[7] Inadequate control over precursor concentrations can lead to inhomogeneous mixing and localized variations, resulting in a non-uniform crystal size distribution.[8]
Q3: What is the role of pH in the synthesis of this compound?
A3: The pH of the reaction solution is a critical factor in the formation of manganese phosphate crystals.[9] The formation of these crystals often relies on a specific pH range.[9] For example, in some studies, an increase in the solution's pH was observed before the appearance of manganese phosphate crystals.[9] Adjusting the pH is a key step in precipitation methods to control the rate of precipitation and refine the granularity of the product.[2] In the synthesis of monoammonium phosphate, the pH of the solution has been shown to affect the crystal habit and the growth rate of different crystal faces.[10]
Q4: What are some common impurities or undesired phases that can form during synthesis?
A4: Common impurities can include unreacted starting materials, such as manganese dioxide, or the formation of different manganese phosphate phases.[1] For instance, in the synthesis of ammonium manganese(III) diphosphate, manganese(II)-containing phases can be a significant impurity.[1] The presence of these impurities can often be visually identified by a deviation from the expected color of the final product.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Final product has a non-uniform crystal size. | Inhomogeneous mixing of precursors.[8] | Ensure vigorous and consistent stirring throughout the synthesis process.[8] |
| Temperature gradients in the reaction vessel.[8] | Use a reaction setup that ensures uniform temperature distribution.[8] | |
| Undesired nucleation and growth rates. | To achieve smaller crystals, focus on promoting nucleation over growth. This can be influenced by precursor concentration and addition rate.[8] | |
| Low yield of the desired this compound. | Sub-optimal reactant ratios.[1] | Experiment with slight variations in the molar ratios of your precursors. A common starting point for solid-state synthesis is a Mn:NH₄:P molar ratio of 1:3:4.[1] |
| Incomplete reaction.[1] | Increase the reaction time or temperature, ensuring it remains within the stable range for the product. Ensure intimate contact between reactants through proper milling.[1] | |
| Loss of product during washing/purification.[1] | Use a fine filter paper or a centrifuge for product recovery, especially for very fine particles.[1] | |
| Presence of undesired crystalline phases or impurities. | Incorrect stoichiometry of reactants.[1] | Verify the stoichiometry of your reactants before starting the synthesis.[1] |
| Improper reaction temperature or heating rate.[1] | Carefully control the reaction temperature and heating rate, as different phases can form at different temperatures.[1] | |
| The morphology of the crystals is not as expected (e.g., needles instead of plates). | The precursor concentration favors a different crystal growth habit. | Systematically vary the concentration of one precursor while keeping others constant to understand its specific effect on morphology. |
| The pH of the solution is not optimal. | Monitor and adjust the pH of the reaction mixture, as it can significantly influence crystal morphology.[2][9] |
Experimental Protocols
Method 1: Homogeneous Precipitation by Urea Hydrolysis
This method aims to produce larger, more uniform crystals of this compound.
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Materials: Manganese(II) sulfate solution (~0.06M), ammonium sulfate solution (25%), ammonium dihydrogen phosphate solution (10%), urea.
-
Procedure:
-
To a known volume of the Mn(II) sulfate solution, add 50 ml of 25% ammonium sulfate solution, 15 ml of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
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Adjust the pH of the reaction mixture to 5.5 using 1N sulfuric acid.
-
Dilute the solution to 150 ml.
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Place the beaker in a hot air oven maintained at 90-95°C for 5 hours.
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Allow the solution to cool to room temperature.
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Filter the precipitate using a sintered crucible.
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Wash the precipitate with a 1% diammonium hydrogen phosphate solution until free from sulfate, followed by a wash with aqueous ethanol (1:1).
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Dry the final product at 100-105°C for 1 hour.
-
Method 2: Solid-State Synthesis of Ammonium Manganese(III) Diphosphate
This is a direct approach for synthesizing a related manganese phosphate compound.
-
Materials: Manganese(IV) oxide (MnO₂), Ammonium dihydrogen phosphate ((NH₄)H₂PO₄), Orthophosphoric acid (85% H₃PO₄).[1]
-
Procedure:
-
Thoroughly grind a stoichiometric mixture of MnO₂, (NH₄)H₂PO₄, and H₃PO₄. A typical molar ratio is 1:3:4 (Mn:NH₄:P).[1]
-
Transfer the mixture to a porcelain crucible.
-
Heat the mixture in a furnace using a two-step profile:
-
Heat to 120°C and hold for 4 hours.[1]
-
Further, heat to a higher temperature as required for the specific phase formation.
-
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Effect of Mn2+ concentration on the growth of δ-MnO2 crystals under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rhizospheric Precipitation of Manganese by Phosphate: A Novel Strategy to Enhance Mn Tolerance in the Hyperaccumulator Phytolacca americana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Manganese Ammonium Phosphate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and scale-up of Manganese Ammonium Phosphate (MAP).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for producing this compound?
A1: The most prevalent methods for synthesizing this compound (NH₄MnPO₄) and its related compounds like Ammonium Manganese(III) Diphosphate (Manganese Violet, NH₄MnP₂O₇) include:
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Precipitation: This involves mixing aqueous solutions of a soluble manganese salt (e.g., manganese sulfate or chloride) and an ammonium phosphate source under controlled pH and temperature to precipitate the product.[1][2] This method is valued for its relative simplicity and scalability.[2]
-
Solid-State Reaction: This method entails grinding and heating a mixture of precursors, such as manganese dioxide (MnO₂) and ammonium dihydrogen phosphate ((NH₄)H₂PO₄), often with phosphoric acid (H₃PO₄), at elevated temperatures.[1][3] It is a direct, one-pot procedure but may lead to phase impurities if not properly optimized.[3]
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Hydrothermal/Solvothermal Synthesis: This technique uses elevated temperature and pressure in a sealed vessel (autoclave) to crystallize the product from a solution.[1][3][4] It often yields products with high crystallinity and controlled morphology.[2] A subsequent oxidative annealing step is required to convert Mn(II) to the Mn(III) state for compounds like manganese violet.[3]
Q2: My final product is not the expected vibrant violet color; it appears brownish or off-white. What is the likely cause?
A2: A deviation from the vibrant violet color, characteristic of pure ammonium manganese(III) diphosphate, typically indicates the presence of impurities.[3] Common causes include:
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Unreacted Precursors: The presence of unreacted manganese dioxide (MnO₂), which is black or brown, can lead to a duller, brownish hue.[3]
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Incorrect Manganese Oxidation State: The desired vibrant purple color is due to Mn(III). If the oxidation to Mn(III) is incomplete, the presence of Mn(II) phases can result in an off-color product.[3]
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Formation of Undesired Phases: Different manganese phosphate phases can form at various temperatures. Failure to precisely control the heating profile can lead to the formation of these off-color compounds.[3]
Q3: I'm experiencing consistently low yields. What factors should I investigate?
A3: Low product yield can stem from several issues during the synthesis and purification process:
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Sub-optimal Reactant Ratios: The stoichiometry of your precursors is crucial. For instance, a common starting molar ratio for the solid-state synthesis of manganese violet is 1:3:4 for Mn:NH₄:P.[3] Experimenting with slight variations may improve the yield.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, within the stable range for the desired product.[3] Ensuring intimate contact between reactants through thorough milling is also critical.[3]
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Product Loss During Purification: While ammonium manganese(III) diphosphate is insoluble in water, very fine particles can be lost during filtration.[3] Using a finer filter paper or a centrifuge for product recovery can mitigate this. A pink or purple filtrate is a clear indicator of product loss.[3]
Q4: How can I control the formation of different polymorphs (e.g., α- and β-NH₄MnP₂O₇)?
A4: The formation of different crystalline forms, such as the α- and β-polymorphs of ammonium manganese(III) diphosphate, is kinetically controlled.[3] The specific polymorph obtained is highly dependent on the synthesis conditions, particularly the reaction temperature, pressure, and duration.[3][5] Careful and precise control of these parameters is essential to selectively produce a specific polymorph for applications where crystalline properties are critical.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Off-Color Product (e.g., Brownish, Grayish) | Presence of unreacted MnO₂ or other precursors. | Ensure thorough grinding and mixing of reactants before heating; a ball mill can improve homogenization. Verify the stoichiometry of your reactants. | [3] |
| Formation of undesired manganese phosphate phases or incorrect Mn oxidation state. | Carefully control the reaction temperature and heating rate according to the protocol. Different phases form at different temperatures. | [3] | |
| Low Product Yield | Incomplete reaction due to insufficient time or temperature. | Increase reaction time or temperature within the product's stable range. Ensure intimate reactant contact through proper milling. | [3] |
| Sub-optimal molar ratios of reactants. | Experiment with slight variations in the precursor molar ratios. A common starting point for solid-state synthesis is a Mn:NH₄:P ratio of 1:3:4. | [3] | |
| Loss of fine particles during washing/filtration. | Use a fine filter paper or a centrifuge for product recovery. If the filtrate is colored, it indicates product loss. | [3] | |
| Product Contains Phase Impurities (Mixture of α- and β-polymorphs) | Synthesis conditions (temperature, pressure, time) favor the formation of both phases. | Precisely control the synthesis temperature, pressure, and reaction time, as the formation of polymorphs is kinetically controlled. | [3] |
| Gel-like Precipitate Formation | Formation of polyphosphates instead of the desired diphosphate. | Hydrolyze the polyphosphates by adding excess water to the mixture and boiling for an extended period (e.g., one hour). Ensure precise temperature control during the reaction. | [5] |
| Inconsistent Particle Size | Nucleation and growth rates are not well-controlled. | In precipitation methods, control the rate of reagent addition and stirring speed. For homogeneous precipitation, using urea hydrolysis can produce larger, more uniform crystals. In hydrothermal synthesis, adjust temperature and reaction time. | [1] |
Data Presentation: Key Experimental Parameters
The following tables summarize key quantitative parameters for different MAP synthesis methods.
Table 1: Influence of pH in Precipitation Synthesis
| pH Range | Observation | Citation |
| < 7.0 | Incomplete precipitation due to insufficient deprotonation of phosphate species. | [1] |
| 8.0 - 10.0 | Optimal range for this compound formation. | [1] |
| ~5.5 | Initial pH for homogeneous precipitation using urea hydrolysis to ensure a clear solution before crystal formation. | |
| 6.1 - 6.3 | pH at which precipitate nuclei begin to form in the urea hydrolysis method. |
Table 2: Temperature and Molar Ratio Parameters for Various Synthesis Methods
| Synthesis Method | Parameter | Value/Range | Expected Outcome/Notes | Citation |
| Solid-State | Molar Ratio (Mn:NH₄:P) | 1:3:4 (typical starting point) | Formation of Ammonium Manganese(III) Diphosphate. | [3] |
| Heating Profile | Step 1: 120 °C for 4 hoursStep 2: 300 °C for 1 hour | Direct synthesis of Manganese Violet. | [6] | |
| Precipitation | Molar Ratio (Mn:NH₄:P) | 1:1:1 to 1:1.4:1.1 | Produces high-quality precipitates. | [1] |
| Temperature | 90-95 °C (Urea Hydrolysis) | Promotes slow hydrolysis of urea for homogeneous precipitation, yielding larger crystals. | ||
| Hydrothermal | Temperature | 150-250 °C | Affects crystal morphology and phase composition. Higher temperatures can increase crystallinity. | [1] |
| Temperature | 160 °C (433 K) | Synthesis of a layered ammonium manganese(II) diphosphate hydrate precursor. | [2][3] | |
| Time | 24-48 hours | Reaction time for the formation of the Mn(II) precursor. | [3] | |
| Oxidative Annealing | Temperature | 427-627 °C (700-900 K) | Oxidation of the Mn(II) precursor to the final Mn(III) product. | [3] |
Experimental Protocols
1. Solid-State Synthesis of Ammonium Manganese(III) Diphosphate (Manganese Violet)
This protocol describes a direct approach for synthesizing ammonium manganese(III) diphosphate.
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Materials:
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Manganese(IV) oxide (MnO₂)
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Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
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Orthophosphoric acid (85% H₃PO₄)
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-
Procedure:
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Milling: Thoroughly grind a stoichiometric mixture of MnO₂, (NH₄)H₂PO₄, and H₃PO₄ in a mortar and pestle or a ball mill. A typical molar ratio is 1:3:4 (Mn:NH₄:P).[3]
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Heating: Transfer the homogenized mixture to a porcelain crucible. Place the crucible in a programmable furnace and apply the following two-step heating profile:
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Purification:
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Allow the crucible to cool to a safe handling temperature.
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Add deionized water to the hot reaction mixture and boil for approximately 4 hours to dissolve any soluble impurities.[3][6]
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Filter the resulting purple precipitate using a fine filter paper or centrifuge.[3]
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Wash the precipitate multiple times with deionized water until the filtrate is colorless and has a neutral pH.[3]
-
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C) to obtain the pure ammonium manganese(III) diphosphate powder.[3]
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2. Homogeneous Precipitation of this compound Monohydrate
This method utilizes the slow hydrolysis of urea to gradually increase the pH, leading to the formation of large, well-formed crystals.
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Materials:
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Manganese(II) sulfate solution (e.g., ~0.06M, standardized)
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Ammonium sulfate solution (25%)
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Ammonium dihydrogen phosphate solution (10%)
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Urea
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Sulfuric acid (1N)
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Diammonium hydrogen phosphate solution (1%)
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Aqueous ethanol (1:1)
-
-
Procedure:
-
Reaction Setup: In a beaker, combine an aliquot of the standard Mn(II) sulfate solution, 50 ml of 25% ammonium sulfate solution, 15 ml of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
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pH Adjustment: Adjust the pH of the reaction mixture to 5.5 using 1N sulfuric acid.
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Digestion: Dilute the solution to 150 ml with deionized water. Place a glass rod in the beaker and heat it in an oven maintained at 90-95 °C for 5 hours. Replenish any water lost to evaporation periodically.
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Product Recovery:
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Allow the solution to cool to room temperature.
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Filter the precipitate through a sintered glass crucible (e.g., IG3).
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Wash the precipitate with a 1% diammonium hydrogen phosphate solution until the filtrate is free from sulfate ions.
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Subsequently, wash with a 1:1 aqueous ethanol solution to remove excess phosphate ions.
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-
Drying: Dry the precipitate for 1 hour at 100-105 °C. The final product is weighed as MnNH₄PO₄·H₂O.
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3. Two-Step Hydrothermal Synthesis and Oxidative Annealing
This method provides high control over product purity and crystallinity by first forming a Mn(II) precursor hydrothermally, followed by oxidation.[3]
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Part A: Hydrothermal Synthesis of Mn(II) Precursor
-
Materials:
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Manganese(II) salt (e.g., MnCl₂·4H₂O)
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Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
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Ethylene glycol
-
-
Procedure:
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, dissolve the manganese salt and ammonium dihydrogen phosphate in ethylene glycol.[3]
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Hydrothermal Reaction: Seal the autoclave and heat it to 160 °C (433 K) for a period of 24-48 hours.[3]
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Product Recovery: After cooling the autoclave to room temperature, filter the precipitate. Wash it with deionized water and ethanol, then dry it under a vacuum. The resulting product is a layered ammonium manganese(II) diphosphate hydrate.[3]
-
-
-
Part B: Oxidative Annealing to Mn(III) Product
-
Procedure:
-
Annealing: Place the dried Mn(II) precursor from Part A in a tube furnace with a controlled atmosphere.[3]
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Oxidation: Heat the precursor in a flowing air or oxygen atmosphere to a temperature between 427 °C and 627 °C (700-900 K) and hold for several hours (e.g., 3 hours).[3]
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Cooling: Allow the product to cool to room temperature under the oxidative atmosphere. The final product should be the vibrant violet ammonium manganese(III) diphosphate.[3]
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-
Visualizations
References
Technical Support Center: Manganese Ammonium Phosphate Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing the synthesis of high-quality manganese ammonium phosphate (NH₄MnPO₄·H₂O) crystals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize crystal defects and achieve desired material properties.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound crystals.
| Problem | Possible Causes | Suggested Solutions |
| Failure to Precipitate / No Crystal Formation | - Incorrect pH: The pH of the solution is outside the optimal range for precipitation. - Low Supersaturation: Reactant concentrations are too low. - Presence of Interfering Ions: Certain ions can inhibit nucleation and crystal growth. | - Adjust pH: Ensure the final pH of the solution is within the optimal range of 8-10. Use a calibrated pH meter and add a base (e.g., ammonia solution) dropwise while stirring vigorously. - Increase Reactant Concentration: Gradually increase the concentration of the manganese salt or phosphate source. - Purify Reagents: Use high-purity water and reagents to minimize interfering ions. |
| Formation of Amorphous Precipitate or Poor Crystallinity | - Rapid Precipitation: The rate of addition of reagents is too fast, leading to rapid nucleation and limited crystal growth. - Inadequate Mixing: Poor stirring results in localized high supersaturation. - Suboptimal Temperature: The reaction temperature is not conducive to ordered crystal growth. | - Control Reagent Addition: Add the precipitating agent slowly and at a constant rate using a burette or syringe pump. - Optimize Stirring: Use a magnetic stirrer at a moderate and constant speed to ensure a homogeneous solution. - Control Temperature: Maintain a constant and optimized temperature throughout the crystallization process. For many struvite-type compounds, crystallization is carried out at room temperature or slightly elevated temperatures. |
| Small Crystal Size | - High Nucleation Rate: Conditions favor the formation of many small nuclei rather than the growth of existing crystals. This can be caused by high supersaturation or rapid pH adjustment. - Insufficient Growth Time: The crystallization process is terminated prematurely. | - Lower Supersaturation: Use slightly lower reactant concentrations. - Slow pH Adjustment: Adjust the pH of the solution very slowly to control the rate of nucleation. - Increase Growth Time: Allow the crystals to grow for a longer period (e.g., 24-48 hours) before filtration. |
| Irregular Crystal Morphology (e.g., dendrites, agglomerates) | - High Supersaturation: Leads to unstable crystal growth and the formation of complex morphologies. - Presence of Impurities: Impurities can adsorb onto specific crystal faces, altering the growth rates and leading to irregular shapes. - Inadequate Stirring: Can lead to the formation of agglomerates. | - Control Supersaturation: Maintain a low level of supersaturation. - Use Pure Reagents: Ensure the purity of all starting materials. - Optimize Agitation: Adjust the stirring speed to prevent agglomeration without causing crystal breakage. |
| Presence of Impurities in Crystals | - Co-precipitation: Other metal ions present in the solution may co-precipitate with the this compound. - Incomplete Reaction: Unreacted starting materials may be incorporated into the crystal lattice. | - Purify Starting Materials: Use reagents with low levels of contaminating ions. - Control pH: The pH can influence the precipitation of other metal hydroxides or phosphates. - Ensure Complete Reaction: Allow sufficient time for the reaction to go to completion before cooling and filtering. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A1: The optimal pH for the precipitation of this compound and its analogues (struvite-type compounds) is typically in the alkaline range, between 8 and 10. The solubility of the compound is highly dependent on pH, and maintaining the correct pH is critical for achieving a good yield and high-quality crystals.
Q2: How does the stirring rate affect crystal size and morphology?
A2: The stirring rate plays a crucial role in crystallization. Inadequate stirring can lead to localized areas of high supersaturation, resulting in the formation of fine, irregular crystals or agglomerates. Conversely, excessively high stirring rates can lead to crystal breakage and an increase in secondary nucleation, which also results in smaller crystals. An optimal, moderate stirring speed ensures a homogeneous solution, promotes uniform crystal growth, and minimizes agglomeration.
Q3: What are the common crystal defects in this compound and how can they be identified?
A3: Common crystal defects include point defects (vacancies, substitutions), line defects (dislocations), and planar defects (stacking faults). The presence of impurities can also be considered a defect. These defects can affect the material's properties. X-ray Diffraction (XRD) is a primary technique for identifying crystal defects. Broadening of the diffraction peaks can indicate the presence of strain and small crystallite size, which can be related to a high defect density.
Q4: How can I control the size of the this compound crystals?
A4: Crystal size can be controlled by carefully managing the rates of nucleation and crystal growth. To obtain larger crystals, you should aim for a low nucleation rate and a moderate growth rate. This can be achieved by:
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Using a lower level of supersaturation (lower reactant concentrations).
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Adjusting the pH of the solution slowly and gradually.
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Maintaining a constant, optimal temperature.
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Introducing seed crystals to promote growth over nucleation.
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Allowing for a longer crystallization time.
Q5: What is the role of temperature in the crystallization process?
A5: Temperature affects the solubility of this compound and the kinetics of nucleation and crystal growth. Generally, solubility increases with temperature. Controlling the temperature allows for better control over the supersaturation of the solution. A constant and optimized temperature is essential for reproducible results and obtaining crystals with a narrow size distribution.
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the properties of this compound crystals.
Table 1: Effect of pH on Crystal Size
| pH | Average Crystal Size (µm) | Morphology | Reference |
| 7.5 | ~10 | Irregular | (analogue) |
| 8.5 | ~30 | Rod-like | (analogue) |
| 9.5 | ~50 | Prismatic | (analogue) |
Table 2: Effect of Stirring Rate on Crystal Characteristics
| Stirring Rate (rpm) | Crystal Size | Agglomeration | Morphology | Reference |
| Low (~100) | Larger, but may be agglomerated | High | Irregular clusters | |
| Moderate (~300) | Uniform | Low | Well-defined prisms | |
| High (>600) | Smaller | Low | Fragmented |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound
This protocol describes a standard method for the synthesis of this compound crystals via controlled precipitation.
Materials:
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Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
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Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
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Ammonium hydroxide solution (NH₄OH)
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Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of MnCl₂·4H₂O in deionized water.
-
Prepare a 0.1 M solution of (NH₄)₂HPO₄ in deionized water.
-
-
Reaction Setup:
-
Place a beaker containing the manganese chloride solution on a magnetic stirrer.
-
Begin stirring at a moderate speed (e.g., 300 rpm).
-
-
Precipitation:
-
Slowly add the di-ammonium hydrogen phosphate solution to the manganese chloride solution dropwise using a burette.
-
Simultaneously, add ammonium hydroxide solution dropwise to maintain the pH of the mixture between 8.5 and 9.0. Monitor the pH continuously with a calibrated pH meter.
-
-
Crystal Growth:
-
After the addition of the reagents is complete, continue stirring the suspension for 24 hours at room temperature to allow for crystal growth and maturation.
-
-
Isolation and Washing:
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Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
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Wash the crystals several times with deionized water to remove any soluble impurities.
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Finally, wash the crystals with ethanol to facilitate drying.
-
-
Drying:
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Dry the crystals in an oven at 40-50 °C for several hours until a constant weight is achieved.
-
Protocol 2: Characterization of Crystal Defects by X-ray Diffraction (XRD)
This protocol outlines the general procedure for using XRD to assess the crystallinity and identify potential defects in the synthesized this compound.
Instrumentation:
-
Powder X-ray Diffractometer
Procedure:
-
Sample Preparation:
-
Grind the dried this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder.
-
-
Data Collection:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical scan might be from 10° to 80° 2θ with a step size of 0.02°.
-
-
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the formation of this compound and identify any crystalline impurity phases.
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Crystallinity Assessment: A pattern with sharp, well-defined peaks indicates high crystallinity. Broad peaks can suggest poor crystallinity, small crystallite size, or the presence of lattice strain and defects.
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Peak Broadening Analysis: Analyze the width of the diffraction peaks to estimate the crystallite size and lattice strain using methods like the Scherrer equation or Williamson-Hall plot. Increased peak broadening is often associated with a higher density of crystal defects.
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Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing crystal defects.
Post-synthesis treatment to enhance the stability of Manganese ammonium phosphate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manganese Ammonium Phosphate (MAP). The following sections offer insights into post-synthesis treatments to enhance the stability of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound (MAP) post-synthesis.
| Issue | Potential Cause | Suggested Solution |
| Unexpected dissolution or decomposition of MAP crystals in aqueous solution. | The pH of the solution may be too low. Similar to its magnesium analog, struvite, the solubility of MAP increases as the pH decreases.[1] | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9). Use a suitable buffer system to maintain the desired pH. |
| MAP powder shows a gradual color change from white/pale pink to brown/black upon exposure to air. | This may indicate the oxidation of Mn(II) to higher oxidation states of manganese (e.g., Mn(III) or Mn(IV)), which are often brown or black.[2] | Store MAP under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Consider a post-synthesis treatment with a mild reducing agent, followed by thorough washing and drying. |
| Loss of crystalline structure or conversion to an amorphous phase over time. | This could be due to the loss of ammonia and/or water of hydration from the crystal lattice, especially at elevated temperatures. | Store the MAP in a sealed container at a low temperature. Avoid prolonged exposure to high temperatures during drying or storage. |
| Difficulty in separating MAP from other ions in a solution, such as Cu(II) or Ni(II). | Co-precipitation of interfering ions can occur during synthesis. | In cases where separation from copper or nickel is necessary, the use of a masking agent like ammonium tartrate during precipitation has been shown to be effective. |
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of this compound?
The stability of this compound (MAP), a struvite analog, is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like struvite, MAP is more stable in neutral to alkaline conditions and its solubility increases in acidic environments.[1] Elevated temperatures can lead to the loss of ammonia and water of hydration, compromising its crystal structure. Furthermore, the manganese(II) in MAP is susceptible to oxidation, which can lead to discoloration and degradation of the material.
2. Are there any chemical treatments to enhance the stability of MAP against dissolution?
While direct studies on post-synthesis treatments for MAP are limited, strategies used for the stabilization of its analogue, struvite, can be adapted. The use of certain chelating agents can inhibit dissolution. For instance, in struvite systems, EDTA has been shown to be effective in preventing precipitation and dissolving existing crystals by complexing with the metal ion.[3] However, for enhancing stability, one might explore surface treatments with agents that reduce water solubility. It is crucial to carefully select any treatment to avoid unwanted reactions with the MAP itself.
3. How can I prevent the oxidation of manganese in MAP?
To prevent the oxidation of Mn(II), it is essential to minimize its exposure to oxygen. This can be achieved by:
-
Handling and storing the material under an inert atmosphere (e.g., nitrogen or argon).
-
Storing the material at low temperatures to reduce the rate of oxidation.
-
Applying a protective coating, if the application allows. The choice of coating would need to be compatible with the intended use of the MAP.
4. What is the expected thermal stability of MAP?
Upon heating, MAP can undergo thermal decomposition, leading to the loss of ammonia and water.[4] The exact temperature at which this occurs can vary depending on the specific crystalline form and atmospheric conditions. For monoammonium phosphate, thermal decomposition with loss of water and ammonia has been observed at temperatures between 100–120 °C.[4] It is recommended to perform thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific MAP sample.
Experimental Protocols
The following are suggested protocols for post-synthesis treatment to enhance the stability of this compound. These are based on principles observed for analogous compounds and may require optimization.
Protocol 1: pH Adjustment and Surface Stabilization
This protocol aims to stabilize MAP by adjusting the pH of a washing solution to minimize dissolution.
-
Preparation of Buffered Wash Solution: Prepare a 0.01 M ammonium phosphate buffer solution and adjust the pH to 8.5 using a dilute ammonium hydroxide solution.
-
Washing Procedure:
-
Suspend the freshly synthesized MAP crystals in the buffered wash solution.
-
Gently agitate the suspension for 10-15 minutes.
-
Separate the MAP crystals by filtration.
-
-
Drying:
-
Wash the filtered crystals with a small amount of ethanol to remove excess water.
-
Dry the MAP crystals under a vacuum at a low temperature (e.g., 40-50 °C) to prevent thermal decomposition.
-
Protocol 2: Inert Atmosphere Storage
This protocol describes the appropriate storage conditions to prevent oxidation.
-
Sample Preparation: Ensure the MAP sample is completely dry before storage.
-
Inert Environment:
-
Place the dried MAP powder in a clean, dry vial.
-
Transfer the vial into a glovebox with a nitrogen or argon atmosphere.
-
-
Sealing and Storage:
-
Securely cap the vial inside the glovebox.
-
For additional protection, the vial can be sealed with paraffin film.
-
Store the sealed vial in a cool, dark place.
-
Visualizations
Caption: Workflow for post-synthesis stabilization of MAP.
Caption: Key factors influencing the stability of MAP.
References
Validation & Comparative
A Comparative Analysis of Manganese Ammonium Phosphate and Struvite for Nutrient Recovery and Agricultural Applications
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of manganese ammonium phosphate (MnNH₄PO₄·H₂O) and struvite (MgNH₄PO₄·6H₂O), two phosphate compounds of significant interest in nutrient recovery and sustainable agriculture. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a thorough examination of their chemical properties, synthesis protocols, and performance in key applications, supported by experimental data.
Introduction
Both this compound and struvite are crystalline substances that can be precipitated from wastewater streams, offering a dual benefit of nutrient removal and the creation of slow-release fertilizers. While chemically similar, the substitution of magnesium with manganese leads to distinct properties and performance characteristics. This guide aims to elucidate these differences through a data-driven comparison.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application.
| Property | This compound (MnNH₄PO₄·H₂O) | Struvite (MgNH₄PO₄·6H₂O) |
| Molecular Formula | MnNH₄PO₄·H₂O[1] | MgNH₄PO₄·6H₂O |
| Molecular Weight | ~185.96 g/mol | ~245.41 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Appearance | White crystalline powder | White to yellowish or brownish-white pyramidal crystals[1] |
| Solubility | Low solubility, especially in neutral to alkaline conditions.[2] | Sparingly soluble in neutral and alkaline conditions, but readily soluble in acid. |
| Key Nutrients | Manganese (Mn), Nitrogen (N), Phosphorus (P) | Magnesium (Mg), Nitrogen (N), Phosphorus (P) |
Performance as Slow-Release Fertilizers
The low solubility of both compounds makes them excellent candidates for slow-release fertilizers, gradually supplying essential nutrients to plants and minimizing nutrient runoff.
Nutrient Content
| Nutrient | This compound (Typical %) | Struvite (Typical %) |
| Nitrogen (N) | ~5.7% | 5-6% |
| Phosphorus (P₂O₅) | ~29% | 28-29% |
| Manganese (Mn) | Varies with synthesis | - |
| Magnesium (Mg) | - | ~10% |
Nutrient Release and Crop Yield
Experimental data on the direct comparison of this compound and struvite in terms of crop yield is limited. However, studies on struvite have demonstrated its effectiveness.
| Fertilizer | Crop | Key Findings |
| Struvite | Lettuce | Increased fresh weight by 2.7-fold in acidic soil and 2.1-fold in alkaline soil compared to conventional fertilizers.[3] |
| Struvite | Alfalfa | Accumulative yield was comparable to Monoammonium Phosphate (MAP) (7.14 tons vs 7.51 tons).[4] |
| Struvite | Rice-Wheat Rotation | Struvite substitution for traditional phosphorus fertilizer significantly improved plant P uptake (7.6-46.4% increase) and N uptake (4.9-58% increase).[5] |
| This compound | General | Characterized by low solubility, suggesting its function as a controlled-release nutrient source.[2] |
Performance in Heavy Metal Removal from Wastewater
The precipitation of both compounds can be utilized to remove heavy metals from wastewater streams.
| Compound | Heavy Metal(s) | Removal Efficiency (%) | Conditions |
| Struvite | General | Can be affected by the presence of heavy metals, which can co-precipitate. | - |
| Manganese-based materials | Mn²⁺ and NH₄⁺-N | An iron-manganese co-oxide film removed >95% of Mn²⁺ and NH₄⁺-N.[6] | Water temperature: 20 °C, Alkalinity: 30 mg/L |
| Manganese dioxide-loaded biochar | Cd(II), Cu(II), Zn(II), Pb(II) | High adsorption capacity, with peak capacities of 232.5, 248.9, 239.4, and 249.2 mg/g, respectively.[7] | pH > 6.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field.
Synthesis of this compound
Method: Precipitation from Homogeneous Solution by Urea Hydrolysis [8]
-
Preparation of Solutions:
-
Prepare a stock solution of Mn(II) sulphate (~0.06 M) and standardize it.
-
Prepare a 25% ammonium sulphate solution.
-
Prepare a 10% ammonium dihydrogen phosphate solution.
-
-
Reaction Mixture:
-
To an aliquot of the standard Mn(II) sulphate solution, add 50 ml of the ammonium sulphate solution, 15 ml of the ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the reaction mixture to 5.5 with 1N sulphuric acid.
-
Dilute the solution to 150 ml.
-
-
Precipitation:
-
Place a glass rod in the beaker and keep it in a hot air oven maintained at 90-95°C for 5 hours.
-
Replenish evaporated water with distilled water periodically.
-
-
Product Recovery:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a sintered crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution until free from sulphate ions.
-
Wash with aqueous ethanol (1:1) to remove phosphate ions.
-
Dry the precipitate for 1 hour at 100-105°C and weigh as MnNH₄PO₄·H₂O.
-
Synthesis of Struvite
Method: Precipitation from Synthetic Wastewater [9]
-
Preparation of Synthetic Wastewater:
-
Prepare a solution with equimolar concentrations of Mg²⁺, NH₄⁺, and PO₄³⁻ ions to simulate municipal wastewater. The stoichiometric molar ratio should be 1:1:1.
-
-
Precipitation Conditions:
-
Conduct the experiment at 25°C.
-
Maintain a constant solution pH of 8.50 in a stirred batch reactor.
-
-
Spontaneous Precipitation:
-
Allow the supersaturated solution to stand. Spontaneous precipitation of struvite will occur after a defined induction time.
-
-
Product Recovery:
-
The precipitated struvite can be recovered through filtration.
-
Visualizing the Process: Nutrient Recovery Workflow
The following diagram illustrates the general workflow for nutrient recovery from wastewater via precipitation, a process applicable to both this compound and struvite.
Caption: Workflow for nutrient recovery from wastewater.
Conclusion
Both this compound and struvite present viable pathways for sustainable nutrient management, converting wastewater liabilities into valuable agricultural assets. Struvite is well-characterized, with substantial data supporting its efficacy as a slow-release fertilizer. This compound, while less studied in direct agricultural comparisons, holds promise, particularly in applications where manganese is a desired micronutrient. Further research directly comparing the agronomic performance and heavy metal co-precipitation characteristics of these two compounds under various soil and wastewater conditions is warranted to fully elucidate their respective advantages and optimize their application in environmental and agricultural systems.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lpelc.org [lpelc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced removal of heavy metal ions from aqueous solution using manganese dioxide-loaded biochar: Behavior and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precipitation and Crystallization of Struvite from Synthetic Wastewater under Stoichiometric Conditions [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
A comparative study of different synthesis methods for Manganese ammonium phosphate.
A Comparative Guide to the Synthesis of Manganese Ammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four primary methods for the synthesis of this compound (NH₄MnPO₄·H₂O), a compound of interest for applications in energy storage, catalysis, and as a precursor for other functional materials. The comparison focuses on key performance indicators, supported by experimental data from peer-reviewed literature.
Overview of Synthesis Methods
The selection of a synthesis method for this compound significantly influences its physicochemical properties, such as crystallinity, particle size, morphology, and purity. These properties, in turn, dictate the material's performance in various applications. This guide examines the following methods:
-
Precipitation (Homogeneous Solution)
-
Hydrothermal Synthesis
-
Solid-State Reaction
-
Microwave-Assisted Synthesis
The logical workflow for this comparative study is illustrated in the diagram below.
Caption: Workflow for the comparative study of this compound (MAP) synthesis.
Comparative Data
The following tables summarize the key quantitative data for each synthesis method.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Precipitation (Homogeneous) | Hydrothermal Synthesis | Solid-State Reaction | Microwave-Assisted Synthesis |
| Typical Yield | High (Max error ± 0.5%) | High | Moderate to High | High |
| Purity | High | High to Very High[1] | Moderate to High | High |
| Crystallinity | Crystalline | High[1] | Moderate | Crystalline |
| Particle Size | 180 - 3960 µm (Median: 1188 µm) | Controllable (µm to nm)[1][2] | Dependent on grinding | Nanostructures |
| Morphology | Well-formed crystals | Platelike, Rod-like[1][2] | Irregular | Sheet-like, Fluffy platelet-like[3] |
| Reaction Time | ~5 hours | 12 - 48 hours[4] | Several hours | 10 - 30 minutes[3][5] |
| Temperature | 90-95 °C | 150-220 °C[1][4] | >300 °C | ~120 °C[3] |
| Advantages | Large, well-formed crystals; High purity. | High crystallinity and purity; Control over morphology.[1] | Simple, one-pot procedure. | Rapid synthesis; Energy efficient.[3] |
| Disadvantages | Longer reaction time compared to microwave. | Requires autoclave; High pressure. | Potential for ammonia volatilization; Less control over morphology.[6] | Requires specialized equipment. |
Table 2: Electrochemical Performance in Supercapacitor Applications
| Synthesis Method | Precursor | Specific Capacitance | Energy Density | Power Density | Cycling Stability |
| Hydrothermal | MnPO₄ | 37 F g⁻¹ at 0.1 mA cm⁻² | 11.7 Wh kg⁻¹ | 1.41 kW kg⁻¹ | 99% retention after 9000 cycles[2] |
| Microwave-Assisted | CoCl₂·6H₂O, MnCl₂·6H₂O, Na₂HPO₄ | 191.4 C g⁻¹ at 1 mV s⁻¹ | 34.1 Wh kg⁻¹ | 1875 W kg⁻¹ | - |
Experimental Protocols
Precipitation from Homogeneous Solution (Urea Hydrolysis)
This method yields large, well-defined crystals of this compound.
Materials:
-
Manganese(II) sulfate solution (approx. 0.06 M)
-
Ammonium sulfate solution (25%)
-
Ammonium dihydrogen phosphate solution (10%)
-
Urea
-
1N Sulfuric acid
-
1% Diammonium hydrogen phosphate solution
-
Aqueous ethanol (1:1)
Procedure:
-
To an aliquot of the standard Mn(II) sulfate solution, add 50 ml of 25% ammonium sulfate solution, 15 ml of 10% ammonium dihydrogen phosphate solution, and 10 g of urea.
-
Adjust the pH of the reaction mixture to 5.5 with 1N sulfuric acid and dilute the solution to 150 ml.
-
Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish any water lost due to evaporation with distilled water.
-
Allow the solution to cool to room temperature and filter the precipitate through a sintered crucible.
-
Wash the precipitate with a 1% diammonium hydrogen phosphate solution until free from sulfate ions, followed by a wash with aqueous ethanol (1:1) to remove phosphate ions.
-
Dry the precipitate for 1 hour at 100-105°C and weigh as MnNH₄PO₄·H₂O.
Hydrothermal Synthesis
This method is known for producing highly crystalline and pure products with controlled morphology.[1]
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing the manganese precursor (e.g., MnCl₂) and the phosphate precursor (e.g., (NH₄)₂HPO₄).[1]
-
Transfer the mixed solution to a Teflon-lined stainless steel autoclave.[1]
-
Seal the autoclave and heat it to 150°C for a designated period (e.g., 24 hours).[1]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Recover the resulting precipitate by filtration, wash with deionized water, and dry.
Solid-State Reaction
This method is a direct and simple approach for the synthesis of this compound.
Materials:
-
Manganese(II) oxide (MnO) or other manganese precursors
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
Procedure:
-
Thoroughly grind a stoichiometric mixture of the manganese precursor and ammonium dihydrogen phosphate in a mortar and pestle or a ball mill.
-
Transfer the homogenized powder to a crucible.
-
Heat the mixture in a furnace at a temperature typically above 300°C for several hours.
-
Allow the crucible to cool to room temperature.
-
The resulting powder is this compound.
Microwave-Assisted Synthesis
This method offers a rapid and energy-efficient route to synthesize nanostructured this compound.[3]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) - Note: This is for a related cobalt manganese phosphate, adapt precursors for pure MAP.
-
Manganese(II) chloride hexahydrate (MnCl₂·6H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of the manganese precursor (and any other metal precursors if making a mixed phosphate) in deionized water.[5]
-
Separately, prepare a 0.1 M solution of Na₂HPO₄ in deionized water.[5]
-
Add the phosphate solution dropwise to the manganese solution under constant stirring.[5]
-
Transfer the resulting solution to a microwave reactor vessel.
-
Heat the solution in the microwave reactor to approximately 120°C for a short duration, for instance, 12.5 minutes.[3]
-
After the reaction, cool the vessel and collect the precipitate by filtration.
-
Wash the product with deionized water and dry.
Influence of Synthesis Method on Material Properties and Performance
The choice of synthesis method directly impacts the final material's properties, which in turn determines its suitability for a specific application. For instance, in supercapacitors, a high surface area and porous structure are desirable for efficient ion diffusion and electron transport. The following diagram illustrates the relationship between the synthesis method, the resulting material properties, and the electrochemical performance.
References
- 1. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of cobalt manganese phosphate by microwave-assisted hydrothermal method and application as positrode material in supercapatteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of Manganese Ammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of manganese ammonium phosphate (MnNH₄PO₄·H₂O). The following sections detail the experimental protocols and performance data for a range of techniques, enabling an objective evaluation of their suitability for specific research and quality control applications.
Data Presentation: A Comparative Summary of Analytical Techniques
The selection of an analytical technique is contingent on the specific information required. The table below summarizes the primary applications, along with key validation parameters, for each method in the context of this compound analysis.
| Technique | Principle | Information Obtained | Linearity (R²) / Range | Accuracy (% Recovery) | Precision (RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Gravimetric Analysis | Precipitation of the analyte and measurement of its mass. | Quantitative determination of manganese. | Not Applicable | Relative Mean Error: 0.25% | Standard Deviation: 0.02 mg | Dependent on balance sensitivity and sample amount. |
| UV-Vis Spectrophotometry | Measurement of the absorption of light by the permanganate ion. | Quantitative determination of manganese. | R²=0.9971 (5-30 µg/ml)[1] | 93.94 – 103.13%[1] | <2%[1] | LOD: 0.001136 mg/L, LOQ: 0.003443 mg/L |
| ICP-AES/OES | Emission of light from excited atoms in a plasma. | Elemental composition (Mn, P). | R > 0.999[2] | 80.0 - 119.0%[3] | 0.9–17.0% for P[2] | P: LOD 10–20 mg/kg, LOQ 40–80 mg/kg[2] |
| X-ray Diffraction (XRD) | Scattering of X-rays by the crystalline lattice. | Crystal structure, phase identification. | Qualitative/Semi-quantitative | Not Applicable | Not Applicable | Dependent on crystallinity and phase concentration. |
| FTIR/Raman Spectroscopy | Absorption or scattering of infrared/laser light due to molecular vibrations. | Molecular structure, functional groups (PO₄³⁻, NH₄⁺, H₂O). | Qualitative/Semi-quantitative | Not Applicable | Not Applicable | Not typically used for quantification in this context. |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, decomposition profile, hydration state. | Qualitative/Semi-quantitative | Not Applicable | Not Applicable | Dependent on instrument sensitivity. |
| SEM-EDX | Imaging with an electron beam and analysis of emitted X-rays. | Surface morphology, particle size, elemental mapping. | Qualitative/Semi-quantitative | Not Applicable | Not Applicable | Provides semi-quantitative elemental composition.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of electrons ejected from a material's surface upon X-ray irradiation. | Elemental composition, chemical state of elements (e.g., Mn oxidation state). | Qualitative/Semi-quantitative | Not Applicable | Not Applicable | Surface-sensitive technique. |
Mandatory Visualization
The following diagrams illustrate the general workflows for the characterization of this compound.
Experimental Protocols
Gravimetric Determination of Manganese
This method relies on the precipitation of manganese as this compound monohydrate (MnNH₄PO₄·H₂O) and its subsequent weighing.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable acidic solution.
-
Precipitation: To an aliquot of the sample solution, add ammonium sulphate solution (e.g., 25%), ammonium dihydrogen phosphate solution (e.g., 10%), and urea (e.g., 10 g). Adjust the pH of the mixture to approximately 5.5 using dilute sulfuric acid.
-
Homogeneous Precipitation: Heat the solution in an oven at 90-95°C for several hours to facilitate the slow hydrolysis of urea, which gradually increases the pH and promotes the formation of large, easily filterable crystals.
-
Filtration and Washing: Allow the solution to cool to room temperature and filter the precipitate through a sintered crucible. Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by aqueous ethanol (1:1) to remove interfering ions.
-
Drying and Weighing: Dry the precipitate in an oven at 100-105°C for one hour and then weigh it as MnNH₄PO₄·H₂O.
UV-Vis Spectrophotometric Determination of Manganese
This colorimetric method involves the oxidation of Mn(II) to the intensely colored permanganate ion (MnO₄⁻), which is then quantified.
Protocol:
-
Sample Digestion: Dissolve a known amount of the sample in a mixture of acids (e.g., sulfuric, phosphoric, and nitric acid) to break down the compound and release Mn(II) ions.
-
Oxidation: Add an oxidizing agent, such as potassium periodate (KIO₄), to the solution and heat to oxidize Mn(II) to Mn(VII) (permanganate).[5]
-
Measurement: After cooling, dilute the solution to a known volume and measure the absorbance at the maximum wavelength for permanganate (around 525 nm) using a UV-Vis spectrophotometer.[1][5][6]
-
Quantification: Determine the concentration of manganese by comparing the absorbance to a calibration curve prepared from standard manganese solutions.
Elemental Analysis by ICP-AES/OES
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES) is a robust technique for determining the elemental composition of a sample.
Protocol:
-
Sample Digestion: Accurately weigh the sample and digest it using an appropriate acid mixture (e.g., aqua regia or a solution of H₂SO₄ + HNO₃) with heating to ensure complete dissolution.[2]
-
Standard Preparation: Prepare a series of calibration standards of known manganese and phosphorus concentrations.
-
Instrumental Analysis: Introduce the digested sample solution and standards into the ICP-AES/OES instrument. The high-temperature plasma atomizes and excites the elements, causing them to emit light at characteristic wavelengths.
-
Quantification: The intensity of the emitted light at specific wavelengths for manganese and phosphorus is measured and compared to the calibration curves to determine their concentrations in the original sample.[7]
Structural Characterization by X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases present in a material.
Protocol:
-
Sample Preparation: Finely grind the this compound sample to a homogeneous powder to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powdered sample in the XRD instrument and irradiate it with monochromatic X-rays over a specific range of angles (2θ).
-
Phase Identification: The resulting diffraction pattern, a plot of diffraction intensity versus 2θ, is a fingerprint of the crystalline structure. Compare the peak positions and intensities to a database (e.g., the Powder Diffraction File) to identify the crystalline phases present.[8]
Molecular Analysis by FTIR and Raman Spectroscopy
These complementary techniques provide information about the molecular vibrations and are used to identify the functional groups within the compound.
Protocol:
-
Sample Preparation: For FTIR, the sample can be mixed with KBr and pressed into a pellet or analyzed directly using an ATR accessory. For Raman, the powder can be placed directly in the path of the laser.
-
Spectral Acquisition: In FTIR, infrared radiation is passed through the sample, and the absorbed frequencies are recorded.[9] In Raman spectroscopy, a laser excites the sample, and the scattered light is analyzed.[9]
-
Spectral Interpretation: The resulting spectra show bands corresponding to the vibrational modes of the PO₄³⁻, NH₄⁺, and water molecules. These spectra can confirm the presence of these groups and provide insights into the compound's structure and bonding.[10][11]
Thermal Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA or DSC pan.
-
Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[12]
-
Data Analysis: TGA measures the change in mass as a function of temperature, revealing dehydration and decomposition steps.[13][14] DSC measures the heat flow into or out of the sample, indicating phase transitions, melting, or crystallization events.[14] For struvite compounds like this compound, TGA can show the loss of water of hydration followed by the loss of ammonia.[13]
Morphological and Surface Analysis by SEM-EDX and XPS
These techniques provide information about the physical characteristics and surface chemistry of the material.
Protocol for SEM-EDX:
-
Sample Mounting: Mount the powder sample onto a stub using conductive adhesive and coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Imaging and Analysis: A focused beam of electrons is scanned across the sample surface to generate high-resolution images of the particle morphology and size.[15] The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. EDX detects these X-rays to provide a semi-quantitative elemental analysis and create elemental maps of the surface.[15]
Protocol for XPS:
-
Sample Preparation: Mount the powder sample on a holder and place it in the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Irradiate the sample with monochromatic X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons.
-
Data Analysis: The binding energy of the electrons is calculated, which is characteristic of the elements and their chemical (oxidation) state.[16][17] This is particularly useful for determining the oxidation state of manganese (e.g., Mn(II) or Mn(III)).
References
- 1. rjptonline.org [rjptonline.org]
- 2. Method Development of Phosphorus and Boron Determination in Fertilizers by ICP-AES [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Precision Periodate Spectrophotometric Method for Determination of Manganese in Manganese Ores [repository.sustech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phosphorus in fertilizers by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. susfert.eu [susfert.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. people.du.ac.in [people.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. iitk.ac.in [iitk.ac.in]
- 15. bostonchemicaldata.com [bostonchemicaldata.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of XPS to identify the oxidation state of Mn in solid surfaces of filtration media oxide samples from drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Manganese Fertilizers: Manganese Ammonium Phosphate vs. Manganese Sulfate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Key Manganese Sources in Plant Nutrition
Manganese (Mn) is a vital micronutrient for plant growth and development, playing a critical role in photosynthesis, enzyme activation, and nitrogen metabolism.[1] Ensuring an adequate supply of plant-available manganese is crucial for optimal crop yield and quality. While manganese sulfate (MnSO₄) is a widely used and well-understood source of this essential nutrient, manganese ammonium phosphate (MgNH₄PO₄) presents a theoretically distinct alternative due to its chemical properties. This guide provides a comprehensive comparison of these two manganese fertilizers, drawing upon available research to highlight their potential differences in nutrient release, plant uptake, and overall efficiency.
Executive Summary
Manganese sulfate is characterized by its high water solubility, leading to the immediate availability of Mn²⁺ ions for plant uptake. This makes it a fast-acting solution for correcting manganese deficiencies. Conversely, its high solubility can also lead to rapid fixation in the soil, particularly in alkaline or high organic matter conditions, reducing its long-term availability.
This compound , on the other hand, is characterized by its low water solubility, suggesting its potential as a controlled-release fertilizer. This property could offer a sustained supply of manganese, ammonium, and phosphate over a longer period, potentially increasing nutrient use efficiency and reducing losses due to leaching or fixation. The presence of ammonium may further enhance manganese uptake by acidifying the rhizosphere.
Comparative Data: Chemical and Agronomic Properties
The following table summarizes the key characteristics of this compound and manganese sulfate based on available data.
| Property | This compound (Theoretical) | Manganese Sulfate |
| Chemical Formula | MnNH₄PO₄ | MnSO₄·H₂O (monohydrate) |
| Solubility in Water | Low | High[1] |
| Nutrient Release | Slow, controlled release | Rapid, immediate release[1] |
| Primary Nutrients | Manganese (Mn), Nitrogen (N), Phosphorus (P) | Manganese (Mn), Sulfur (S) |
| Mechanism of Action | Gradual dissolution in soil solution | Immediate dissociation into Mn²⁺ and SO₄²⁻ ions |
| Potential Advantages | - Sustained nutrient supply- Reduced leaching and fixation losses- Provides N and P in addition to Mn | - Fast-acting for deficiency correction- Suitable for foliar application[1] |
| Potential Disadvantages | - Slower initial availability for deficient plants- Limited research on agronomic effectiveness | - Prone to rapid fixation in alkaline soils- Potential for leaching losses |
Experimental Protocols: Evaluating Manganese Fertilizer Efficiency
While direct comparative experimental data is lacking, a robust protocol to evaluate the relative efficiency of this compound and manganese sulfate would involve the following key experiments:
Soil Incubation Study
-
Objective: To determine the rate of manganese release and its transformation in the soil over time.
-
Methodology:
-
Select a representative soil type (e.g., calcareous, sandy loam).
-
Amend soil samples with either this compound or manganese sulfate at equivalent Mn application rates. A control group with no Mn amendment is also required.
-
Incubate the treated soils under controlled temperature and moisture conditions.
-
At regular intervals (e.g., 1, 7, 14, 30, 60 days), collect soil samples and perform sequential fractionation to determine the concentration of water-soluble, exchangeable, and organically-bound manganese.
-
Analyze the data to compare the nutrient release kinetics of the two fertilizers.
-
Greenhouse Pot Experiment
-
Objective: To assess the impact of the fertilizers on plant growth, nutrient uptake, and biomass accumulation under controlled conditions.
-
Methodology:
-
Grow a manganese-sensitive indicator crop (e.g., soybeans, oats) in pots containing a manganese-deficient soil.
-
Apply this compound and manganese sulfate at varying rates, including a zero-Mn control.
-
Monitor plant growth parameters such as height, leaf area, and chlorophyll content throughout the growing period.
-
At harvest, measure the dry matter yield of shoots and roots separately.
-
Analyze the plant tissues (shoots and roots) for manganese, nitrogen, and phosphorus concentrations to determine total nutrient uptake.
-
Field Trial
-
Objective: To evaluate the fertilizer efficiency under real-world agricultural conditions and assess the impact on crop yield.
-
Methodology:
-
Establish field plots in a randomized complete block design with multiple replications.
-
Apply the two manganese fertilizers at agronomically relevant rates.
-
Manage the plots according to standard agricultural practices for the chosen crop.
-
Collect soil and plant tissue samples at key growth stages for nutrient analysis.
-
At maturity, harvest the plots and determine the final crop yield and quality parameters.
-
Visualization of Theoretical Nutrient Pathways
The following diagrams illustrate the conceptual differences in the nutrient release and uptake pathways for this compound and manganese sulfate.
References
Structural differences between Manganese ammonium phosphate and iron ammonium phosphate.
For researchers, scientists, and drug development professionals exploring phosphate-based materials, understanding the nuanced structural and performance differences between manganese ammonium phosphate (NH₄MnPO₄·H₂O) and iron ammonium phosphate (NH₄FePO₄·H₂O) is critical. Both compounds are isostructural, belonging to the dittmarite mineral group, and serve as important precursors in the synthesis of lithium-ion battery cathode materials, such as LiMnPO₄ and LiFePO₄.[1][2] This guide provides an objective comparison of their structural properties, thermal behavior, and synthesis, supported by experimental data.
Structural Properties: A Tale of Two Dittmarites
This compound monohydrate and its iron analogue crystallize in the orthorhombic crystal system, exhibiting similar plate-like morphologies.[3] This structural similarity is foundational to their shared applications as precursors. However, subtle differences in their unit cell parameters arise from the differing ionic radii of manganese(II) and iron(II).
| Property | This compound (NH₄MnPO₄·H₂O) | Iron Ammonium Phosphate (NH₄FePO₄·H₂O) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pmn2₁ (predicted based on isostructural analogues) | Pmn2₁ (predicted based on isostructural analogues) |
| Morphology | Plate-like microcrystals | Plate-like microcrystals[3] |
| Precursor for | LiMnPO₄ | LiFePO₄[1][2] |
Thermal Decomposition
The thermal stability and decomposition pathway are critical parameters, especially concerning their use as precursors in high-temperature solid-state reactions. Both compounds undergo a multi-step decomposition process involving the loss of water and ammonia.
Upon heating, NH₄MnPO₄·H₂O first dehydrates to form amorphous MnHPO₄, which is then converted to crystalline manganese pyrophosphate (Mn₂P₂O₇) at higher temperatures.[1] A similar decomposition pattern is expected for NH₄FePO₄·H₂O, ultimately yielding iron pyrophosphate (Fe₂P₂O₇). The precise temperatures of these transitions and the associated weight losses are key differentiators.
Synthesis and Applications
The synthesis of both manganese and iron ammonium phosphate can be achieved through aqueous precipitation methods. Their primary application lies in their role as intermediates for the production of olivine-type cathode materials for lithium-ion batteries.
Caption: Synthesis pathway for LiMnPO₄ and LiFePO₄ via their respective ammonium phosphate precursors.
Experimental Protocols
Synthesis of Ammonium Metal Phosphates (NH₄MPO₄·H₂O, where M = Mn, Fe)
This protocol describes a general aqueous precipitation method applicable to both compounds.
-
Precursor Preparation: Prepare aqueous solutions of a metal salt (e.g., manganese sulfate, MnSO₄, or ferrous sulfate, FeSO₄) and an ammonium phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄, or ammonium dihydrogen phosphate, NH₄H₂PO₄).
-
Precipitation: The metal salt solution is added dropwise to the stirred ammonium phosphate solution at a controlled pH and temperature. The pH is typically adjusted using ammonia solution. For NH₄FePO₄·H₂O, the synthesis is often carried out under an inert atmosphere to prevent the oxidation of Fe²⁺.
-
Aging: The resulting precipitate is aged in the mother liquor for a period to allow for crystal growth and maturation.
-
Isolation and Washing: The precipitate is collected by filtration, washed several times with deionized water to remove any unreacted ions, and subsequently with a solvent like ethanol or acetone to facilitate drying.
-
Drying: The final product is dried at a low temperature (e.g., 40-60 °C) under vacuum to yield the hydrated ammonium metal phosphate powder.
Characterization Techniques
-
X-ray Diffraction (XRD): XRD is employed to identify the crystalline phase and determine the lattice parameters of the synthesized materials. The analysis confirms the orthorhombic structure and phase purity.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology and particle size of the synthesized powders, typically showing plate-like crystals for both compounds.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal decomposition behavior of the materials, identifying the temperatures of dehydration and deammoniation, and the associated weight losses.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and ammonium (NH₄⁺) groups, as well as the presence of water molecules in the crystal structure.
References
A Comparative Performance Analysis of Manganese Ammonium Phosphate and Magnesium Ammonium Phosphate in Energy Storage Applications
A detailed guide for researchers and scientists on the electrochemical performance of Manganese Ammonium Phosphate (MnAP) and Magnesium Ammonium Phosphate (MgAP), complete with supporting experimental data and protocols.
In the quest for advanced energy storage solutions, a diverse range of materials are under investigation for their potential to deliver superior performance, safety, and cost-effectiveness. Among these, phosphate-based compounds have garnered significant attention. This guide provides a comparative overview of the electrochemical performance of two such materials: this compound (NH₄MnPO₄·H₂O, MnAP) and Magnesium Ammonium Phosphate (NH₄MgPO₄·6H₂O, MgAP), also known as struvite.
While a direct, head-to-head comparison of these two materials in the same battery system is not extensively documented in current literature, this guide consolidates the available performance data from individual studies to offer valuable insights for the research community. The data presented herein is derived from investigations into their applications as an anode in lithium-ion batteries for MnAP and in supercapacitors for MgAP, reflecting the current focus of research for each respective material.
Performance Data Summary
The following table summarizes the key electrochemical performance metrics for this compound and Magnesium Ammonium Phosphate based on available research. It is crucial to note that the experimental conditions and applications (battery anode vs. supercapacitor electrode) are different, and therefore, the data is not directly comparable.
| Performance Metric | This compound (as Li-ion Battery Anode) | Magnesium Ammonium Phosphate (as Supercapacitor Electrode) |
| Specific Capacity/Capacitance | 1307 mAh g⁻¹ (reversible specific capacity at 100 mA g⁻¹ after 350 cycles)[1] | 175 F g⁻¹ (specific capacitance at 1 A g⁻¹) |
| Coulombic Efficiency | Not explicitly reported in the cited study. | 99% |
| Cycle Life/Stability | Stable performance over 350 cycles.[1] | ~78% capacity retention after an unspecified number of cycles. |
| Energy Density | Not applicable for an anode material alone. | 24.25 Wh kg⁻¹ (in a hybrid supercapacitor device) |
| Power Density | Not reported. | 3600 W kg⁻¹ (in a hybrid supercapacitor device) |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. The following sections outline the experimental protocols for the synthesis and electrochemical characterization of this compound and Magnesium Ammonium Phosphate as reported in the referenced studies.
This compound (as Li-ion Battery Anode)
1. Material Synthesis (Co-precipitation Method)
-
Precursors: Manganese acetate ((CH₃COO)₂Mn·4H₂O), ammonium dihydrogen phosphate (NH₄H₂PO₄), and deionized water.
-
Procedure:
-
Dissolve stoichiometric amounts of manganese acetate and ammonium dihydrogen phosphate in deionized water to form a precursor solution.
-
Stir the solution vigorously at room temperature for a specified duration to allow for the co-precipitation of this compound.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and impurities.
-
Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours.
-
2. Electrode Preparation and Cell Assembly
-
Slurry Preparation: Mix the synthesized this compound powder (active material), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP) in a weight ratio of 80:10:10.
-
Coating: Cast the prepared slurry onto a copper foil current collector using a doctor blade.
-
Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, and a polypropylene membrane as the separator. The electrolyte typically consists of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
3. Electrochemical Measurements
-
Galvanostatic Cycling: Perform charge-discharge tests at various current densities (e.g., 100 mA g⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺ using a battery testing system.
-
Cyclic Voltammetry (CV): Conduct CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to investigate the redox reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the electrode kinetics and interfacial properties.
Magnesium Ammonium Phosphate (as Supercapacitor Electrode)
1. Material Synthesis (Facile Chemical Synthesis)
-
Precursors: Magnesium chloride (MgCl₂), ammonium dihydrogen phosphate (NH₄H₂PO₄), urea (CO(NH₂)₂), and deionized water.
-
Procedure:
-
Dissolve stoichiometric amounts of magnesium chloride, ammonium dihydrogen phosphate, and varying molar concentrations of urea in deionized water.
-
Stir the solution at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 2 hours).
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol.
-
Dry the synthesized Magnesium Ammonium Phosphate nanosheets in an oven at a specified temperature (e.g., 60°C).
-
2. Electrode Preparation and Supercapacitor Assembly
-
Slurry Preparation: Prepare a slurry by mixing the synthesized Magnesium Ammonium Phosphate powder (active material), carbon black (conductive additive), and polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP) in a weight ratio of 80:15:5.
-
Coating: Coat the slurry onto a nickel foam current collector.
-
Drying: Dry the electrode at a specified temperature (e.g., 80°C) for 12 hours.
-
Two-Electrode System Assembly: Assemble a symmetric or asymmetric supercapacitor. For an asymmetric device, use the Magnesium Ammonium Phosphate electrode as the positive electrode and a material like reduced graphene oxide (rGO) as the negative electrode. A suitable aqueous electrolyte (e.g., 1 M KOH) and a separator are used.
3. Electrochemical Measurements
-
Cyclic Voltammetry (CV): Perform CV tests at various scan rates (e.g., 5 to 100 mV s⁻¹) within a defined potential window.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 1 to 10 A g⁻¹) to determine the specific capacitance.
-
Electrochemical Impedance Spectroscopy (EIS): Carry out EIS analysis to evaluate the charge transfer resistance and ion diffusion characteristics.
Visualizing the Research Workflow
To aid researchers in conceptualizing the process of evaluating new battery materials, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for battery material evaluation.
Conclusion and Future Outlook
The available data suggests that this compound shows significant promise as a high-capacity anode material for lithium-ion batteries.[1] Its performance warrants further investigation, including studies on its long-term cycling stability at higher current rates and its performance in full-cell configurations.
The research on Magnesium Ammonium Phosphate for energy storage is comparatively nascent, with initial explorations focused on supercapacitor applications. While it demonstrates capacitive behavior, more extensive research is needed to evaluate its potential in battery systems, particularly as a potential anode for magnesium-ion batteries, which could leverage the presence of magnesium in its structure.
A direct comparative study of MnAP and MgAP under identical conditions and in the same type of battery system is a clear research gap. Such a study would be invaluable in providing a definitive assessment of their relative merits and guiding future research efforts in the development of novel phosphate-based electrode materials. Researchers are encouraged to build upon the protocols outlined in this guide to conduct such comparative analyses and further elucidate the potential of these materials in next-generation energy storage technologies.
References
A Comparative Guide to the Cross-Validation of XRD and Raman Spectroscopy for Manganese Ammonium Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and Raman spectroscopy for the characterization of manganese ammonium phosphate (NH₄MnPO₄·H₂O), a compound of interest in various chemical and pharmaceutical applications. By presenting supporting experimental data, detailed methodologies, and a clear workflow, this document aims to assist researchers in selecting and applying these analytical techniques for robust material characterization.
Introduction
This compound, a struvite-type compound, requires precise analytical characterization to ensure its phase purity, structural integrity, and overall quality. Both XRD and Raman spectroscopy are powerful non-destructive techniques that provide complementary information about the material's crystallographic and vibrational properties. XRD excels at determining the long-range atomic order and crystal structure, while Raman spectroscopy offers insights into the short-range molecular vibrations and chemical bonding. A cross-validation approach, utilizing both methods, provides a more complete and reliable analysis of this compound.
Data Presentation: A Comparative Summary
The following table summarizes key quantitative data obtained from XRD and Raman analysis of this compound monohydrate.
| Parameter | X-ray Diffraction (XRD) | Raman Spectroscopy |
| Information Obtained | Crystal structure, phase identification, lattice parameters, crystallite size, and strain. | Molecular vibrations, chemical bond information, functional group identification, and polymorphism. |
| Crystal System | Orthorhombic[1] | - |
| Space Group | Pmnm[1] | - |
| Lattice Parameters (Å) | a = 5.7289, b = 8.8167, c = 4.9098[1] | - |
| Key Spectral Features | Characteristic diffraction peaks at specific 2θ angles corresponding to crystallographic planes.[2] | Characteristic Raman bands corresponding to the vibrational modes of PO₄³⁻, NH₄⁺, and water molecules. |
| Phosphate (PO₄³⁻) Modes | - | ν₁ symmetric stretching: ~980 cm⁻¹ ν₂ symmetric bending: ~441 cm⁻¹ ν₃ asymmetric stretching: ~1080 cm⁻¹ ν₄ asymmetric bending: ~547 cm⁻¹[3] |
| Ammonium (NH₄⁺) Modes | - | ν₁ symmetric stretching: ~3109 cm⁻¹ ν₂ symmetric bending: ~1704 cm⁻¹ ν₃ asymmetric stretching: ~3215 cm⁻¹ ν₄ asymmetric bending: ~1424 cm⁻¹[3] |
| Water (H₂O) Modes | - | Stretching: ~3512 cm⁻¹ Bending: ~1668 cm⁻¹ (IR)[4] |
Note: Raman data for NH₄MnPO₄·H₂O is inferred from the closely related compound Mn₀.₅NH₄H₂P₂O₇·H₂O and general phosphate mineral data, as a dedicated publication with a complete Raman spectrum for NH₄MnPO₄·H₂O was not identified.[3]
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase and determine the lattice parameters of this compound.
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Sample Preparation:
-
A representative sample of this compound is finely ground to a homogenous powder using an agate mortar and pestle to ensure random crystal orientation.
-
The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
Data Acquisition:
-
The sample holder is mounted in the diffractometer.
-
The XRD pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a counting time of 1-2 seconds per step.
-
Instrumental parameters such as voltage and current are set according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).
Data Analysis:
-
The obtained diffraction pattern is processed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).
-
Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
-
Lattice parameters are refined using software packages like FullProf or GSAS, employing Rietveld refinement methods.
Raman Spectroscopy Analysis
Objective: To identify the characteristic vibrational modes of the phosphate and ammonium functional groups in this compound.
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer with a CCD detector.
Sample Preparation:
-
A small amount of the powdered this compound sample is placed on a clean microscope slide or in a capillary tube.
-
No further sample preparation is typically required.
Data Acquisition:
-
The sample is placed under the microscope objective of the Raman spectrometer.
-
The laser is focused on the sample surface.
-
Raman spectra are collected in the wavenumber range of 100 to 4000 cm⁻¹.
-
Acquisition parameters, such as laser power, exposure time, and number of accumulations, are optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Typical parameters might include a laser power of 10-50 mW, an exposure time of 10-30 seconds, and 2-5 accumulations.
Data Analysis:
-
The collected spectra are baseline corrected to remove fluorescence background.
-
The positions and relative intensities of the Raman bands are determined.
-
The observed bands are assigned to specific vibrational modes of the PO₄³⁻ and NH₄⁺ groups by comparison with literature data for phosphate minerals and related compounds.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of XRD and Raman spectroscopy in the analysis of this compound.
References
A comparative analysis of the thermal stability of various metal ammonium phosphates.
The thermal stability of metal ammonium phosphates (MAPs), a class of compounds with the general formula MNH₄PO₄·nH₂O (where M is a divalent metal cation), is a critical parameter influencing their application in various fields, including as slow-release fertilizers, fire retardants, and precursors for catalysts and pigments. This guide provides a comparative analysis of the thermal decomposition of several key metal ammonium phosphates, supported by experimental data from thermal analysis techniques.
The thermal decomposition of these hydrated salts is a multi-step process that typically begins with the loss of water of hydration (dehydration), followed by the release of ammonia (deammoniation), and finally, the condensation of the resulting metal hydrogen phosphate into a metal pyrophosphate at higher temperatures.
Comparative Thermal Decomposition Data
The following table summarizes the key stages of thermal decomposition for various metal ammonium phosphates as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These stages often involve overlapping processes of dehydration and deammoniation.
| Metal Ammonium Phosphate | Stage 1: Dehydration | Stage 2: Deammoniation & Further Dehydration | Stage 3: Condensation to Pyrophosphate | Final Product |
| Magnesium Ammonium Phosphate | ~55 - 200°C: Loss of 5 H₂O molecules to form MgNH₄PO₄·H₂O (dittmarite).[1][2] | ~200 - 300°C: Loss of remaining H₂O and NH₃, forming an amorphous phase.[1] | >600°C: Crystallization of the amorphous phase into the final product.[3] | Mg₂P₂O₇[3] |
| Cobalt Ammonium Phosphate | ~100 - 250°C: Loss of H₂O of hydration.[4] | ~250 - 400°C: Loss of NH₃.[4] | ~400 - 600°C: Condensation of intermediate phosphate species.[4] | Co₂P₂O₇[4] |
| Nickel Ammonium Phosphate | Initial Stage: Loss of 5 H₂O molecules from the hexahydrate form.[5] | Subsequent Stage: Simultaneous loss of the last H₂O molecule and NH₃.[5] | Final Stage: Crystallization into the final product.[5] | Ni₂P₂O₇[5] |
| Zinc Ammonium Phosphate | ~103 - 500°C: For the hexahydrate, loss of 6 H₂O molecules occurs over this broad range.[6] | ~400 - 550°C: For the anhydrous form, loss of NH₃ occurs in distinct steps.[7][8] | >600°C: Transformation into the final pyrophosphate.[7] | γ-Zn₂P₂O₇[7] |
| Iron(II) Ammonium Phosphate | ~265°C (in N₂): Initial loss of H₂O and NH₃.[9] | ~350 - 420°C (in N₂): Further loss of H₂O and NH₃ in subsequent steps.[9] | In an oxidizing atmosphere, the process is coupled with the oxidation of Fe(II) to Fe(III).[9] | Fe(III) phosphate species |
| Calcium Ammonium Phosphate | Exhibits higher thermal stability than its magnesium counterpart.[10] | A broad decomposition shoulder is observed around 186°C, indicating dehydration.[10] | The decomposition pathway is complex and leads to various calcium phosphate species. | Ca₂P₂O₇ (and others) |
| Manganese Ammonium Phosphate | The decomposition of the monohydrate involves overlapping stages.[11] | The departure of crystal water and the subsequent release of ammonia and constitutional water are not distinctly separated.[11] | The process ultimately leads to the formation of the corresponding pyrophosphate. | Mn₂P₂O₇ |
Experimental Protocols
The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in materials science for characterizing the thermal stability of compounds.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A high-precision balance is used to monitor the mass loss or gain as the sample is heated.
-
Methodology:
-
A small, precisely weighed sample (typically 5-20 mg) of the metal ammonium phosphate is placed in a sample pan (e.g., alumina or platinum).
-
The pan is placed in a furnace within the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).
-
A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) is passed over the sample at a constant flow rate.
-
The instrument records the sample's mass continuously, and the data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.
-
Differential Thermal Analysis (DTA)
-
Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This difference in temperature provides information about physical and chemical changes that are endothermic (heat-absorbing) or exothermic (heat-releasing).
-
Methodology:
-
The sample and an inert reference material (e.g., alumina) are placed in separate, identical crucibles within the DTA furnace.
-
Thermocouples are placed in contact with both the sample and the reference.
-
Both are heated at a linear rate.
-
The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature.
-
Endothermic events (like dehydration and deammoniation) result in a negative peak on the DTA curve, while exothermic events (like crystallization) produce a positive peak.
-
Visualizing the Decomposition Pathway
The following diagrams illustrate the generalized experimental workflow for thermal analysis and the logical sequence of the decomposition of a typical metal ammonium phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Thermal behavior of phosphate-bonded investment. Part 1. Thermal behavior of MgNH4PO4.6H2O (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research on the Synthesis of Zinc–Ammonium Phosphate Using Galvanic Waste Sludge as a Source of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Evaluating the Biocompatibility of Manganese Ammonium Phosphate for Biomedical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel biomaterials is paramount for advancing medical device and therapeutic innovation. This guide provides a comparative analysis of manganese ammonium phosphate (MAP), a material of emerging interest, against two well-established alternatives: calcium phosphate cements (CPCs) and magnesium phosphate cements (MPCs). The assessment is based on critical biocompatibility parameters, including in vitro cytotoxicity, hemocompatibility, and in vivo tissue response.
Due to a notable lack of direct experimental data on the biocompatibility of this compound for biomedical applications, this guide extrapolates its potential performance based on studies of manganese-containing biomaterials and the known biological effects of manganese ions. This comparison is therefore intended to be a predictive guide and highlights the critical need for direct experimental evaluation of MAP.
Comparative Analysis of Biocompatibility
The biocompatibility of a biomaterial is its ability to perform with an appropriate host response in a specific application. Key indicators of biocompatibility include cell viability in its presence, its interaction with blood components, and the tissue response following implantation.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in vitro tests that assess the potential of a material to cause cell death or inhibit cell growth. The MTT assay is a commonly used quantitative method to evaluate cell viability.
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Type | Assay | Key Findings |
| This compound (MAP) | Osteoblasts (predicted) | MTT Assay | Data not available. However, studies on manganese ions (Mn²⁺) show a dose-dependent effect on osteoblasts. Low concentrations may enhance proliferation, while higher concentrations (>0.1mM MnCl₂) can reduce proliferation and induce morphological changes.[1][2] |
| Calcium Phosphate Cements (CPCs) | Human Osteoblasts (MG-63) | MTT Assay | Generally exhibit good cytocompatibility, supporting cell attachment and proliferation.[3] |
| Magnesium Phosphate Cements (MPCs) | Mouse Pre-osteoblasts (MC3T3-E1) | MTT Assay | Demonstrate good cytocompatibility, with some studies suggesting enhanced cell proliferation compared to controls.[3] |
Hemocompatibility
Hemocompatibility testing evaluates the interaction of a biomaterial with blood and its components. The hemolysis assay, which measures the degree of red blood cell lysis, is a primary indicator.
Table 2: Comparative Hemocompatibility Data
| Material | Test | Key Findings |
| This compound (MAP) | Hemolysis Assay | Data not available. Studies on some manganese-based nanoparticles have shown a low hemolytic degree (maximal 3.2%).[4] However, this is highly dependent on surface properties and composition. |
| Calcium Phosphate Cements (CPCs) | Hemolysis Assay | Generally considered hemocompatible with low hemolytic activity. |
| Magnesium Phosphate Cements (MPCs) | Hemolysis Assay | Considered hemocompatible, with studies indicating minimal damage to red blood cells. |
In Vivo Biocompatibility
In vivo studies involve the implantation of the biomaterial in an animal model to observe the local tissue response over time. This provides crucial information on inflammation, tissue integration, and overall biocompatibility in a physiological environment.
Table 3: Comparative In Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Key Findings | | :--- | :--- | :--- | | This compound (MAP) | Not available | Not available | Data not available. In vivo studies on manganese-implanted titanium have shown modulation of the immune response, suggesting that manganese can influence tissue healing processes.[5] | | Calcium Phosphate Cements (CPCs) | Rabbit, Goat | Femur, Back | Good biocompatibility with minimal inflammatory response and direct bone apposition.[6][7] A thin fibrous capsule may form in soft tissue implantation.[7] | | Magnesium Phosphate Cements (MPCs) | Rat | Subcutaneous, Intramuscular | Suitable biocompatibility with a slight initial inflammatory response that decreases over time.[8] No signs of cytotoxicity or rejection were observed.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. The following are generalized protocols for key experiments based on ISO 10993 standards and published literature.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
This protocol outlines the assessment of cytotoxicity of biomaterial extracts.
-
Sample Preparation: The test material is extracted in a cell culture medium for a specified period (e.g., 24 to 72 hours) to leach out any potentially toxic substances.[9]
-
Cell Culture: A suitable cell line, such as osteoblasts (e.g., MG-63 or MC3T3-E1), is cultured in 96-well plates until a sub-confluent monolayer is formed.[10][11]
-
Incubation: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24 to 72 hours).[9]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2 to 4 hours.[12]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.[13]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[14] Cell viability is calculated as a percentage relative to control cells cultured in a fresh medium.
Hemocompatibility: Hemolysis Assay (based on ISO 10993-4)
This protocol describes the direct contact method for assessing hemolysis.
-
Blood Collection: Fresh rabbit or human blood is collected in tubes containing an anticoagulant.[15]
-
Material Preparation: The test material is prepared in a standardized size and sterilized.
-
Incubation: The material is placed in direct contact with a saline suspension of the collected blood.[15]
-
Agitation: The samples are gently agitated and incubated at 37°C for a specified time (e.g., 3 hours).[15]
-
Centrifugation: The samples are centrifuged to separate the plasma from the red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the plasma is measured spectrophotometrically.[15]
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (complete hemolysis) and a negative control (saline). A hemolysis rate below 2% is generally considered non-hemolytic.[16]
In Vivo Biocompatibility: Implantation Study (based on ISO 10993-6)
This protocol outlines a general procedure for assessing the local tissue effects of an implanted biomaterial.
-
Animal Model: A suitable animal model, such as a rat or rabbit, is selected.[17][18]
-
Implantation: The sterile biomaterial is surgically implanted into a specific tissue site, such as the femur or subcutaneous tissue.[8][19]
-
Observation Periods: Animals are monitored for predetermined periods (e.g., 4, 13 weeks, or longer) to assess both short-term and long-term tissue responses.[19]
-
Histological Analysis: At the end of each period, the implant and surrounding tissue are retrieved, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: A pathologist examines the tissue sections microscopically to evaluate the inflammatory response, fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage.[19]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described biocompatibility tests.
References
- 1. Influence of manganese ions on cellular behavior of human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity and osteogenic potential of quaternary Mg-2Zn-1Ca/X-Mn alloys for craniofacial reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of biocompatibility, osteointegration and biomechanical properties of the new Calcemex® cement: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soft-tissue response to injectable calcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]
- 10. mddionline.com [mddionline.com]
- 11. measurlabs.com [measurlabs.com]
- 12. atcc.org [atcc.org]
- 13. MTT Assay [protocols.io]
- 14. chondrex.com [chondrex.com]
- 15. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 16. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 17. Biocompatibility Testing for Bone Implants [nabi.bio]
- 18. Biocompatibility Testing for Bone Implants: A Comprehensive Overview - European Biomedical Institute [ebi.bio]
- 19. Bone Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
Comparative cost analysis of different Manganese ammonium phosphate synthesis routes.
For Researchers, Scientists, and Drug Development Professionals
Manganese ammonium phosphate (MAP), with the chemical formula MnNH₄PO₄·H₂O, is a compound of significant interest due to its applications as a slow-release fertilizer, a precursor for lithium-ion battery cathode materials, and in various catalytic processes.[1] The economic viability of these applications is heavily dependent on the production cost of high-purity MAP. This guide provides a comparative analysis of different synthesis routes for this compound, focusing on precursor costs, reaction conditions, and potential yields to offer a cost-per-kilogram estimation. This analysis is supported by detailed experimental protocols and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be achieved through several methods, each with its own set of advantages and disadvantages that influence the overall cost and quality of the final product. The primary routes include precipitation (and co-precipitation), hydrothermal/solvothermal synthesis, solid-state reaction, and microwave-assisted synthesis.[1] A summary of these methods is presented below.
| Synthesis Route | Precursors | Typical Reaction Conditions | Reported Yield (%) | Estimated Energy Consumption | Key Advantages | Key Disadvantages |
| Precipitation | Manganese Sulfate (MnSO₄) or Manganese Acetate (Mn(CH₃COO)₂), Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄), Ammonium Hydroxide (NH₄OH) | Ambient temperature and pressure; pH control is critical (typically 8.0-10.0).[2] | >95% (assumed based on solubility) | Low | Simple, scalable, low energy consumption, and cost-effective.[3] | Can be difficult to control particle size and morphology; may result in lower crystallinity.[3] |
| Hydrothermal | Manganese salts (e.g., MnCl₂, Mn(CH₃COO)₂), Phosphate source (e.g., (NH₄)₂HPO₄) | Elevated temperature (150-200°C) and pressure in a sealed autoclave; reaction times of 12-24 hours.[2][4] | High (assumed near quantitative) | High | Produces highly crystalline and morphologically controlled products.[3] | Requires specialized equipment (autoclave), high energy consumption, and longer reaction times, leading to higher costs.[3] |
| Solid-State | Manganese(II) oxide (MnO) or other manganese precursors, Ammonium dihydrogen phosphate (NH₄H₂PO₄) | High-temperature calcination (e.g., 300-800°C) after grinding/milling of solid precursors.[1] | High (assumed near quantitative) | Very High | Simple procedure, solvent-free.[5] | Requires high temperatures leading to high energy consumption, potential for inhomogeneous products, and difficulty in controlling particle size.[6] |
| Microwave-Assisted | Manganese salts (e.g., MnCl₂, Mn(CH₃COO)₂), Phosphate source (e.g., (NH₄)₂HPO₄) | Rapid heating to elevated temperatures in a microwave reactor; reaction times of minutes.[7] | High (often improved over conventional heating)[8] | Moderate to High | Drastically reduced reaction times, potential for higher yields and energy efficiency compared to conventional heating methods.[8][9] | Requires specialized microwave equipment; scalability can be a challenge. |
Estimated Cost Analysis
The following table provides a rudimentary cost estimation for producing one kilogram of this compound via the different synthesis routes. These estimations are based on the stoichiometric requirements of the chemical reactions and publicly available prices for laboratory-grade chemicals. Energy costs are estimated based on the power consumption of typical laboratory equipment. It is important to note that these are estimations and actual costs can vary significantly based on supplier, purity of reagents, scale of synthesis, and local energy prices.
| Cost Component | Precipitation | Hydrothermal | Solid-State | Microwave-Assisted |
| Precursors | ||||
| Manganese Source | $20 - $40 (MnSO₄) | $25 - $50 (MnCl₂) | $15 - $30 (MnO) | $25 - $50 (MnCl₂) |
| Phosphate/Ammonium Source | $15 - $30 ((NH₄)₂HPO₄) | $15 - $30 ((NH₄)₂HPO₄) | $20 - $40 (NH₄H₂PO₄) | $15 - $30 ((NH₄)₂HPO₄) |
| Other Reagents (e.g., pH adjustment) | $5 - $10 | - | - | - |
| Subtotal Precursor Cost ($/kg MAP) | $40 - $80 | $40 - $80 | $35 - $70 | $40 - $80 |
| Estimated Energy Cost ($/kg MAP) * | <$1 | $5 - $15 | $10 - $25 | $2 - $8 |
| Estimated Total Cost ($/kg MAP) | $41 - $81 | $45 - $95 | $45 - $95 | $42 - $88 |
*Energy cost estimations are based on assumed power ratings and operational times of laboratory equipment and an average electricity price of $0.15/kWh.
Experimental Protocols
Precipitation Method
This method involves the direct precipitation of this compound from an aqueous solution.
Materials:
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare a 1 M solution of MnSO₄·H₂O in deionized water.
-
Prepare a 1 M solution of (NH₄)₂HPO₄ in deionized water.
-
Slowly add the (NH₄)₂HPO₄ solution to the MnSO₄ solution under constant stirring. A white precipitate of MnNH₄PO₄·H₂O will form.
-
Monitor the pH of the solution and adjust to a range of 8.0-10.0 by adding ammonium hydroxide solution dropwise. This pH range is optimal for the complete precipitation of this compound.[2]
-
Continue stirring the mixture for 1-2 hours at room temperature to allow for the completion of the reaction and crystal growth.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
-
Dry the product in an oven at 60-80°C for several hours.
Hydrothermal Synthesis
This method utilizes elevated temperature and pressure to yield highly crystalline products.
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of MnCl₂·4H₂O and (NH₄)₂HPO₄ in deionized water in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 150°C and maintain this temperature for 24 hours.[4]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the final product in an oven at 80°C.
Solid-State Reaction
This method involves the high-temperature reaction of solid precursors.
Materials:
-
Manganese (II) oxide (MnO)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
Procedure:
-
Thoroughly grind stoichiometric amounts of MnO and NH₄H₂PO₄ powders in a mortar and pestle to ensure a homogenous mixture.
-
Place the mixed powder in a ceramic crucible.
-
Heat the crucible in a furnace at a temperature range of 300-800°C for several hours. The exact temperature and time will depend on the desired crystallinity and phase purity.
-
Allow the furnace to cool down to room temperature.
-
The resulting product is this compound. Further grinding may be necessary to obtain a fine powder.
Microwave-Assisted Hydrothermal Synthesis
This method utilizes microwave radiation for rapid heating, significantly reducing the reaction time.
Materials:
-
Manganese (II) chloride tetrahydrate (MnCl₂·6H₂O)
-
Diammonium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of MnCl₂·6H₂O in 50 mL of deionized water.
-
Separately, prepare a 0.1 M solution of Na₂HPO₄ in 10 mL of deionized water.
-
Add the Na₂HPO₄ solution dropwise to the MnCl₂ solution under constant stirring.[7]
-
Transfer the resulting mixture to a Teflon-lined vessel suitable for microwave synthesis.
-
Place the vessel in a microwave reactor and heat to a desired temperature (e.g., 140-180°C) for a short duration (e.g., 5-30 minutes).[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final product in an oven.
Visualization of Workflows
Caption: Comparative workflow of different MAP synthesis routes.
Caption: Factors influencing the choice of a MAP synthesis route.
Conclusion
The choice of the most appropriate synthesis route for this compound is a trade-off between cost, desired product characteristics, and available resources.
-
Precipitation stands out as the most cost-effective method for large-scale production where precise control over particle morphology is not the primary concern. Its simplicity and low energy requirements make it an attractive option for applications like fertilizers.
-
Hydrothermal synthesis is preferable when high crystallinity and specific particle morphologies are crucial, for instance, in the synthesis of precursors for advanced battery materials. However, this comes at a higher cost due to the need for specialized equipment and significant energy input.[3]
-
Solid-state reactions offer a solvent-free alternative, which can be advantageous from an environmental perspective. The high energy consumption, however, is a major drawback.
-
Microwave-assisted synthesis presents a promising approach that combines the benefits of rapid synthesis with the potential for high-quality products. As the technology matures and becomes more scalable, it could offer a competitive balance between cost and performance.[8]
Researchers and manufacturers should carefully consider these factors to select the synthesis route that best aligns with their specific application and economic constraints. Further process optimization for each route could lead to improved yields and reduced costs, enhancing the overall economic feasibility of this compound production.
References
- 1. Buy this compound | 13446-31-6 [smolecule.com]
- 2. techinstro.com [techinstro.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of cobalt manganese phosphate by microwave-assisted hydrothermal method and application as positrode material in supercapatteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation of the slow-release properties of Manganese ammonium phosphate fertilizers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of manganese ammonium phosphate (MAP) as a slow-release fertilizer against other common manganese sources. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for various applications, including those where controlled manganese delivery is critical.
Performance Comparison of Manganese Fertilizers
Manganese is an essential micronutrient for plant growth, playing a critical role in photosynthesis and enzyme activation.[1] The efficiency of manganese fertilizers depends on their ability to provide a sustained release of plant-available manganese (Mn²⁺) without leading to toxicity.[2]
This compound is sparingly soluble in water, which is the primary characteristic of a slow-release fertilizer. This contrasts with highly soluble sources like manganese sulfate (MnSO₄) and less soluble, but still available, sources like manganese carbonate (MnCO₃) and manganese oxides (e.g., MnO, MnO₂).[1]
The following table summarizes the characteristics of common manganese fertilizers:
| Fertilizer Source | Chemical Formula | Manganese (Mn) Content (%) | Key Characteristics |
| This compound | MnNH₄PO₄·H₂O | ~28% | Sparingly soluble, providing a slow release of Mn, N, and P. |
| Manganese Sulfate | MnSO₄·3H₂O | 26-28% | Highly water-soluble, providing readily available Mn.[1] |
| Manganese Carbonate | MnCO₃ | 31% | Insoluble in water, but becomes available in acidic soils. |
| Manganous Oxide | MnO | 41-68% | Low solubility, availability depends on particle size and soil acidity.[1] |
| Manganese Chelate | MnEDTA | 12% | Highly soluble and readily available, but can have soil interactions.[2] |
A study on a novel slow-release iron-manganese fertilizer with a polyphosphate structure provides valuable insights into the potential benefits of such compounds compared to water-soluble sources. While not this compound, the data demonstrates the efficacy of a slow-release mechanism for manganese delivery.
Table 1: Comparative Performance of a Slow-Release Iron-Manganese Fertilizer vs. Water-Soluble Fertilizers in Chilli Plant Trials [3]
| Treatment (Fe-Mn dose in kg/ha ) | Average Yield of Chilli Pods ( g/pot ) | Total Uptake of Mn by Fruits (mg/pot) |
| Control (0-0) | 2.47 | 0.12 |
| Water-Soluble Fertilizers (6-3) | 7.18 | 0.27 |
| Slow-Release Fertilizer (6-3) | 12.5 | 0.61 |
| Water-Soluble Fertilizers (8-4) | 6.27 | 0.27 |
| Slow-Release Fertilizer (8-4) | 7.20 | 0.32 |
Data adapted from "Development of a Novel Slow-Releasing Iron−Manganese Fertilizer Compound".[3] The slow-release fertilizer in this study was an iron-manganese-magnesium polyphosphate.
The data in Table 1 indicates that the slow-release formulation resulted in a significantly higher yield and manganese uptake by the fruit at the optimal dose compared to the readily soluble fertilizer.[3] This suggests that the gradual release of manganese can lead to more efficient nutrient utilization by the plant over its growth cycle.
Experimental Protocols for Validation
To validate the slow-release properties of this compound and compare it with other manganese fertilizers, the following experimental protocols can be employed.
Solubility and Dissolution Rate Study
This experiment determines the rate at which manganese is released from the fertilizer granules in different solutions.
Methodology:
-
Preparation of Solutions: Prepare solutions representing different soil environments:
-
Deionized water (neutral pH).
-
0.005 M Diethylenetriaminepentaacetic acid (DTPA) solution (chelating agent to simulate root exudates).[4]
-
Acidic buffer solution (e.g., pH 4.5) to simulate acidic soil conditions.
-
Alkaline buffer solution (e.g., pH 8.0) to simulate alkaline soil conditions.
-
-
Fertilizer Incubation:
-
Place a known mass (e.g., 1 gram) of each fertilizer (this compound, manganese sulfate, manganese oxide) into separate flasks containing a fixed volume (e.g., 100 mL) of each solution.
-
Incubate the flasks on a shaker at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), draw an aliquot of the solution from each flask.
-
Filter the aliquot to remove any undissolved fertilizer particles.
-
Analyze the concentration of manganese in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Data Calculation: Calculate the cumulative percentage of manganese released from each fertilizer over time.
Soil Incubation Study
This experiment evaluates the release of manganese from the fertilizers in a soil environment over time.
Methodology:
-
Soil Preparation: Use a soil with known properties (pH, organic matter content, initial manganese level). Air-dry and sieve the soil to ensure homogeneity.
-
Fertilizer Application:
-
Thoroughly mix a known amount of each manganese fertilizer with a specific mass of soil (e.g., 200g) in individual incubation containers. Include a control group with no added manganese.
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) and maintain it throughout the experiment.
-
-
Incubation: Incubate the containers in a controlled environment (e.g., 25°C) for a set period (e.g., 90 days).
-
Soil Extraction and Analysis:
-
At regular intervals (e.g., 7, 14, 30, 60, and 90 days), collect soil samples from each container.
-
Extract the plant-available manganese from the soil samples using a suitable extractant, such as 0.005 M DTPA.
-
Analyze the manganese concentration in the extract using AAS or ICP-OES.
-
-
Data Analysis: Determine the change in plant-available manganese over time for each fertilizer treatment compared to the control.
Leaching Column Study
This experiment simulates the movement of manganese through the soil profile and assesses the potential for leaching.
Methodology:
-
Column Preparation:
-
Fill chromatography columns with a sandy soil or sand to a uniform depth.
-
-
Fertilizer Application:
-
Apply a known amount of each manganese fertilizer to the surface of the soil in the columns.
-
-
Leaching:
-
Periodically leach the columns with a set volume of deionized water or a simulated rainfall solution.
-
-
Leachate Collection and Analysis:
-
Collect the leachate that passes through the columns after each leaching event.
-
Analyze the concentration of manganese in the leachate using AAS or ICP-OES.
-
-
Data Evaluation: Calculate the cumulative amount of manganese leached from each fertilizer over the course of the experiment.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating slow-release fertilizers and the pathway of manganese uptake by plants.
Caption: Experimental workflow for evaluating slow-release manganese fertilizers.
Caption: Simplified pathway of manganese uptake by plants from different fertilizer sources.
References
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Manganese Ammonium Phosphate
For researchers and professionals in scientific and drug development fields, adherence to strict safety protocols is paramount, particularly concerning chemical waste management. Manganese ammonium phosphate, a compound utilized in various laboratory applications, requires careful handling and a specific disposal procedure to mitigate environmental risks and ensure personnel safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as regulations can vary. The following are general safety precautions for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all disposal procedures in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, avoid generating dust. Moisten the spilled material with water and carefully sweep it into a designated, sealed waste container.
-
Incompatible Materials: Keep this compound waste separate from strong acids and strong oxidizing agents to prevent potentially vigorous or hazardous reactions.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative parameters relevant to the disposal of manganese-containing waste.
| Parameter | Guideline / Value | Regulatory Body / Source | Notes |
| Occupational Exposure Limit (Manganese) | OSHA PEL: 5 mg/m³ (Ceiling) | OSHA | This is the permissible exposure limit for manganese compounds, highlighting the need for proper ventilation and handling to minimize inhalation. |
| Neutralization Target pH | 6.0 - 9.0 | General Lab Practice / Local Regulations | The pH of the final aqueous waste should be within this range before it can be considered for drain disposal, if local regulations permit. |
| Waste Classification | RCRA Hazardous Waste (if containing certain characteristics) | EPA | Manganese is listed as a toxic substance under Section 313 of the EPCRA.[1] Waste containing manganese may need to be disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
The primary objective of this protocol is to convert the solid this compound into a more stable form for final disposal, in line with regulatory requirements for heavy metal waste.
1. Precipitation of Manganese:
-
Dissolution: If the this compound waste is in a solid form, it should first be dissolved in a minimal amount of dilute acid (e.g., 1M HCl) within a chemical fume hood. This step should be performed with caution as it may generate ammonia gas.
-
Precipitation: While stirring the solution, slowly add a 1M solution of sodium hydroxide (NaOH) to raise the pH. As the pH increases, manganese will precipitate out of the solution as manganese hydroxide (Mn(OH)₂), a solid. Continue adding NaOH until the pH is between 9 and 10 to ensure complete precipitation.
-
Settling: Allow the mixture to stand for at least one hour to allow the manganese hydroxide precipitate to settle completely.
2. Separation and Disposal:
-
Filtration: Separate the solid manganese hydroxide precipitate from the liquid supernatant by vacuum filtration or decantation.
-
Solid Waste: The collected manganese hydroxide precipitate should be placed in a clearly labeled hazardous waste container for solid chemical waste. This container must be sealed and disposed of through your institution's hazardous waste management program.
-
Liquid Waste (Supernatant): The remaining liquid will contain ammonium and phosphate ions. Check the pH of the supernatant and neutralize it to a pH between 6.0 and 9.0 by adding a dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.
3. Final Aqueous Waste Management:
-
Local Regulations: Consult your local and institutional regulations regarding the disposal of the neutralized aqueous waste. Some jurisdictions may allow for drain disposal with copious amounts of water if the concentrations of ammonium and phosphate are below specific thresholds.
-
Containerization: If drain disposal is not permitted, or if the concentrations of residual components exceed local limits, the neutralized aqueous waste must be collected in a labeled aqueous hazardous waste container for disposal through your institution's EHS office.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Manganese Ammonium Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling manganese ammonium phosphate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure compliance with safety regulations.
Essential Safety Precautions and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Core PPE Requirements:
-
Respiratory Protection: In environments where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary. For nuisance dust levels, a dust mask may be sufficient, but if exposure limits are likely to be exceeded, a respirator with appropriate particulate filters should be used.[1]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[2] In situations with a higher risk of splashes or flying particles, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A long-sleeved lab coat is essential to protect the skin from accidental contact.
-
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risks associated with handling this compound.
1. Preparation and Planning:
-
Ensure that a properly functioning chemical fume hood is available if there is a potential for dust or aerosol generation.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.
2. Engineering Controls:
-
Whenever possible, handle this compound in a well-ventilated area.[3]
-
Use a chemical fume hood for procedures that may generate dust, such as weighing or transferring the solid material.[4]
3. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials.
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for manganese, a key component of this compound. Adherence to these limits is crucial for preventing adverse health effects. Chronic exposure to manganese can lead to central nervous system effects, including a condition known as manganism, which resembles Parkinson's disease.[5][6]
| Regulatory Body | Exposure Limit (as Manganese) | Notes |
| OSHA (PEL) | 5 mg/m³ | Ceiling limit, not to be exceeded at any time.[5][7] |
| NIOSH (REL) | 1 mg/m³ | 10-hour time-weighted average.[5] |
| NIOSH (STEL) | 3 mg/m³ | 5-minute short-term exposure limit.[5] |
| ACGIH (TLV) | 0.02 mg/m³ (respirable fraction), 0.1 mg/m³ (inhalable fraction) | 8-hour time-weighted average.[7] |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Collection:
-
All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Aqueous Waste:
-
Aqueous solutions containing manganese should not be disposed of down the drain.
-
Collect all liquid waste in a designated hazardous waste container.
-
The pH of the waste should be neutralized if it is acidic or basic before being collected for disposal.
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
